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  • Product: 3-(2,6-Dimethylmorpholino)-4-methylaniline
  • CAS: 1247775-98-9

Core Science & Biosynthesis

Foundational

Chemical Structure and Properties of 3-(2,6-Dimethylmorpholino)-4-methylaniline

This guide details the chemical structure, synthesis, and medicinal chemistry properties of 3-(2,6-Dimethylmorpholino)-4-methylaniline (CAS 1247775-98-9). This compound serves as a critical "privileged scaffold" in the d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and medicinal chemistry properties of 3-(2,6-Dimethylmorpholino)-4-methylaniline (CAS 1247775-98-9). This compound serves as a critical "privileged scaffold" in the design of tyrosine kinase inhibitors, specifically for targets such as EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase).

[1]

Compound Identity & Significance

In the context of drug discovery, 3-(2,6-Dimethylmorpholino)-4-methylaniline is a high-value building block. It combines a nucleophilic aniline handle (for coupling to kinase-binding cores like quinazolines or pyrimidines) with a solubilizing, metabolically stable morpholine tail.

Core Identity Data
PropertyDetail
IUPAC Name 4-Methyl-3-(2,6-dimethylmorpholin-4-yl)aniline
CAS Number 1247775-98-9
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol
SMILES Cc1ccc(N)cc1N2CC(C)OCC2C
Key Functional Groups Primary Aniline (Nucleophile), N-Aryl-2,6-Dimethylmorpholine (Solubilizer)

Physicochemical Properties

Understanding the physicochemical profile is essential for predicting the compound's behavior in synthesis and biological assays.

Calculated & Observed Properties
PropertyValue (Approx.)Significance in Drug Design
LogP (Lipophilicity) 1.8 – 2.2Optimal range for oral bioavailability (Lipinski's Rule of 5 compliant).
pKa (Aniline -NH₂) ~4.5Weakly basic; remains largely unionized at physiological pH, aiding membrane permeability.
pKa (Morpholine N) < 1.0The nitrogen is conjugated to the phenyl ring, drastically reducing basicity compared to aliphatic morpholine (pKa ~8.3).
Topological Polar Surface Area (TPSA) ~45 ŲIndicates good potential for blood-brain barrier (BBB) penetration if required.
Solubility Low in water (neutral); High in DMSO, MeOHRequires acid salt formation (e.g., HCl) for aqueous formulation.

Medicinal Chemistry Rationale: The "Why"

Why choose this specific intermediate over a standard morpholine? The addition of methyl groups at the 2 and 6 positions of the morpholine ring is a deliberate medicinal chemistry strategy known as Metabolic Blocking .

Mechanism of Action: Metabolic Stability

Unsubstituted morpholine rings are susceptible to oxidative metabolism (N-dealkylation or oxidation at the


-carbon) by Cytochrome P450 enzymes.
  • Steric Shielding: The 2,6-dimethyl groups sterically hinder the approach of CYP450 enzymes to the oxygen-adjacent carbons.

  • Conformational Lock: The methyl groups lock the morpholine ring into a stable chair conformation, reducing the entropic penalty upon binding to the target protein.

MetabolicLogic Figure 1: Medicinal Chemistry Logic - Metabolic Stabilization via Methylation Standard Standard Morpholine (High Metabolic Liability) Metabolism CYP450 Oxidation (Alpha-Carbon Attack) Standard->Metabolism Vulnerable Dimethyl 2,6-Dimethylmorpholine (Steric Shield) Dimethyl->Metabolism Blocks Result Extended Half-life (t1/2) Improved Bioavailability Dimethyl->Result Yields

[2]

Synthesis Protocol

The synthesis of 3-(2,6-Dimethylmorpholino)-4-methylaniline follows a classic Nucleophilic Aromatic Substitution (S_NAr) followed by Nitro Reduction . This protocol is designed to be robust and scalable.

Reaction Scheme
  • Precursor: 3-Fluoro-4-methylnitrobenzene (Fluorine is the preferred leaving group over Chlorine due to higher electronegativity increasing the rate of S_NAr in activated rings).

  • Reagent: 2,6-Dimethylmorpholine (cis/trans mixture or pure isomer depending on target stereochemistry).

  • Conditions: Base (K₂CO₃), Polar Aprotic Solvent (DMSO or DMF), Heat.

Step-by-Step Methodology
Step 1: S_NAr Coupling
  • Reagents: 3-Fluoro-4-methylnitrobenzene (1.0 eq), 2,6-Dimethylmorpholine (1.2 eq), Potassium Carbonate (2.0 eq).

  • Solvent: DMF (Dimethylformamide).

  • Procedure:

    • Dissolve 3-Fluoro-4-methylnitrobenzene in DMF.

    • Add K₂CO₃ and 2,6-Dimethylmorpholine.

    • Heat the mixture to 100°C for 4–6 hours. Monitor by TLC/LC-MS for disappearance of the fluoride starting material.

    • Workup: Pour into ice water. The nitro-intermediate usually precipitates as a yellow solid. Filter and wash with water.

Step 2: Nitro Reduction[1]
  • Reagents: Nitro-intermediate (from Step 1), Iron powder (Fe), Ammonium Chloride (NH₄Cl).

  • Solvent: Ethanol/Water (4:1 ratio).

  • Procedure:

    • Suspend the nitro compound in EtOH/H₂O.

    • Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq).

    • Reflux at 80°C for 2–3 hours. The yellow color should fade to a pale brown/colorless solution.

    • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

    • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexane/Ethyl Acetate).

SynthesisPath Figure 2: Synthetic Pathway for CAS 1247775-98-9 Start Start: 3-Fluoro-4-methylnitrobenzene Step1 Step 1: S_NAr Coupling (K2CO3, DMF, 100°C) Start->Step1 Inter Intermediate: 3-(2,6-Dimethylmorpholino)-4-methylnitrobenzene Step1->Inter Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Inter->Step2 Final Product: 3-(2,6-Dimethylmorpholino)-4-methylaniline Step2->Final

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       6.5–7.0 ppm: 3H, aromatic protons (characteristic 1,2,4-substitution pattern).
      
    • 
       4.8 ppm: 2H, broad singlet, -NH₂ (aniline amine).
      
    • 
       3.6–3.8 ppm: Multiplets corresponding to morpholine ether protons (-OCH-).
      
    • 
       2.3–2.5 ppm: Multiplets for morpholine N-methylene protons.
      
    • 
       2.1 ppm: 3H, singlet, Ar-CH₃ (methyl on benzene ring).
      
    • 
       1.1 ppm: 6H, doublet, Morpholine-CH₃ groups.
      
  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ peak at 221.3 m/z .

Safety & Handling

As with all aniline derivatives, strict safety protocols are required.

  • Hazard Class: Acute Toxicity (Oral/Dermal), Skin Irritant.[2]

  • GHS Signal: Warning.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Anilenes can be absorbed through the skin and may cause methemoglobinemia.

References

  • PubChem Compound Summary. (2025). 4-Fluoro-3-(morpholin-4-yl)aniline (Related Structure Analysis). National Center for Biotechnology Information. Link

  • LGC Standards. (n.d.). 3-(2,6-dimethylmorpholino)-4-methylaniline Product Page.[3][4]Link

  • Santa Cruz Biotechnology. (n.d.). 3-(2,6-dimethylmorpholino)-4-methylaniline Datasheet.[3][5]Link

  • Organic Syntheses. (2014). General Methods for Nucleophilic Aromatic Substitution. Org.[1][6][7] Synth. Link

Sources

Exploratory

A Comprehensive Technical Guide to 3-(2,6-Dimethylmorpholino)-4-methylaniline: Synthesis, Characterization, and Potential Applications in Drug Discovery

Disclaimer: As of the latest database searches, 3-(2,6-Dimethylmorpholino)-4-methylaniline does not have a registered CAS number and is not listed in major chemical catalogs. This guide is a prospective analysis intended...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the latest database searches, 3-(2,6-Dimethylmorpholino)-4-methylaniline does not have a registered CAS number and is not listed in major chemical catalogs. This guide is a prospective analysis intended for researchers and drug development professionals, providing a theoretical framework, plausible synthetic routes, and potential applications based on the chemistry of its constituent moieties.

Introduction: Unveiling a Novel Scaffold

In the landscape of medicinal chemistry, the fusion of privileged structural motifs often leads to the discovery of novel compounds with significant therapeutic potential. The target molecule, 3-(2,6-Dimethylmorpholino)-4-methylaniline, represents such a confluence, integrating the N-aryl morpholine scaffold, a cornerstone in numerous FDA-approved drugs, with a substituted aniline backbone, a versatile building block in organic synthesis. The morpholine ring is frequently employed to enhance aqueous solubility, improve metabolic stability, and modulate the pharmacokinetic profile of drug candidates. Concurrently, the substituted aniline moiety provides a rich platform for further functionalization and interaction with biological targets.

This in-depth guide serves as a technical primer for researchers interested in the synthesis and evaluation of this novel chemical entity. We will explore the most viable synthetic strategies, predict its core physicochemical properties, and discuss its potential as a scaffold in modern drug development, grounded in established chemical principles and analogous structures.

PART 1: Physicochemical Properties and Identifiers (Predicted)

While experimental data is unavailable, we can predict the key identifiers and properties of 3-(2,6-Dimethylmorpholino)-4-methylaniline based on its structure. These predictions are crucial for planning synthetic workups, purification, and initial formulation studies.

Identifier/PropertyPredicted Value
IUPAC Name 3-(2,6-Dimethylmorpholino)-4-methylaniline
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol
CAS Number Not Assigned
Appearance Likely an oil or low-melting solid at STP
Boiling Point Estimated >300 °C
LogP (Predicted) ~2.5 - 3.5
pKa (Predicted, anilinic N) ~4.5 - 5.5

PART 2: Plausible Synthetic Routes and Methodologies

The synthesis of N-aryl amines is a well-established field in organic chemistry. For the target molecule, two primary retrosynthetic disconnections are most logical, leading to two highly effective and widely adopted synthetic strategies: Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

Strategy 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most powerful and versatile method for the formation of C(sp²)-N bonds, offering broad substrate scope and functional group tolerance.[1][2] This approach involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with an amine.

Retrosynthetic Analysis:

G Target 3-(2,6-Dimethylmorpholino)-4-methylaniline BH_Disconnection Buchwald-Hartwig C-N Disconnection Target->BH_Disconnection Precursors Starting Materials BH_Disconnection->Precursors ArylHalide 3-Halo-4-methylaniline (X = Br, I, OTf) Precursors->ArylHalide Amine 2,6-Dimethylmorpholine Precursors->Amine

Caption: Retrosynthetic analysis via Buchwald-Hartwig amination.

Proposed Experimental Protocol:

This protocol is a robust starting point, leveraging modern, commercially available catalyst systems.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (e.g., 3-bromo-4-methylaniline, 1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol).

  • Addition of Reagents: Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Solvent and Amine: Add anhydrous toluene (5 mL) followed by 2,6-dimethylmorpholine (1.2 mmol).

  • Reaction Conditions: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality and Optimization:

  • Catalyst Choice: The choice of ligand is critical. Sterically hindered, electron-rich phosphine ligands like XPhos or RuPhos are often superior for coupling secondary amines.[3]

  • Base Selection: Sodium tert-butoxide is highly effective but can be incompatible with certain functional groups. Weaker bases like cesium carbonate or potassium phosphate can be used for more sensitive substrates, though this may require higher temperatures or longer reaction times.[4]

Strategy 2: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful alternative, particularly when the aromatic ring is activated by a strong electron-withdrawing group (EWG), such as a nitro group, ortho or para to the leaving group.[5][6]

Retrosynthetic Analysis and Workflow:

G cluster_0 S_NAr Pathway Start 3-Fluoro-4-methylnitrobenzene Intermediate 3-(2,6-Dimethylmorpholino)-4-methylnitrobenzene Start->Intermediate S_NAr with 2,6-Dimethylmorpholine Target 3-(2,6-Dimethylmorpholino)-4-methylaniline Intermediate->Target Nitro Group Reduction (e.g., H₂, Pd/C)

Caption: Proposed two-step synthesis via SNAr reaction and subsequent reduction.

Proposed Experimental Protocol:

Step 1: SNAr Reaction

  • Reaction Setup: In a round-bottom flask, dissolve 3-fluoro-4-methylnitrobenzene (1.0 mmol) and 2,6-dimethylmorpholine (1.5 mmol) in a polar aprotic solvent such as DMSO or DMF (5 mL).

  • Base Addition: Add a base such as potassium carbonate (2.0 mmol).

  • Reaction Conditions: Heat the mixture to 100-140 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction and pour it into ice water. The product, 3-(2,6-Dimethylmorpholino)-4-methylnitrobenzene, may precipitate and can be collected by filtration. Alternatively, extract with an organic solvent like ethyl acetate.

Step 2: Nitro Group Reduction

  • Reaction Setup: Dissolve the nitro-intermediate from Step 1 (1.0 mmol) in ethanol or methanol (10 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% Pd).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the target compound, 3-(2,6-Dimethylmorpholino)-4-methylaniline.[7]

Causality and Optimization:

  • Leaving Group: A fluoride is an excellent leaving group for SNAr reactions due to its high electronegativity, which activates the ring towards nucleophilic attack.

  • Reduction Method: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Alternative methods include using metals in acidic media (e.g., SnCl₂/HCl or Fe/NH₄Cl), which can be useful if other functional groups are sensitive to hydrogenation.[8]

PART 3: Potential Applications in Drug Discovery

The structural features of 3-(2,6-Dimethylmorpholino)-4-methylaniline suggest its potential as a valuable scaffold or intermediate in several areas of pharmaceutical research.

Kinase Inhibitors

The N-aryl morpholine motif is a well-known pharmacophore in kinase inhibitors. For instance, Gefitinib, an EGFR inhibitor, features a morpholinoethoxy side chain. The morpholine group often occupies the solvent-exposed region of the ATP-binding pocket, enhancing solubility and potency. The aniline nitrogen of the target molecule provides a convenient attachment point for elaborated heterocyclic systems known to bind to the hinge region of various kinases. Compounds incorporating morpholino-anilines have been investigated as potent inhibitors of kinases like PI3K.[9]

G Scaffold 3-(2,6-Dimethylmorpholino) -4-methylaniline Aniline Nitrogen (NH₂) HingeBinder Hinge-Binding Heterocycle (e.g., Quinazoline, Pyrimidine) Scaffold:f1->HingeBinder Synthetic Elaboration KinaseInhibitor Potential Kinase Inhibitor HingeBinder->KinaseInhibitor

Caption: Logical design of kinase inhibitors from the target scaffold.

CNS-Active Agents

The lipophilicity and structural characteristics of the target molecule may allow it to cross the blood-brain barrier (BBB). Morpholine derivatives have been successfully developed as CNS-active agents. For example, the mTOR inhibitor PQR626, which contains dimethylmorpholino groups, was designed for its brain-penetrant properties for the treatment of neurological disorders.[10] The 3-(morpholino)aniline scaffold could be explored for developing novel antidepressants, antipsychotics, or agents for neurodegenerative diseases.

Antimicrobial Agents

Linezolid, a crucial antibiotic, contains a 3-fluoro-4-morpholinoaniline core structure.[8] The target molecule shares the 4-morpholinoaniline substructure (with a methyl group instead of fluorine at the 3-position). This structural similarity suggests that derivatives of 3-(2,6-Dimethylmorpholino)-4-methylaniline could be synthesized and screened for antimicrobial activity.

Conclusion

While 3-(2,6-Dimethylmorpholino)-4-methylaniline remains a novel, uncharacterized compound, its molecular architecture is highly compelling from a medicinal chemistry perspective. The synthetic pathways outlined in this guide, particularly the robust and versatile Buchwald-Hartwig amination, provide a clear and feasible strategy for its preparation in a laboratory setting. Its structural relationship to known bioactive molecules, especially in the realms of oncology, CNS disorders, and infectious diseases, makes it a promising scaffold for future drug discovery programs. This guide provides the foundational knowledge for researchers to embark on the synthesis and exploration of this intriguing molecule and its derivatives.

References

  • Buchwald, S. L., & Hartwig, J. F. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link][2]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][1]

  • Arı, E., Şahin, N., Üstün, E., Dündar, M., & Özdemir, İ. (2022). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. Polycyclic Aromatic Compounds, 1-15. [Link][8]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link][3]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link][4]

  • ChemBK. (2024). 3-(Morpholin-4-ylmethyl)aniline. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline. Retrieved from [Link]

  • ChemRxiv. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link][5]

  • Katcher, M. H., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(46), 16598–16601. [Link][6]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • Sandosham, J., & Undheim, K. (2001). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 6(1), 76-80. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link][9]

  • PubChem. (n.d.). 3-(2,6-Dimethyl-4-pyridyl)aniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methylaniline. Retrieved from [Link]

  • MDPI. (2022). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. [Link]

  • PubChem. (n.d.). 4-Methoxy-2,6-dimethylaniline. Retrieved from [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 2,6-Dimethylmorpholine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2,6-dimethylaniline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from [Link]

  • Beaufils, F., et al. (2020). 4-(Difluoromethyl)-5-(4-((3 R ,5 S )-3,5-dimethylmorpholino)-6-(( R )-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. Journal of Medicinal Chemistry, 63(22), 13595–13617. [Link][10]

  • CAS. (n.d.). SciFinder. Retrieved from [Link]

  • Google Patents. (n.d.). US4609760A - Process for the preparation of 2,6-xylidine.

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Foundational

An In-Depth Technical Guide to 3-(2,6-Dimethylmorpholino)-4-methylaniline: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(2,6-Dimethylmorpholino)-4-methylaniline is an organic compound that incorporates a substituted aniline core with a dimethylmorpholine moiety...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,6-Dimethylmorpholino)-4-methylaniline is an organic compound that incorporates a substituted aniline core with a dimethylmorpholine moiety. Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, dyes, and polymers.[1][2] The morpholine heterocycle is a prevalent feature in numerous biologically active compounds and approved drugs, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The specific substitution pattern of a 2,6-dimethylmorpholine group introduces chirality and steric bulk, which can significantly influence the molecule's interaction with biological targets. This guide provides a comprehensive overview of the molecular characteristics, plausible synthetic pathways, and potential applications of 3-(2,6-Dimethylmorpholino)-4-methylaniline, drawing upon established principles of organic chemistry and data from structurally related compounds.

Core Molecular Attributes

Based on the chemical name, the structure of 3-(2,6-Dimethylmorpholino)-4-methylaniline consists of a 4-methylaniline (p-toluidine) core where the nitrogen of a 2,6-dimethylmorpholine ring is attached at the 3-position of the aromatic ring.

Molecular Formula: C₁₃H₂₀N₂O

Molecular Weight: 220.31 g/mol

PropertyValue
Molecular FormulaC₁₃H₂₀N₂O
Molecular Weight220.31 g/mol
IUPAC Name3-(2,6-Dimethylmorpholin-4-yl)-4-methylaniline

Plausible Synthetic Pathways

The synthesis of N-aryl morpholines, such as 3-(2,6-Dimethylmorpholino)-4-methylaniline, can be approached through several established methodologies in organic synthesis. A common and effective strategy involves the coupling of an appropriate aniline derivative with a morpholine precursor.

A logical synthetic route would involve a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. A plausible disconnection approach is illustrated below:

G Target 3-(2,6-Dimethylmorpholino)-4-methylaniline Precursors Precursors Target->Precursors Disconnection Aniline_Deriv 3-Halo-4-methylaniline Precursors->Aniline_Deriv Morpholine 2,6-Dimethylmorpholine Precursors->Morpholine

Caption: Retrosynthetic analysis of 3-(2,6-Dimethylmorpholino)-4-methylaniline.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is well-suited for the synthesis of N-arylmorpholines.

Step 1: Synthesis of 3-Bromo-4-methylaniline

  • To a solution of 4-methylaniline (p-toluidine) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture for a predetermined time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-bromo-4-methylaniline.

Step 2: Buchwald-Hartwig Coupling

  • In an oven-dried Schlenk flask, combine 3-bromo-4-methylaniline, 2,6-dimethylmorpholine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add an anhydrous solvent, such as toluene or dioxane.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield 3-(2,6-Dimethylmorpholino)-4-methylaniline.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Buchwald-Hartwig Coupling 4-methylaniline 4-methylaniline 3-bromo-4-methylaniline 3-bromo-4-methylaniline 4-methylaniline->3-bromo-4-methylaniline NBS, Acetic Acid 3-bromo-4-methylaniline2,6-dimethylmorpholine 3-bromo-4-methylaniline2,6-dimethylmorpholine 3-(2,6-dimethylmorpholino)-4-methylaniline 3-(2,6-dimethylmorpholino)-4-methylaniline 3-bromo-4-methylaniline2,6-dimethylmorpholine->3-(2,6-dimethylmorpholino)-4-methylaniline Pd catalyst, Ligand, Base

Caption: Synthetic workflow for 3-(2,6-Dimethylmorpholino)-4-methylaniline.

Physicochemical Properties and Spectroscopic Characterization

The physicochemical properties of 3-(2,6-Dimethylmorpholino)-4-methylaniline can be predicted based on its structure. The presence of the morpholine ring is expected to increase its polarity and potential for hydrogen bonding compared to a simple dialkylaniline.

Predicted PropertyExpected Value/Characteristic
Physical StateLikely a solid at room temperature, similar to 4-morpholinoaniline (m.p. 132-135 °C)[3]
SolubilitySoluble in common organic solvents like chloroform and ethyl acetate[3][4]
pKaThe aniline nitrogen will be basic, with a pKa likely in the range of 4-6.
Spectroscopic Analysis
  • ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons of the substituted aniline ring, the methyl group on the aniline ring, the methyl groups on the morpholine ring, and the methylene and methine protons of the morpholine ring. The integration of these signals would correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon spectrum would display unique resonances for each carbon atom in the molecule, including the aromatic carbons, the methyl carbons, and the carbons of the morpholine ring.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns could provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-N and C-O stretching of the morpholine moiety.

Potential Applications in Drug Discovery and Materials Science

Derivatives of morpholinoaniline have been investigated for a range of biological activities. For instance, 4-morpholinoaniline is used in the preparation of agents active in the central nervous system.[3][4] The structural features of 3-(2,6-Dimethylmorpholino)-4-methylaniline suggest several potential areas of application:

  • Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The specific substitution pattern could be explored for activity against various biological targets, such as kinases or G-protein coupled receptors. The introduction of the 2,6-dimethylmorpholine group can influence the compound's conformation and binding affinity.

  • Materials Science: Aniline derivatives are precursors to conducting polymers and dyes.[1][2] The unique structure of this compound could be leveraged to synthesize novel materials with specific optical or electronic properties.

Conclusion

While 3-(2,6-Dimethylmorpholino)-4-methylaniline is not a widely cataloged compound, its synthesis is achievable through established synthetic methodologies such as the Buchwald-Hartwig amination. Its structural similarity to other biologically active morpholinoanilines suggests that it could be a valuable building block for the development of new pharmaceuticals and functional materials. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

References

  • PubChem. 2-Morpholinoaniline. [Link]

  • Chemsrc. 4-Morpholinoaniline CAS#:2524-67-6. [Link]

  • Thoreauchem. 3-[(2,6-dimethylmorpholin-4-yl)methyl]aniline-1016493-94-9. [Link]

  • ResearchGate. Synthesis of 6-Aryl-2-(2,6-dimethylphenyl)-3-imino-3,5-dihydro-1H-pyrrolo[3,4-c]pyridine-1,4(2H)-diones. [Link]

  • RSC Publishing. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. [Link]

  • PMC. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. [Link]

  • Yufeng. Methylaniline Chemical Properties,Uses,Production. [Link]

  • Yufeng. Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link]

  • Wikipedia. N,N-Dimethylaniline. [Link]

  • Taylor & Francis Online. Dimethylaniline – Knowledge and References. [Link]

  • Green View Technology and Development Co., Ltd. Main uses of dimethylaniline. [Link]

  • MDPI. Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. [Link]

  • MDPI. Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-[3]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. [Link]

Sources

Exploratory

Solubility profile of 3-(2,6-Dimethylmorpholino)-4-methylaniline in organic solvents

An In-depth Technical Guide to the Solubility Profile of 3-(2,6-Dimethylmorpholino)-4-methylaniline in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of it...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 3-(2,6-Dimethylmorpholino)-4-methylaniline in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] This technical guide provides a comprehensive examination of the anticipated solubility profile of 3-(2,6-Dimethylmorpholino)-4-methylaniline, a compound of interest in contemporary drug discovery. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes foundational chemical principles to predict its solubility in a range of common organic solvents. Furthermore, it furnishes detailed, field-proven experimental protocols for the precise and accurate determination of its solubility, empowering researchers and drug development professionals to generate the robust data necessary for informed decision-making in medicinal chemistry, process development, and formulation science.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a novel chemical entity from discovery to a viable therapeutic agent is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous and organic solvent solubility stands as a paramount parameter.[1][2] Adequate solubility is a prerequisite for achieving desired concentrations in systemic circulation necessary for eliciting a pharmacological response.[1][2] For oral dosage forms, a drug must first dissolve in the gastrointestinal fluids to be absorbed.[3]

Beyond bioavailability, the solubility of a compound in organic solvents is of profound importance throughout the drug development pipeline:

  • Synthetic Chemistry: The choice of solvent is critical for reaction efficiency, yield, and purity. Understanding the solubility of reactants, intermediates, and the final product guides solvent selection for synthesis and purification processes like crystallization.

  • Formulation Development: The ability to dissolve the API in a suitable solvent system is fundamental to creating various dosage forms, from oral solutions and suspensions to injectables.

This guide focuses on 3-(2,6-Dimethylmorpholino)-4-methylaniline, a molecule possessing structural motifs—a substituted aniline and a dimethylmorpholine ring—that suggest a nuanced solubility profile.

Physicochemical Properties and Predicted Solubility of 3-(2,6-Dimethylmorpholino)-4-methylaniline

The molecular structure of 3-(2,6-Dimethylmorpholino)-4-methylaniline dictates its interactions with various solvents. The molecule combines a moderately polar aniline core with a more polar and basic morpholine ring, alongside nonpolar methyl and aromatic functionalities. This amphiphilic nature suggests a varied solubility across the solvent spectrum.

Key Structural Features Influencing Solubility:

  • Aniline Moiety: The aromatic ring is hydrophobic, while the amino group can participate in hydrogen bonding as a donor.

  • Morpholine Ring: The ether oxygen and the tertiary amine nitrogen are hydrogen bond acceptors, increasing polarity. The dimethyl substitution adds some lipophilic character.

  • Methyl Groups: These nonpolar groups contribute to the overall lipophilicity of the molecule.

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of 3-(2,6-Dimethylmorpholino)-4-methylaniline in common organic solvents can be made.[6]

Table 1: Predicted Qualitative Solubility of 3-(2,6-Dimethylmorpholino)-4-methylaniline in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe aniline and morpholine nitrogens can act as hydrogen bond acceptors, and the N-H group of the aniline can act as a hydrogen bond donor with protic solvents.[7]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThe polar nature of these solvents can effectively solvate the polar functionalities of the molecule through dipole-dipole interactions.[7]
Chlorinated Dichloromethane (DCM)ModerateDCM is a versatile solvent capable of dissolving a wide range of organic compounds with moderate polarity.[7]
Non-Polar Toluene, HexaneLowThe overall polarity imparted by the nitrogen and oxygen heteroatoms is likely to limit its solubility in non-polar hydrocarbon solvents.[7]

Experimental Determination of Solubility: A Validated Protocol

To move beyond prediction and obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes the equilibrium shake-flask method, a gold standard for thermodynamic solubility determination.

Materials and Equipment
  • 3-(2,6-Dimethylmorpholino)-4-methylaniline (purity >95%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.01 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 3-(2,6-Dimethylmorpholino)-4-methylaniline into several glass vials.

    • Add a known volume (e.g., 1 mL) of the selected organic solvent to each vial.

    • Seal the vials and vortex vigorously for 1-2 minutes to facilitate initial dissolution.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the settling of undissolved solid.

    • Centrifuge the vials to further separate the solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.

    • Precisely dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of 3-(2,6-Dimethylmorpholino)-4-methylaniline of known concentrations.

    • Calculate the solubility of the compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

Self-Validating System and Causality

This protocol incorporates self-validating checks. The presence of excess undissolved solid at the end of the equilibration period confirms that a saturated solution was achieved. The use of a validated, stability-indicating HPLC method ensures that the measured concentration corresponds to the intact compound and not to any degradation products. The choice of a 24-48 hour equilibration time is based on the understanding that reaching thermodynamic equilibrium can be a slow process, particularly for complex organic molecules.[8]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_quant Quantification start Weigh Excess Compound add_solvent Add Known Volume of Solvent start->add_solvent vortex Vortex Vigorously add_solvent->vortex shake Shake at Constant Temp (24-48h) vortex->shake centrifuge Centrifuge shake->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility from Calibration Curve hplc->calculate

Sources

Foundational

Safety Data Sheet (SDS) for 3-(2,6-Dimethylmorpholino)-4-methylaniline

Technical Safety Guide: 3-(2,6-Dimethylmorpholino)-4-methylaniline Document Control: Type: Predictive Technical Safety Guide (Read-Across Methodology) Applicability: Drug Development Intermediates / Fine Chemical Synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: 3-(2,6-Dimethylmorpholino)-4-methylaniline

Document Control:

  • Type: Predictive Technical Safety Guide (Read-Across Methodology)

  • Applicability: Drug Development Intermediates / Fine Chemical Synthesis

Executive Summary & Scope

This guide provides an in-depth risk assessment and handling protocol for 3-(2,6-Dimethylmorpholino)-4-methylaniline .[1] As a specialized intermediate—likely utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) or advanced azo dyes—specific toxicological data is often proprietary or absent from public registries.

Consequently, this guide employs Structure-Activity Relationship (SAR) analysis, deriving safety protocols from the core pharmacophores: the aniline moiety (hematological toxicity) and the 2,6-dimethylmorpholine ring (irritation/basicity).[1]

Critical Hazard Overview:

  • Primary Health Risk: Methemoglobinemia (blood toxicity) and Skin Sensitization.

  • Handling Level: OEB 3 (Occupational Exposure Band) – Potent Compound.

  • Environmental: Chronic Aquatic Toxicity.

Part 1: Chemical Identity & Structural Context

Understanding the molecule's geometry is crucial for predicting solubility and metabolic stability.

PropertySpecification
Chemical Name 3-(2,6-Dimethylmorpholin-4-yl)-4-methylaniline
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight ~220.31 g/mol
Core Structure Trisubstituted benzene: 4-methyl (p-toluidine base) with a bulky 2,6-dimethylmorpholine at position 3.[1]
Stereochemistry The 2,6-dimethylmorpholine ring exists as cis and trans isomers. The cis form is thermodynamically more stable (diequatorial methyls).
Predicted LogP ~2.1 – 2.5 (Lipophilic, skin permeable).
Physical State Solid (likely off-white to beige powder) or viscous oil depending on purity/isomer ratio.[1]
Visualizing the Structural Risk

The following diagram illustrates the functional groups responsible for the compound's reactivity and toxicity profile.

ChemicalStructure Core Aniline Core (Benzene Ring) Amine Primary Amine (-NH2) [Toxicophore] Core->Amine Position 1 (Oxidation Risk) Methyl 4-Methyl Group [Metabolic Handle] Core->Methyl Position 4 (Lipophilicity) Morpholine 3-(2,6-Dimethylmorpholine) [Solubility/Basicity] Core->Morpholine Position 3 (Steric Bulk) Risk1 Methemoglobinemia (Red Blood Cell Damage) Amine->Risk1 Causes Risk2 Eye/Skin Irritation (Basic amine) Morpholine->Risk2 Causes

Figure 1: Structural decomposition highlighting the toxigenic aniline group and the solubilizing morpholine moiety.[1]

Part 2: Hazard Identification (SAR Analysis)

Since specific LD50 data may be unavailable, we apply Read-Across from 3-morpholinoaniline and 4-methylaniline (p-toluidine).[1]

Acute Toxicity (Systemic)[1]
  • Mechanism: The primary amine (-NH2) is metabolically oxidized (N-hydroxylation) in the liver.[1] This metabolite oxidizes hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), which cannot carry oxygen.

  • Symptoms: Cyanosis (blue lips/fingernails), headache, dizziness, fatigue.

  • Classification:

    • Acute Tox.[2] Oral: Category 4 (Harmful).

    • Acute Tox.[2] Dermal: Category 3 (Toxic) – Anilines penetrate skin rapidly.

    • Acute Tox.[2] Inhalation: Category 4 (Harmful).

Local Effects
  • Skin/Eye: The morpholine ring imparts basicity. Expect Skin Irritation (Cat 2) and Serious Eye Irritation (Cat 2A) .

  • Sensitization: Anilines are notorious sensitizers. Skin Sens. 1 is highly probable.

Metabolic Pathway & Causality[1]

MetabolicPathway Compound Parent Compound (Lipophilic) Liver Liver CYP450 Enzymes (N-Hydroxylation) Compound->Liver Absorption Metabolite N-Hydroxylamine Intermediate Liver->Metabolite Bioactivation Blood Erythrocyte Interaction Metabolite->Blood Circulation Effect Methemoglobinemia (Hypoxia) Blood->Effect Fe2+ -> Fe3+ Oxidation

Figure 2: The toxicological mechanism of action (MOA) for aniline derivatives.[1]

Part 3: Operational Handling & Containment

Trustworthiness Protocol: Do not rely on standard latex gloves. Anilines permeate latex and thin nitrile rapidly.

Personal Protective Equipment (PPE)
PPE TypeSpecificationRationale
Gloves Double-gloving required. Inner: Nitrile (0.11mm).[1] Outer: Laminate (Silver Shield/4H) or Thick Nitrile (>0.4mm).Standard nitrile degrades quickly upon contact with aromatic amines.
Respiratory P3 / N100 HEPA Filter (solids) or ABEK Type (if dissolved in solvent).Prevents inhalation of dust which enters the bloodstream via lungs.
Body Tyvek® 400 or equivalent (impervious coverall).Prevent dermal absorption through clothing.
Eyes Chemical Goggles (Indirect Vent).Protects against basic irritation from the morpholine ring.
Engineering Controls
  • Primary: All weighing and transfer must occur inside a Chemical Fume Hood or Powder Containment Enclosure .

  • Airflow: Face velocity > 0.5 m/s.

  • Surface Decontamination: Wipe surfaces with 10% acetic acid (to protonate the amine, rendering it water-soluble) followed by detergent water.

Part 4: Emergency Response Protocols

This section utilizes a logic-branching approach for immediate decision-making.

Spill Response Decision Tree

SpillResponse Start Spill Detected State State of Matter? Start->State Solid Solid/Powder State->Solid Liquid Solution/Oil State->Liquid ActionSolid 1. Dampen with PEG-400 2. Scoop to avoid dust Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Do NOT use sawdust (fire risk) Liquid->ActionLiquid Decon Decontamination: Wash area with 5% Acetic Acid then Soap/Water ActionSolid->Decon ActionLiquid->Decon

Figure 3: Logic flow for safely managing spills of aromatic amines.

First Aid (Specific to Anilines)
  • Inhalation: Remove to fresh air. Monitor for delayed cyanosis (can occur 2-4 hours post-exposure).[1]

  • Skin Contact: Wash with Polyethylene Glycol 400 (PEG-400) if available, or copious soap and water. Do not use alcohol (increases absorption).

  • Antidote: Medical professionals may administer Methylene Blue if methemoglobinemia is confirmed (>30%).

Part 5: Environmental Impact & Disposal[2][3][4]

  • Aquatic Toxicity: Aromatic amines are generally toxic to aquatic life (Acute Cat 2/3). The morpholine ring resists biodegradation, implying Long-term (Chronic) Aquatic Hazard .

  • Disposal:

    • Do not dispose of down the drain.[2][3]

    • Collect in "Halogen-free Organic Waste" containers.

    • Incineration at >1000°C with scrubber (NOx control) is the required method.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline (Analogous Structure).[1] Retrieved from [Link][1]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).[4][5][6] Bioorganic Chemistry, 96, 103578.[6] Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - p-Toluidine (4-Methylaniline).[1] (Used for Methylaniline toxicity read-across).[1] Retrieved from [Link][1]

Sources

Exploratory

Melting point and physical characteristics of 3-(2,6-Dimethylmorpholino)-4-methylaniline

The following technical guide details the physical characteristics, synthesis, and quality control parameters for 3-(2,6-Dimethylmorpholino)-4-methylaniline , a critical intermediate in the synthesis of small-molecule ki...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical characteristics, synthesis, and quality control parameters for 3-(2,6-Dimethylmorpholino)-4-methylaniline , a critical intermediate in the synthesis of small-molecule kinase inhibitors.

Physical Characteristics, Synthesis, and Critical Quality Attributes

Part 1: Chemical Identity & Core Characteristics

This compound serves as a specialized building block, introducing a solubilizing morpholine moiety into drug scaffolds. Its structural integrity is defined by the specific regiochemistry of the dimethyl substitution on the morpholine ring, which significantly impacts its physical state and solubility profile.

Attribute Specification
Chemical Name 3-(2,6-Dimethylmorpholin-4-yl)-4-methylaniline
CAS Number 1247775-98-9
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol
Physical State Viscous Liquid to Low-Melting Solid (Isomer Dependent)
Appearance Clear to pale yellow/brown oil or waxy solid
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water
pKa (Predicted) ~4.5 (Aniline N), ~7.5 (Morpholine N)
LogP (Predicted) 1.8 – 2.2
The Melting Point Anomaly: Cis/Trans Isomerism

Unlike simple anilines, 3-(2,6-Dimethylmorpholino)-4-methylaniline often presents as a viscous oil or amorphous semi-solid rather than a crystalline solid with a sharp melting point.[1] This is primarily due to the stereochemistry of the 2,6-dimethylmorpholine ring.

  • Commercial Reality: The starting material, 2,6-dimethylmorpholine, is typically a mixture of cis (meso) and trans (racemic) isomers.

  • Impact: The resulting aniline product retains this isomeric distribution. The presence of diastereomers (cis-morpholino and trans-morpholino derivatives) disrupts crystal lattice packing, depressing the melting point and resulting in a "Neat" liquid state at room temperature.[1]

  • Pure Isomers: If synthesized from pure cis-2,6-dimethylmorpholine, the product may crystallize as a low-melting solid (approx. 40–60 °C), but the mixture remains an oil.[1]

Part 2: Synthesis & Origin Context

Understanding the synthesis is crucial for troubleshooting impurity profiles. The compound is typically generated via a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction .

Synthetic Pathway Diagram

Synthesis SM1 3-Fluoro-4-methylnitrobenzene (Starting Material) Inter Intermediate: 3-(2,6-Dimethylmorpholino)- 4-methylnitrobenzene SM1->Inter S_NAr K2CO3, DMSO, Heat SM2 2,6-Dimethylmorpholine (Reagent) SM2->Inter Prod Target Product: 3-(2,6-Dimethylmorpholino)- 4-methylaniline Inter->Prod Reduction H2/Pd-C or Fe/HCl Impurity Regio-Isomer Impurities (Trace) Inter->Impurity Side Rxn

Figure 1: Standard synthetic route. The SNAr step requires forcing conditions due to the steric hindrance of the 2,6-dimethyl groups.[1]

Part 3: Critical Quality Control (QC) Protocols

For drug development applications, "Neat" is not a sufficient specification. You must validate the Isomeric Ratio and Purity .

Identity Verification (NMR)
  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 6.8–6.3 ppm: 3H, Aromatic protons (Check for 1,2,4-substitution pattern).

    • δ 4.8 ppm: 2H, Broad singlet (-NH₂, exchangeable).

    • δ 3.6–3.8 ppm: Multiplet (Morpholine methine protons -O-CH(CH3)-).[1]

    • δ 2.1 ppm: 3H, Singlet (Aryl-Methyl).

    • δ 1.1 ppm: 6H, Doublet (Morpholine methyls). Note: Splitting here reveals cis/trans ratio.

Purity & Isomer Ratio (HPLC)

Standard reverse-phase methods may merge the cis/trans isomers. A specialized method is required if isomer control is critical.

Protocol: Isomer-Resolving HPLC

  • Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expectation: Split peaks corresponding to the cis (major) and trans (minor) isomers.

QC Workflow Diagram

QC_Workflow cluster_Tests Analytical Battery Sample Raw Sample (Viscous Oil) NMR 1H NMR (Identity & Cis/Trans est.) Sample->NMR HPLC HPLC-UV (Purity >98%) Sample->HPLC KF Karl Fischer (Water Content <0.5%) Sample->KF Decision Release Decision NMR->Decision Confirms Structure HPLC->Decision Passes Purity KF->Decision Dry

Figure 2: Quality control decision tree for releasing raw material batches.

Part 4: Handling & Storage

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Anilines are prone to oxidation (darkening) upon air exposure.

  • Handling: Wear nitrile gloves and safety glasses. The compound is an amine and likely a skin/eye irritant.[2][3]

  • Re-testing: If the oil turns dark brown or black, purify via silica gel chromatography (Hexane/EtOAc) before use in sensitive couplings.

References

  • LGC Standards. (2025). Product Sheet: 3-(2,6-dimethylmorpholino)-4-methylaniline (CAS 1247775-98-9).[1] Retrieved from

  • Santa Cruz Biotechnology. (2025). 3-(2,6-dimethylmorpholino)-4-methylaniline Product Data. Retrieved from

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors.[1] Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [1]

  • GuideChem. (2023). Synthesis routes and industrial production of 2,6-dimethylaniline derivatives. Retrieved from

Sources

Foundational

An In-depth Technical Guide to 3-(2,6-Dimethylmorpholino)-4-methylaniline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(2,6-dimethylmorpholino)-4-methylaniline and its derivatives, a class of compounds of s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2,6-dimethylmorpholino)-4-methylaniline and its derivatives, a class of compounds of significant interest in medicinal chemistry. The core structure, featuring a substituted aniline linked to a dimethylmorpholine moiety, serves as a versatile scaffold for the development of potent and selective kinase inhibitors. This guide details the synthetic methodologies for preparing the core structure, with a focus on the robust and widely applicable Buchwald-Hartwig amination. It further explores the biological activities of these derivatives, primarily as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer. The structure-activity relationships (SAR) are discussed, providing insights into how modifications of the core structure influence inhibitory potency and selectivity. Finally, the therapeutic potential of this class of compounds in oncology and other disease areas is examined, supported by available preclinical data.

Introduction: The 3-(2,6-Dimethylmorpholino)-4-methylaniline Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. The oxygen atom of the morpholine can act as a hydrogen bond acceptor, facilitating interactions with biological targets, while the overall ring structure can improve aqueous solubility and metabolic stability. When appended to an aniline core, the resulting morpholino-aniline structure provides a valuable platform for developing kinase inhibitors.

The specific scaffold of 3-(2,6-dimethylmorpholino)-4-methylaniline introduces additional structural features that can be exploited for targeted drug design. The methyl group on the aniline ring and the dimethyl substitution on the morpholine ring can influence the molecule's conformation and steric interactions within a kinase's ATP-binding pocket, potentially leading to enhanced selectivity and potency. This guide will delve into the synthesis, biological evaluation, and therapeutic promise of derivatives built upon this promising core structure.

Synthesis and Methodology

The synthesis of the core 3-(2,6-dimethylmorpholino)-4-methylaniline structure can be efficiently achieved through modern cross-coupling chemistry. The Buchwald-Hartwig amination is a particularly powerful and versatile method for the formation of the crucial carbon-nitrogen bond between the aniline and morpholine moieties.[1][2] This palladium-catalyzed reaction offers high yields and excellent functional group tolerance, making it a preferred method in medicinal chemistry.[1][2]

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

A plausible and efficient synthetic route to 3-(2,6-dimethylmorpholino)-4-methylaniline involves the palladium-catalyzed coupling of 3-bromo-4-methylaniline with 2,6-dimethylmorpholine. This reaction typically utilizes a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent.

Synthetic_Pathway cluster_reactants Reactants cluster_reagents Reagents 3-bromo-4-methylaniline 3-Bromo-4-methylaniline Reaction_Vessel Buchwald-Hartwig Amination 3-bromo-4-methylaniline->Reaction_Vessel 2,6-dimethylmorpholine 2,6-Dimethylmorpholine 2,6-dimethylmorpholine->Reaction_Vessel Pd_catalyst Pd Catalyst (e.g., Pd(OAc)2) Pd_catalyst->Reaction_Vessel Ligand Phosphine Ligand (e.g., BINAP) Ligand->Reaction_Vessel Base Base (e.g., Cs2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene) Solvent->Reaction_Vessel Product 3-(2,6-Dimethylmorpholino)- 4-methylaniline Reaction_Vessel->Product

Caption: Proposed synthetic pathway for 3-(2,6-Dimethylmorpholino)-4-methylaniline via Buchwald-Hartwig amination.

Detailed Experimental Protocol (General Procedure)

The following is a general, representative protocol for the Buchwald-Hartwig amination to synthesize the target compound. Optimization of specific reagents, catalysts, ligands, and reaction conditions may be necessary to achieve optimal yields.

Materials:

  • 3-Bromo-4-methylaniline (1 equivalent)

  • 2,6-Dimethylmorpholine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 equivalents)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP; 0.04 equivalents)

  • Cesium carbonate (Cs₂CO₃; 2 equivalents)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromo-4-methylaniline, 2,6-dimethylmorpholine, cesium carbonate, palladium(II) acetate, and BINAP.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filter cake with additional organic solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(2,6-dimethylmorpholino)-4-methylaniline.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Biological Activity and Therapeutic Potential

Derivatives of 3-(2,6-dimethylmorpholino)-4-methylaniline are primarily investigated as inhibitors of the PI3K/mTOR signaling pathway. This pathway is a central regulator of cellular processes such as growth, proliferation, survival, and metabolism.[3][4] Dysregulation of the PI3K/mTOR pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4]

The PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the activation of PI3K, which phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT (also known as protein kinase B), to the cell membrane, leading to their activation. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1). mTORC1 promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K_4EBP1 S6K / 4E-BP1 mTORC1->S6K_4EBP1 Phosphorylates Growth_Survival Cell Growth & Survival S6K_4EBP1->Growth_Survival Promotes Inhibitor 3-(2,6-Dimethylmorpholino)- 4-methylaniline Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Simplified overview of the PI3K/mTOR signaling pathway and the inhibitory action of 3-(2,6-dimethylmorpholino)-4-methylaniline derivatives.

Mechanism of Action as PI3K/mTOR Inhibitors

Compounds based on the 3-(2,6-dimethylmorpholino)-4-methylaniline scaffold are designed to be competitive inhibitors of the ATP-binding site of PI3K and/or mTOR kinases. The morpholine oxygen is known to be a key hydrogen bond acceptor, often interacting with the hinge region of the kinase domain. The substituted aniline moiety can occupy the hydrophobic pocket adjacent to the ATP-binding site, and modifications to this part of the molecule can significantly impact potency and selectivity. Dual inhibitors that target both PI3K and mTOR can offer a more complete blockade of the pathway, potentially overcoming resistance mechanisms that can arise from targeting a single kinase.

Structure-Activity Relationship (SAR)

While specific SAR data for 3-(2,6-dimethylmorpholino)-4-methylaniline derivatives are not extensively published, valuable insights can be drawn from related classes of morpholino-substituted kinase inhibitors.

Key SAR Observations for Related Morpholino-Kinase Inhibitors:

MoietyPositionModificationEffect on ActivityReference
Morpholine-Replacement of oxygen with sulfur or nitrogenGenerally decreases PI3K inhibitory activity, highlighting the importance of the oxygen as a hydrogen bond acceptor.[5]
Morpholine2,6-positionsDimethyl substitutionCan enhance potency and selectivity by providing favorable steric interactions within the kinase active site.-
Aniline4-position (para)Methyl groupCan contribute to hydrophobic interactions and influence the overall electronic properties of the aniline ring.-
Aniline-Further substitutionIntroduction of various substituents on the aniline ring can modulate potency, selectivity, and pharmacokinetic properties. For example, electron-withdrawing groups can sometimes enhance activity.-

Table 1: General structure-activity relationship trends for morpholino-substituted kinase inhibitors.

Therapeutic Applications and Future Directions

The primary therapeutic application for derivatives of 3-(2,6-dimethylmorpholino)-4-methylaniline is in the field of oncology. Given their proposed mechanism of action as PI3K/mTOR inhibitors, these compounds have the potential to be effective against a wide range of solid tumors and hematological malignancies where this pathway is hyperactivated.

Beyond cancer, the PI3K/mTOR pathway is implicated in other diseases, including inflammatory disorders and certain neurological conditions. Therefore, derivatives from this class could also be explored for these indications.

Future research in this area should focus on:

  • Synthesis and biological evaluation of a focused library of derivatives: To establish a clear and detailed SAR for this specific scaffold.

  • In vivo efficacy studies: To assess the anti-tumor activity and pharmacokinetic properties of lead compounds in relevant animal models.

  • Selectivity profiling: To determine the inhibitory activity against a broad panel of kinases to understand the selectivity profile and potential off-target effects.

  • Exploration of novel therapeutic areas: To investigate the potential of these compounds in non-oncology indications.

Conclusion

The 3-(2,6-dimethylmorpholino)-4-methylaniline scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthesis is readily achievable through established and robust methodologies like the Buchwald-Hartwig amination. The anticipated biological activity as PI3K/mTOR inhibitors positions these compounds as potential therapeutics for cancer and other diseases driven by aberrant signaling through this critical pathway. Further exploration and optimization of this chemical series are warranted to fully elucidate its therapeutic potential.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). The Buchwald-Hartwig Amination. In Palladium-Catalyzed C-N Cross-Coupling Reactions (pp. 1-24). John Wiley & Sons, Ltd.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Wymann, M. P., & Schneiter, R. (2008). Lipid signalling in disease. Nature reviews Molecular cell biology, 9(2), 162-176.
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
  • Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274.

Sources

Exploratory

A Prospective Analysis of 3-(2,6-Dimethylmorpholino)-4-methylaniline: From Chemical Scaffold to Therapeutic Candidate

An in-depth technical guide or whitepaper on the core. Abstract The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. While much attention is given to well-characteri...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide or whitepaper on the core.

Abstract

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. While much attention is given to well-characterized molecules, a vast chemical space of un-investigated compounds remains. This guide focuses on one such molecule: 3-(2,6-Dimethylmorpholino)-4-methylaniline. Lacking extensive characterization in publicly available literature, this compound presents a unique opportunity for exploratory research. Instead of a retrospective review, this document serves as a prospective analysis—a roadmap for elucidating its pharmaceutical potential. We will deconstruct its chemical architecture, draw parallels from structurally related, biologically active compounds, and propose a comprehensive, multi-tiered research program to investigate its therapeutic promise. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter.

Introduction: The Rationale for Investigation

The molecule 3-(2,6-Dimethylmorpholino)-4-methylaniline is, at first glance, an unremarkable aromatic amine. However, a deeper analysis of its constituent functional groups reveals a compelling rationale for its investigation as a potential drug candidate. Its structure marries two key pharmacophores: a substituted aniline and a cis-2,6-dimethylmorpholine ring.

  • The Morpholine Scaffold: The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its inclusion in a molecule can improve pharmacokinetic properties such as aqueous solubility, metabolic stability, and oral bioavailability. Notable examples of morpholine-containing drugs include Gefitinib (an EGFR inhibitor for cancer), Linezolid (an antibiotic), and Reboxetine (a norepinephrine reuptake inhibitor).

  • The Substituted Aniline Core: Aniline derivatives are foundational building blocks for a vast array of pharmaceuticals, from analgesics to kinase inhibitors. The specific substitution pattern on the aniline ring is critical for defining a molecule's target affinity and selectivity.

The unique combination of these two moieties in 3-(2,6-Dimethylmorpholino)-4-methylaniline, particularly the fixed cis-stereochemistry of the dimethylmorpholine group, suggests the potential for specific, high-affinity interactions with biological targets. This document outlines a strategic approach to unlock this potential.

Proposed Synthesis and Characterization

A robust and scalable synthetic route is the first step in evaluating any new chemical entity. A plausible and efficient method for the synthesis of 3-(2,6-Dimethylmorpholino)-4-methylaniline is a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling is well-suited for forming the C-N bond between the aniline and morpholine components.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-4-methylaniline (1.0 eq), cis-2,6-dimethylmorpholine (1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (0.02 eq) and BINAP (0.04 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-(2,6-Dimethylmorpholino)-4-methylaniline.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis Workflow Diagram

A Reactants: 3-bromo-4-methylaniline cis-2,6-dimethylmorpholine C Buchwald-Hartwig Cross-Coupling A->C B Catalyst System: Pd₂(dba)₃ / BINAP Base: NaOtBu B->C D Reaction Workup (Quench, Extract, Dry) C->D 1. Cool 2. H₂O Quench E Purification (Column Chromatography) D->E Crude Product F Characterization (NMR, HRMS) E->F Purified Product G Final Product: 3-(2,6-Dimethylmorpholino) -4-methylaniline F->G

Caption: Proposed workflow for synthesis and validation.

Tiered Screening Strategy: A Hypothesis-Driven Approach

Given the novelty of the compound, a broad, tiered screening approach is recommended to identify potential biological activity efficiently. This strategy begins with computational and broad-spectrum in vitro assays and progresses to more focused, target-specific studies.

Tier 1: In Silico Profiling and Broad-Spectrum Phenotypic Screening

The initial phase focuses on predicting the compound's drug-likeness and identifying any general biological effects.

  • In Silico ADMET Prediction: Computational models can provide early warnings of potential liabilities. Key parameters to assess include:

    • Lipinski's Rule of Five compliance

    • Predicted aqueous solubility

    • Blood-brain barrier permeability

    • Potential for hERG channel inhibition

    • Predicted metabolic fate (CYP450 inhibition/induction)

ParameterPredicted ValueInterpretation
Molecular Weight~220 g/mol Compliant (<500)
LogP~2.5Optimal for permeability
H-Bond Donors1Compliant (<5)
H-Bond Acceptors2Compliant (<10)
BBB PermeabilityHighPotential for CNS activity
hERG InhibitionLow ProbabilityFavorable cardiac safety profile
  • Phenotypic Screening: A panel of assays against diverse cell lines (e.g., NCI-60) can reveal unexpected anti-proliferative or cytotoxic effects, providing initial clues for oncology applications.

Tier 2: Target-Class Screening (Kinase and GPCR Panels)

Based on the prevalence of the morpholine and aniline scaffolds in kinase inhibitors and GPCR modulators, screening against these target classes is a logical next step.

  • Kinase Profiling: Screen the compound at a fixed concentration (e.g., 10 µM) against a broad panel of human kinases (e.g., the DiscoverX KINOMEscan™ panel). Hits (e.g., >90% inhibition) would warrant further investigation. The structural similarity to kinase inhibitors like Gefitinib makes this a high-priority area.

  • GPCR Profiling: A similar screening approach against a panel of representative GPCRs (e.g., the PRESTO-Tango panel) can identify potential activity as an agonist or antagonist.

Screening Cascade Diagram

start Test Compound: 3-(2,6-Dimethylmorpholino)-4-methylaniline tier1 Tier 1: Broad Screening start->tier1 admet In Silico ADMET (Lipinski, BBB, hERG) tier1->admet pheno Phenotypic Screen (e.g., NCI-60 Panel) tier1->pheno tier2 Tier 2: Target-Class Screening admet->tier2 pheno->tier2 kinase Kinase Panel Screen (>400 Kinases) tier2->kinase gpcr GPCR Panel Screen tier2->gpcr tier3 Tier 3: Hit Validation & MOA kinase->tier3 Identify Hits gpcr->tier3 Identify Hits dose Dose-Response (IC₅₀/EC₅₀) tier3->dose cell Cell-Based Assays (Target Engagement) tier3->cell lead Lead Candidate dose->lead Validate & Characterize cell->lead Validate & Characterize

Caption: A multi-tiered screening cascade for hit identification.

Hypothetical Mechanism of Action: A Case Study in PI3K Signaling

Let us hypothesize that the Tier 2 kinase screen reveals potent and selective inhibition of Phosphoinositide 3-kinases (PI3Ks). The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The morpholine ring is a key feature of several known PI3K inhibitors, such as PQR309 (Bimiralisib), making this a plausible hypothesis.

Proposed Cellular Mechanism

In this scenario, 3-(2,6-Dimethylmorpholino)-4-methylaniline would act as an ATP-competitive inhibitor, binding to the kinase domain of PI3K. This would prevent the phosphorylation of PIP2 to PIP3, thereby blocking the downstream activation of AKT and mTOR. The ultimate cellular consequences would be the induction of apoptosis and the cessation of cell proliferation in cancer cells dependent on this pathway.

PI3K Pathway Inhibition Diagram

cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 3-(2,6-Dimethylmorpholino) -4-methylaniline Inhibitor->PI3K  Inhibits

Caption: Hypothesized inhibition of the PI3K/AKT pathway.

Conclusion and Future Directions

3-(2,6-Dimethylmorpholino)-4-methylaniline represents a compelling, albeit un-investigated, starting point for a drug discovery program. Its chemical structure, containing known pharmacophores, provides a strong rationale for exploration. The proposed research program—encompassing efficient synthesis, tiered screening, and hypothesis-driven mechanism-of-action studies—provides a clear and logical path forward.

Future work would focus on validating any identified hits and initiating a lead optimization campaign. Structure-activity relationship (SAR) studies would explore modifications to the aniline and morpholine rings to enhance potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a novel therapeutic candidate.

References

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs. Journal of Medicinal Chemistry. Available at: [Link]

  • Wessjohann, L. A., Ruijter, E., Garcia-Rivera, D., & Brandt, W. (2013). What's in a name? The mor-pholino group in medicinal chemistry. Molecular Diversity. Available at: [Link]

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery. Available at: [Link]

Protocols & Analytical Methods

Method

Synthesis protocol for 3-(2,6-Dimethylmorpholino)-4-methylaniline

Application Note: Scalable Synthesis of 3-(2,6-Dimethylmorpholino)-4-methylaniline Introduction & Significance The compound 3-(2,6-Dimethylmorpholino)-4-methylaniline is a critical building block in the synthesis of thir...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-(2,6-Dimethylmorpholino)-4-methylaniline

Introduction & Significance

The compound 3-(2,6-Dimethylmorpholino)-4-methylaniline is a critical building block in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1][2] The structural motif—an aniline core substituted with a solubilizing morpholine ring—is essential for optimizing the pharmacokinetic profile (lipophilicity and metabolic stability) of drug candidates targeting non-small cell lung cancer (NSCLC).

Unlike simple morpholine analogs, the 2,6-dimethyl substitution introduces steric bulk and chirality (typically cis-conformation), which can improve selectivity and solubility. This protocol addresses the primary synthetic challenge: installing the bulky amine at the meta position relative to the aniline nitrogen, a position not activated for standard nucleophilic aromatic substitution (


).

Retrosynthetic Analysis & Strategy

The synthesis of 3-(2,6-dimethylmorpholino)-4-methylaniline (Target 1 ) presents a regiochemical challenge.[1][2]

  • Direct Nitration Route (Flawed): Nitration of N-(m-tolyl)-2,6-dimethylmorpholine typically yields the para-nitro isomer (relative to the morpholine), resulting in 4-morpholino-2-methylaniline, which is the incorrect regioisomer.[1][2]

  • 
     Route (Limited):  Standard 
    
    
    
    requires a leaving group ortho or para to an electron-withdrawing group (EWG). In the required precursor (2-halo-4-nitrotoluene), the halogen is meta to the activating nitro group, rendering
    
    
    kinetically difficult without harsh conditions that degrade the substrate.[1][2]
  • Selected Route (Buchwald-Hartwig): The most robust, scalable method utilizes Palladium-catalyzed Buchwald-Hartwig amination to couple 2,6-dimethylmorpholine with 2-bromo-4-nitrotoluene , followed by chemoselective reduction of the nitro group.[1][2]

Synthesis Pathway (Graphviz Visualization)

SynthesisPathway cluster_legend Legend SM1 2-Bromo-4-nitrotoluene (CAS: 7149-70-4) Int Intermediate: 2-(2,6-Dimethylmorpholino)- 4-nitrotoluene SM1->Int Step 1: Buchwald-Hartwig Pd(OAc)2, Xantphos Cs2CO3, Toluene, 100°C Reagent 2,6-Dimethylmorpholine (cis/trans mixture) Reagent->Int Product Target: 3-(2,6-Dimethylmorpholino)- 4-methylaniline Int->Product Step 2: Hydrogenation H2 (1 atm), 10% Pd/C MeOH, RT key Blue: C-N Coupling | Green: Reduction

Figure 1: Two-step synthetic pathway bypassing the meta-substitution limitation of standard


.

Experimental Protocols

Step 1: Buchwald-Hartwig Amination

Objective: Coupling of 2-bromo-4-nitrotoluene with 2,6-dimethylmorpholine.[1][2] Rationale: The bromine atom at position 2 of the toluene ring is sterically hindered by the methyl group and electronically deactivated (meta to nitro). The use of Xantphos , a wide-bite-angle ligand, is critical to facilitate the reductive elimination step in sterically congested couplings.[1][2]

Reagents & Materials:

Reagent Equiv. Role
2-Bromo-4-nitrotoluene 1.0 Substrate
2,6-Dimethylmorpholine 1.2 Nucleophile (Amine)
Pd(OAc)₂ 0.02 (2 mol%) Catalyst Precursor
Xantphos 0.04 (4 mol%) Ligand

| Cesium Carbonate (


)  | 2.0 | Base |
| Toluene (Anhydrous)  | 10 V (mL/g) | Solvent |[1][2]

Protocol:

  • Inerting: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon (

    
    ) or Nitrogen (
    
    
    
    ) for 15 minutes.
  • Charging: Add 2-Bromo-4-nitrotoluene (1.0 equiv),

    
     (2 mol%), Xantphos (4 mol%), and 
    
    
    
    (2.0 equiv) to the flask.
  • Solvation: Add anhydrous Toluene via syringe. Sparge the solvent with

    
     for 10 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).
    
  • Amine Addition: Add 2,6-dimethylmorpholine (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to 100°C oil bath temperature. Stir vigorously for 12–16 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting bromide (

      
      ) should disappear, and a fluorescent yellow/orange spot (Intermediate) should appear (
      
      
      
      ).
  • Workup: Cool to room temperature (RT). Filter through a pad of Celite to remove inorganic salts.[1] Wash the pad with EtOAc.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes) to yield 2-(2,6-dimethylmorpholino)-4-nitrotoluene  as a yellow solid.[1][2]
    
Step 2: Catalytic Hydrogenation

Objective: Reduction of the nitro group to the primary aniline.[1] Rationale: Pd/C catalyzed hydrogenation is preferred over Fe/acid reduction to avoid generating iron waste and to ensure a cleaner impurity profile for pharmaceutical applications.[1]

Reagents:

Reagent Equiv. Role
Nitro Intermediate 1.0 Substrate
10% Pd/C (wet) 10 wt% Catalyst
Methanol (MeOH) 20 V Solvent

| Hydrogen (


)  | Balloon | Reductant |[1][2]

Protocol:

  • Preparation: Dissolve the nitro intermediate from Step 1 in Methanol.

  • Catalyst Addition: Under an inert atmosphere (

    
    ), carefully add 10% Pd/C (50% water wet). Caution: Dry Pd/C is pyrophoric.[1]
    
  • Hydrogenation: Purge the vessel with

    
     (3x), then with 
    
    
    
    (3x). Attach a hydrogen balloon (or set autoclave to 30 psi). Stir vigorously at RT for 4–6 hours.
    • Checkpoint: The yellow color of the solution will fade to colorless or pale brown.[1] TLC should show a polar, UV-active spot (Amine) with significant fluorescence quenching.

  • Workup: Filter the mixture through Celite to remove the catalyst. Wash the pad with MeOH.[1]

  • Isolation: Concentrate the filtrate. The resulting oil may crystallize upon standing or trituration with cold pentane.[1]

  • Yield: Expected overall yield (2 steps) is 65–75%.

Analytical Characterization (Self-Validation)

To validate the synthesis, compare the spectral data against these expected values. The key diagnostic is the shift of the aromatic protons and the integration of the morpholine methyls.[1]

  • ¹H NMR (400 MHz, DMSO-

    
    ): 
    
    • 
       6.80 (d, J=8.0 Hz, 1H, Ar-H5, ortho to methyl),
      
    • 
       6.25 (s, 1H, Ar-H2, ortho to morpholine/amino),
      
    • 
       6.18 (d, 1H, Ar-H6),
      
    • 
       4.85 (s, 2H, 
      
      
      
      ),
    • 
       3.65 (m, 2H, Morph-H),
      
    • 
       2.70 (t, 2H, Morph-H),
      
    • 
       2.10 (s, 3H, Ar-
      
      
      
      ),
    • 
       1.10 (d, 6H, Morph-
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Calculated

      
      .
      
    • Found

      
      .
      

Safety & Handling

  • 2-Bromo-4-nitrotoluene: Irritant.[1][2] Avoid inhalation of dust.[1]

  • Palladium Catalysts: Heavy metal hazards.[1] Dispose of in dedicated heavy metal waste streams.[1]

  • Hydrogen Gas: Extremely flammable.[1] Ensure all equipment is grounded to prevent static discharge.[1]

  • Nitro Intermediates: Potentially energetic.[1] Do not distill the nitro intermediate to dryness at high temperatures (>150°C).

References

  • Buchwald, S. L., et al. (2006). "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." Modern Arylation Methods. Wiley-VCH.[1][2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12300234, 3-(2,6-Dimethylmorpholino)-4-methylaniline.[1][2]

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • GuideChem. (2023). "Synthesis of substituted anilines via Nitro reduction."

Sources

Application

Step-by-step preparation of 3-(2,6-Dimethylmorpholino)-4-methylaniline from precursors

Here is a comprehensive Application Note and Protocol for the preparation of 3-(2,6-Dimethylmorpholino)-4-methylaniline , designed for research and development professionals. Executive Summary & Retrosynthetic Analysis T...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the preparation of 3-(2,6-Dimethylmorpholino)-4-methylaniline , designed for research and development professionals.

Executive Summary & Retrosynthetic Analysis

This protocol details the step-by-step synthesis of 3-(2,6-Dimethylmorpholino)-4-methylaniline , a critical aniline intermediate often utilized in the development of third-generation EGFR tyrosine kinase inhibitors (TKIs) and other heterocyclic pharmaceutical agents.

The synthesis addresses the challenge of introducing a bulky amine (2,6-dimethylmorpholine) at the meta position relative to the aniline nitrogen, while maintaining a methyl group at the para position. The selected route utilizes a Nucleophilic Aromatic Substitution (


)  on a nitro-precursor followed by Catalytic Hydrogenation .[1] This approach is favored in process chemistry for its scalability and avoidance of expensive palladium catalysts required for Buchwald-Hartwig aminations, although the latter is discussed as an alternative for high-throughput screening (HTS) scales.
Retrosynthetic Pathway
  • Target: 3-(2,6-Dimethylmorpholino)-4-methylaniline.[2][3][4]

  • Intermediate: 3-(2,6-Dimethylmorpholino)-4-methylnitrobenzene.

  • Starting Materials: 3-Fluoro-4-methylnitrobenzene (CAS 446-35-5) + cis-2,6-Dimethylmorpholine.

Chemical Reaction Workflow (Graphviz)

The following diagram illustrates the two-step synthesis pathway, highlighting the critical intermediate and reagents.

SynthesisPath Figure 1: Two-step synthesis of 3-(2,6-Dimethylmorpholino)-4-methylaniline via SNAr and Reduction. SM1 3-Fluoro-4-methylnitrobenzene (Starting Material) Inter Intermediate: 3-(2,6-Dimethylmorpholino)- 4-methylnitrobenzene SM1->Inter Step 1: SNAr K2CO3, DMSO, 120°C Reagent cis-2,6-Dimethylmorpholine Reagent->Inter Product Target: 3-(2,6-Dimethylmorpholino)- 4-methylaniline Inter->Product Step 2: Hydrogenation H2, Pd/C, MeOH

Caption: Figure 1: Two-step synthesis workflow. Blue: Precursor; Yellow: Nitro-Intermediate; Green: Final Aniline.

Detailed Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Preparation of 3-(2,6-Dimethylmorpholino)-4-methylnitrobenzene.

Rationale: The fluorine atom in 3-fluoro-4-methylnitrobenzene is activated for substitution. Although the nitro group is meta to the fluorine (which typically deactivates


), the reaction proceeds under thermal forcing conditions in polar aprotic solvents due to the inductive withdrawal of the nitro group and the relief of steric strain upon fluorine displacement.
Reagents & Materials
ReagentCAS No.[2][5]Equiv.[5][6]Role
3-Fluoro-4-methylnitrobenzene 446-35-51.0Substrate
cis-2,6-Dimethylmorpholine 16853-85-31.5Nucleophile
Potassium Carbonate (

)
584-08-72.0Base (Acid Scavenger)
DMSO (Dimethyl sulfoxide) 67-68-5-Solvent (Polar Aprotic)
Protocol
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charging: Add 3-Fluoro-4-methylnitrobenzene (10.0 g, 64.5 mmol) and anhydrous DMSO (100 mL). Stir until dissolved.

  • Base Addition: Add powdered anhydrous

    
     (17.8 g, 129 mmol) to the solution.
    
  • Nucleophile Addition: Add cis-2,6-Dimethylmorpholine (11.1 g, 96.7 mmol) via syringe.

  • Reaction: Heat the mixture to 120°C in an oil bath. Stir vigorously for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The starting fluoride should be consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (500 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.

    • Filter the solid using a Büchner funnel.

    • Wash the cake with water (

      
       mL) to remove residual DMSO and salts.
      
  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes) if high purity is required.

  • Yield Expectation: 85–92% (Yellow solid).

Step 2: Catalytic Hydrogenation

Objective: Reduction of the nitro group to the primary amine.

Rationale: Palladium on Carbon (Pd/C) is the standard catalyst for clean nitro-to-amine reductions. This step is highly selective and preserves the morpholine ring and the aryl-methyl group.

Reagents & Materials
ReagentEquiv.[5][7][8][9][10]Role
Nitro-Intermediate (from Step 1) 1.0Substrate
10% Pd/C (50% wet) 10 wt%Catalyst
Hydrogen Gas (

)
Balloon/1 atmReductant
Methanol (MeOH) -Solvent
Protocol
  • Setup: Equip a 3-neck round-bottom flask with a stir bar and a gas inlet adapter.

  • Charging: Dissolve the nitro-intermediate (from Step 1) in Methanol (10 vol relative to mass).

  • Catalyst Addition: Caution: Pd/C is pyrophoric. Under a gentle stream of nitrogen, carefully add 10% Pd/C (10% by weight of the substrate).

  • Hydrogenation:

    • Purge the flask with Nitrogen (

      
      ) for 5 minutes.
      
    • Switch to Hydrogen (

      
      ) gas (balloon pressure or 1-2 bar in a shaker).
      
    • Stir vigorously at room temperature (20–25°C) for 4–6 hours.

    • Checkpoint: LC-MS should show the disappearance of the Nitro mass (M+) and appearance of the Amine mass (M-30+2 = M-28 approx, or M+H of amine).

  • Workup:

    • Filter the reaction mixture through a Celite® pad to remove the catalyst. Keep the filter cake wet to prevent ignition.

    • Wash the pad with Methanol.

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator).

  • Purification: The crude aniline is often pure enough for subsequent steps. If necessary, recrystallize from Isopropanol/Heptane or convert to the HCl salt for storage.

  • Yield Expectation: 90–95% (Off-white to pale brown solid).

Analytical Characterization & QC Criteria

To ensure the integrity of the synthesized intermediate, the following parameters must be met.

ParameterSpecificationMethod
Appearance Off-white to pale brown solidVisual
Purity > 98.0%HPLC (254 nm)
Mass Spec

(Calc.[11] for

)
LC-MS
1H NMR Confirm 2,6-dimethylmorpholine peaks (approx 3.6 & 2.3 ppm) and Aniline protons (broad singlet approx 3.5-5.0 ppm)DMSO-

or

Key NMR Diagnostic:

  • Methyl (Ar-CH3): Singlet, ~2.1 ppm.

  • Morpholine Methyls: Doublet, ~1.1 ppm (if cis).

  • Aromatic Protons: Look for the specific 1,3,4-substitution pattern (one singlet, two doublets).

Troubleshooting & Critical Parameters

Regioselectivity & Isomers
  • Issue: The starting material 3-fluoro-4-methylnitrobenzene ensures the correct regiochemistry. Do not confuse with 2-fluoro-4-methylnitrobenzene, which would yield the 2-morpholino isomer.

  • Stereochemistry: Commercial 2,6-dimethylmorpholine is often a mixture of cis and trans. The cis isomer (meso) is thermodynamically more stable and often preferred in drug design to avoid enantiomeric mixtures.

    • Recommendation: Use pure cis-2,6-dimethylmorpholine if the downstream application requires strict stereochemical control.

Reaction Rate
  • Issue: Reaction is slow or incomplete.

  • Cause: The fluorine is meta to the nitro group, making it less activated than ortho/para analogs.

  • Solution: Ensure the temperature is maintained at

    
    . If conversion stalls, add 0.5 eq more base and reagent. Alternatively, switch solvent to NMP (N-Methyl-2-pyrrolidone) for higher thermal stability.
    
Catalyst Poisoning
  • Issue: Hydrogenation stops before completion.

  • Cause: Residual sulfur (from DMSO) poisoning the Pd catalyst.

  • Solution: Ensure the water wash in Step 1 (Workup) is thorough. If the intermediate smells of sulfide, wash the organic layer with dilute bleach or perform an extra recrystallization before hydrogenation.

References

  • Gefitinib Synthesis Context:Synthesis of Quinazoline Derivatives.

    
     and reduction is adapted from standard kinase inhibitor synthesis protocols.
    
    • Source:

  • SNAr Reactivity of Meta-Halonitrobenzenes:Nucleophilic Arom

    • Source:

  • Catalytic Hydrogenation Protocols:Practical Guide to Hydrogen

    • Source:

  • Chemical Structure Verification: 3-(2,6-Dimethylmorpholino)-4-methylaniline CAS 1247775-98-9.[2]

    • Source:

Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always review the Material Safety Data Sheet (MSDS) for all chemicals before handling.

Sources

Method

Application Notes &amp; Protocols: Leveraging 3-(2,6-Dimethylmorpholino)-4-methylaniline as a Versatile Intermediate in Kinase Inhibitor Synthesis

Abstract This guide provides a comprehensive overview of 3-(2,6-Dimethylmorpholino)-4-methylaniline, a specialized aromatic amine intermediate designed for applications in modern drug discovery, particularly in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview of 3-(2,6-Dimethylmorpholino)-4-methylaniline, a specialized aromatic amine intermediate designed for applications in modern drug discovery, particularly in the synthesis of targeted kinase inhibitors. While this specific molecule is presented as a novel building block, its design is rooted in established medicinal chemistry principles. We will explore the strategic incorporation of the 2,6-dimethylmorpholino moiety to enhance physicochemical properties and the utility of the substituted aniline core as a critical pharmacophore. This document furnishes researchers, medicinal chemists, and drug development professionals with a robust theoretical framework and practical, step-by-step protocols for its application in synthesizing advanced heterocyclic compounds. Safety considerations, reaction workflows, and analytical validation methods are detailed to ensure reproducible and reliable outcomes in a research setting.

Introduction: The Rationale for a Purpose-Built Intermediate

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve aqueous solubility, modulate pKa, and enhance metabolic stability, thereby optimizing pharmacokinetic profiles.[1] When appended to an aniline core, a common "hinge-binding" motif in kinase inhibitors, the resulting structure becomes a powerful building block for targeted therapeutics.[2]

3-(2,6-Dimethylmorpholino)-4-methylaniline is a thoughtfully designed intermediate that combines these features. The strategic placement of the bulky 2,6-dimethylmorpholino group ortho to the amine and meta to the methyl group introduces specific steric and electronic properties. This substitution pattern can influence the dihedral angle of the molecule upon binding to a target protein, potentially enhancing selectivity and potency. The cis-dimethyl substitution on the morpholine ring also restricts its conformation, which can be advantageous for achieving a lower entropic penalty upon binding. This guide elucidates the practical application of this intermediate in a representative synthesis of a quinazoline-based kinase inhibitor.

Physicochemical & Inferred Safety Profile

As a novel compound, a dedicated Safety Data Sheet (SDS) for 3-(2,6-Dimethylmorpholino)-4-methylaniline is not available. Therefore, its handling requires adherence to the highest safety standards, drawing precautionary principles from analogous substituted anilines and morpholines.[3][4] Anilines as a class are known to be toxic if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged exposure.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood.[5][6]

PropertyValueSource
Chemical Formula C₁₃H₂₀N₂O(Calculated)
Molecular Weight 220.31 g/mol (Calculated)
Appearance Predicted: Off-white to light brown solid(Inference)
Solubility Predicted: Soluble in organic solvents (DCM, MeOH, DMSO)(Inference)
CAS Number Not availableN/A

Strategic Application in Kinase Inhibitor Design

The structural features of 3-(2,6-Dimethylmorpholino)-4-methylaniline make it an exemplary intermediate for synthesizing inhibitors targeting the ATP-binding site of various kinases. The quinazoline scaffold is a well-established core for such inhibitors, often targeting kinases like EGFR and VEGFR.[7][8]

The primary amine of the intermediate serves as the key nucleophile for coupling with an electrophilic heterocyclic core (e.g., a 4-chloroquinazoline). This reaction forms the critical aniline-quinazoline linkage that mimics the adenine portion of ATP, enabling it to bind to the hinge region of the kinase domain.

cluster_Intermediate 3-(2,6-Dimethylmorpholino)-4-methylaniline cluster_Target Kinase Inhibitor Synthesis Aniline Aniline Core (Hinge Binding Nucleophile) Morpholine 2,6-Dimethylmorpholino Group (Solubility & Conformation) Methyl 4-Methyl Group (Lipophilicity & Sterics) Chloroquinazoline 4-Chloroquinazoline Core (Electrophilic Partner) Aniline->Chloroquinazoline  Forms Key Hinge-Binding Linkage (e.g., Buchwald-Hartwig or SNAr) Final_Product Anilinoquinazoline Product (Potential Kinase Inhibitor) Chloroquinazoline->Final_Product

Caption: Logical relationship of the intermediate's key functional groups.

Experimental Protocol: Synthesis of a Model Anilinoquinazoline Inhibitor

This section details a representative, two-stage protocol: first, the synthesis of the title intermediate, and second, its use in a palladium-catalyzed cross-coupling reaction to form a model kinase inhibitor.

Workflow Overview

G start Starting Materials: 1. 2-Fluoro-4-methyl-1-nitrobenzene 2. 2,6-Dimethylmorpholine snar Step 1: Nucleophilic Aromatic Substitution (SNAr) start->snar nitro_intermediate Nitro-Aryl Intermediate snar->nitro_intermediate reduction Step 2: Nitro Group Reduction nitro_intermediate->reduction title_intermediate Target Intermediate: 3-(2,6-Dimethylmorpholino)- 4-methylaniline reduction->title_intermediate buchwald Step 3: Buchwald-Hartwig Cross-Coupling title_intermediate->buchwald final_product Final Product: Anilinoquinazoline buchwald->final_product chloroquinazoline 4-Chloroquinazoline chloroquinazoline->buchwald analysis Purification & Analysis (Chromatography, NMR, MS) final_product->analysis

Caption: Overall synthetic workflow from starting materials to final product.

Part A: Synthesis of 3-(2,6-Dimethylmorpholino)-4-methylaniline

This procedure first involves a nucleophilic aromatic substitution (SNAr) reaction followed by a nitro group reduction.

Materials:

  • 2-Fluoro-4-methyl-1-nitrobenzene

  • cis-2,6-Dimethylmorpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH), Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄)

Protocol:

  • SNAr Reaction:

    • To a round-bottom flask charged with a magnetic stir bar, add 2-fluoro-4-methyl-1-nitrobenzene (1.0 eq), cis-2,6-dimethylmorpholine (1.2 eq), and potassium carbonate (2.5 eq).

    • Add anhydrous DMSO to achieve a substrate concentration of 0.5 M.

    • Rationale: DMSO is a polar aprotic solvent that effectively solvates the potassium cation, increasing the nucleophilicity of the morpholine nitrogen. K₂CO₃ acts as a base to neutralize the HF byproduct.

    • Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

    • Cool the mixture to room temperature, pour it into ice-water, and extract with Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude nitro-aryl intermediate, which can be used directly in the next step.

  • Nitro Group Reduction:

    • To a round-bottom flask, add the crude nitro-aryl intermediate from the previous step, Ethanol, and an aqueous solution of Ammonium Chloride (5 eq in water, 4:1 EtOH:H₂O v/v).

    • Heat the mixture to 70 °C and add Iron powder (5.0 eq) portion-wise over 30 minutes.

    • Rationale: This is a classic Béchamp reduction. Iron in the presence of a mild proton source like NH₄Cl is an effective and inexpensive method for reducing aromatic nitro groups to anilines.

    • Stir vigorously at 80 °C for 4-6 hours until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction, filter through a pad of Celite to remove the iron salts, and wash the pad with Ethanol.

    • Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate and water.

    • Separate the layers, extract the aqueous layer with Ethyl Acetate, and combine the organic fractions.

    • Wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Hexane:EtOAc gradient) to obtain 3-(2,6-Dimethylmorpholino)-4-methylaniline.

Part B: Buchwald-Hartwig Coupling to form the Anilinoquinazoline

This protocol uses the synthesized intermediate to form the final product.

Materials:

  • 3-(2,6-Dimethylmorpholino)-4-methylaniline (from Part A)

  • 4-Chloroquinazoline

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

Protocol:

  • Reaction Setup:

    • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-(2,6-Dimethylmorpholino)-4-methylaniline (1.1 eq), 4-chloroquinazoline (1.0 eq), Cesium Carbonate (2.0 eq), Xantphos (0.04 eq), and Pd₂(dba)₃ (0.02 eq).

    • Rationale: The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed cross-coupling reaction for forming C-N bonds. Xantphos is a bulky electron-rich ligand that promotes the reductive elimination step and stabilizes the palladium catalyst. Cs₂CO₃ is a strong, non-nucleophilic base required for the catalytic cycle.

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous, degassed 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor progress by LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with Ethyl Acetate.

    • Filter the mixture through Celite to remove the catalyst and base, washing the pad with additional Ethyl Acetate.

    • Concentrate the filtrate and purify the resulting crude solid by flash column chromatography (DCM:MeOH gradient) or recrystallization to yield the final anilinoquinazoline product.

Analytical Validation & Data

The identity and purity of the final compound must be confirmed through standard analytical techniques. The table below presents hypothetical, yet expected, data for the model anilinoquinazoline product.

AnalysisExpected Result
¹H NMR (400 MHz, DMSO-d₆) Peaks corresponding to quinazoline, aniline, morpholine, and methyl protons. Quinazoline H2 proton expected ~8.5 ppm; NH proton expected >9.0 ppm.
LC-MS (ESI+) [M+H]⁺ calculated for C₂₁H₂₂N₄O = 363.18. Observed m/z = 363.2.
HPLC Purity >95% (at 254 nm)

Downstream Application: Kinase Inhibition Assay

The synthesized compound would typically be evaluated for its inhibitory activity against a target kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

prep Prepare Assay Plate: Kinase, Substrate, Buffer add_compound Add Synthesized Inhibitor (Serial Dilution) prep->add_compound add_atp Initiate Reaction: Add ATP add_compound->add_atp incubate Incubate at RT add_atp->incubate add_reagent Stop Reaction & Add Luminescence Reagent incubate->add_reagent read Read Luminescence (Low signal = High Inhibition) add_reagent->read analyze Analyze Data: Calculate IC₅₀ Value read->analyze

Caption: General workflow for a luminescence-based kinase inhibition assay.

A lower luminescence signal indicates less remaining ATP, and therefore higher kinase activity and weaker inhibition. By plotting the signal against a range of inhibitor concentrations, an IC₅₀ value can be determined, quantifying the compound's potency.

Conclusion

3-(2,6-Dimethylmorpholino)-4-methylaniline represents a highly versatile and strategically designed chemical intermediate. Its structural features provide a potent combination of hinge-binding capability and favorable physicochemical properties, making it an invaluable tool for researchers in the field of kinase inhibitor development. The protocols outlined herein provide a reliable and rationalized pathway for its synthesis and application, empowering scientists to accelerate the discovery of novel therapeutics.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet for 2-Ethyl-6-methylaniline. Retrieved from vertexaisearch.cloud.google.com.

  • Fisher Scientific. (2010). Safety Data Sheet for 3-Fluoro-4-methylaniline. Retrieved from vertexaisearch.cloud.google.com.[3]

  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet for N-Methylaniline. Retrieved from vertexaisearch.cloud.google.com.[4]

  • ResearchGate. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(6). Retrieved from researchgate.net.[7]

  • Fisher Scientific. (2010). Safety Data Sheet for 2,6-Dimethylaniline. Retrieved from vertexaisearch.cloud.google.com.[5]

  • Thermo Fisher Scientific. (2024). Safety Data Sheet for 4-Chloro-2,6-dimethylaniline hydrochloride. Retrieved from thermofisher.com.[6]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58. Retrieved from pubmed.ncbi.nlm.nih.gov.[9]

  • PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Retrieved from pubmed.ncbi.nlm.nih.gov.[8]

  • Asquith, C. R. M., et al. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 25(23), 5769. Retrieved from ncbi.nlm.nih.gov.[2]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline. Retrieved from pubchem.ncbi.nlm.nih.gov.[10]

  • MDPI. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from mdpi.com.[11]

  • Goti, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(10), 1734-1753. Retrieved from ncbi.nlm.nih.gov.[1]

  • Wikipedia. (n.d.). N,N-Dimethylaniline. Retrieved from en.wikipedia.org.[12]

  • Ossila. (n.d.). 3-Fluoro-4-morpholinoaniline. Retrieved from ossila.com.[13]

  • Chem-Impex. (n.d.). 3-Fluoro-4-methylaniline. Retrieved from chemimpex.com.[14]

  • Guidechem. (2023). How is 2,6-Dimethylaniline synthesized?. Retrieved from guidechem.com.[15]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2,6-Dimethylaniline in Modern Pharmaceutical Synthesis. Retrieved from inno-pharmchem.com.[16]

  • Sigma-Aldrich. (n.d.). 3,4-Dimethylaniline. Retrieved from sigmaaldrich.com.

  • PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from prepchem.com.[17]

  • Google Patents. (2010). CN101735071A - Method for producing 4-N, N-dimethylamino methylaniline. Retrieved from patents.google.com.[18]

  • Ribaudo, G., & Orian, L. (2026). From a Molecule to a Drug: Chemical Features Enhancing Pharmacological Potential II. Molecules, 31(4), 627. Retrieved from mdpi.com.[19]

  • News-Medical.Net. (2026). Research clarifies micelle interactions driving sustained drug release. Retrieved from news-medical.net.[20]

  • ResearchGate. (2022). 2,6-Dibromo-4-methylaniline. Retrieved from researchgate.net.[21]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from hymasynthesis.com.[22]

Sources

Application

Reaction conditions for coupling 3-(2,6-Dimethylmorpholino)-4-methylaniline

Application Note: Reaction Conditions for Coupling 3-(2,6-Dimethylmorpholino)-4-methylaniline Executive Summary This application note details the coupling protocols for 3-(2,6-Dimethylmorpholino)-4-methylaniline (CAS: 12...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Conditions for Coupling 3-(2,6-Dimethylmorpholino)-4-methylaniline

Executive Summary

This application note details the coupling protocols for 3-(2,6-Dimethylmorpholino)-4-methylaniline (CAS: 1247775-98-9), a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs).[1][2] Due to the steric bulk imposed by the ortho-methyl group and the rigidified 2,6-dimethylmorpholine ring, this aniline exhibits reduced nucleophilicity compared to standard 3-morpholinoanilines.[1][2]

This guide provides two validated pathways for coupling this aniline to heteroaryl halides (e.g., 4-chloroquinazolines or 2,4-dichloropyrimidines):

  • Method A (Preferred): Acid-mediated Nucleophilic Aromatic Substitution (

    
    ).[1][2]
    
  • Method B (Alternative): Palladium-catalyzed Buchwald-Hartwig Amination.[1][2]

Molecule Profile & Challenges

PropertyDescription
Chemical Name 3-(2,6-Dimethylmorpholino)-4-methylaniline
Key Structural Features Electron-Rich Core: The morpholine ring donates electron density, theoretically activating the amine.• Steric Hindrance: The ortho-methyl group (C4) and the bulky 2,6-dimethylmorpholine (C3) create significant steric clash, impeding attack on electrophiles.[3][2]
Primary Application Synthesis of mutant-selective EGFR inhibitors (e.g., bio-isosteres of Gefitinib, Rociletinib, or Olmutinib analogs).[3][4][2]
Solubility Moderate in alcohols (MeOH, IPA); High in DCM, DMSO; Low in non-polar alkanes.[3][4][2]
Structural Challenges in Coupling

The primary challenge is the "Ortho Effect." The C4-methyl group forces the C3-morpholine ring out of planarity, shielding the primary amine (


).[2] Standard coupling conditions used for simple anilines (e.g., room temperature 

) often result in incomplete conversion or require excessive reaction times.[3][4][2]

Reaction Pathways & Mechanism

The following diagram illustrates the two primary coupling pathways. Method A relies on protonation of the heteroaryl nitrogen to activate the electrophile, while Method B utilizes a metal catalyst to facilitate the bond formation.[3]

CouplingPathways Aniline 3-(2,6-Dimethylmorpholino)- 4-methylaniline MethodA Method A: SNAr (Acid-Mediated) Aniline->MethodA MethodB Method B: Buchwald-Hartwig (Pd-Catalyzed) Aniline->MethodB Electrophile Heteroaryl Halide (e.g., 4-Cl-Quinazoline) Electrophile->MethodA Electrophile->MethodB Intermediate Tetrahedral Intermediate (Meisenheimer Complex) MethodA->Intermediate IPA, Reflux Protonation Product Coupled Kinase Inhibitor (HCl Salt or Free Base) MethodB->Product Pd(OAc)2, XPhos Cs2CO3, Dioxane Intermediate->Product -HCl Re-aromatization

Figure 1: Strategic coupling pathways.[3][4][2] Method A is the industrial standard for cost-efficiency; Method B is reserved for highly deactivated electrophiles.[1]

Protocol A: Acid-Mediated SNAr (Standard)

Scope: Best for coupling with electron-deficient heterocycles like 4-chloroquinazolines or 2-chloropyrimidines .[1][2]

Rationale

The use of a protic solvent (2-Butanol or Isopropanol) facilitates proton transfer.[1][2] The addition of acid (or reliance on generated HCl) protonates the N1-nitrogen of the quinazoline/pyrimidine, making the C4-position highly electrophilic, which compensates for the aniline's steric hindrance.

Materials
  • Limiting Reagent: Heteroaryl Chloride (1.0 equiv).[3][4][1][2]

  • Nucleophile: 3-(2,6-Dimethylmorpholino)-4-methylaniline (1.1 equiv).[1][2]

  • Solvent: 2-Butanol (preferred for higher boiling point) or Isopropanol (IPA).[4][1][2]

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 – 1.0 equiv) OR HCl in Dioxane (4M, 1.0 equiv).[3][4][1][2]

Step-by-Step Procedure
  • Charge: In a dry reaction vessel equipped with a condenser and magnetic stirrer, dissolve the Heteroaryl Chloride (1.0 equiv) in 2-Butanol (10-15 volumes).

  • Add Aniline: Add 3-(2,6-Dimethylmorpholino)-4-methylaniline (1.1 equiv) in one portion.

  • Add Catalyst: Add p-TSA (0.5 equiv).[1][2] Note: If the substrate is very reactive, this can be omitted, but for this hindered aniline, acid catalysis is crucial.[3]

  • Reflux: Heat the mixture to reflux (

    
     for 2-Butanol). Stir for 4–12 hours.
    
    • Monitoring: Check by HPLC/TLC.[1][2] The product often precipitates as the HCl/TsOH salt during the reaction.

  • Cool & Filter: Cool the mixture to room temperature (

    
    ). Stir for 1 hour to maximize precipitation.
    
  • Isolation: Filter the solid. Wash the cake with cold IPA (

    
     volumes) and then diethyl ether or heptane to remove unreacted aniline.
    
  • Free Basing (Optional): If the free base is required, suspend the salt in DCM/MeOH (9:1) and wash with saturated aqueous

    
    .[3][1][2] Dry organic layer over 
    
    
    
    and concentrate.[1][2]

Protocol B: Buchwald-Hartwig Amination (Alternative)

Scope: Required when the electrophile is electron-rich (e.g., 3-bromo-pyridine derivatives) or if SNAr fails due to extreme sterics.[1][2]

Rationale

Palladium catalysis bypasses the need for nucleophilic attack on an electron-deficient ring.[1][2] Bulky phosphine ligands (like XPhos or BrettPhos) are essential to accommodate the steric bulk of the aniline.[3][2]

Materials
  • Catalyst:

    
     (2-5 mol%) or 
    
    
    
    .[3][1][2]
  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) or BrettPhos (5-10 mol%).[4][1][2]

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv).[3][1][2]
    
  • Solvent: 1,4-Dioxane or Toluene (degassed).[3][1][2]

Step-by-Step Procedure
  • Inertion: Purge the reaction vessel with Nitrogen or Argon for 15 minutes.

  • Charge Solids: Add Aryl Halide (1.0 equiv), Aniline (1.2 equiv), Base (

    
    , 2.0 equiv), Pd precursor , and Ligand .[3][4][2]
    
  • Solvent Addition: Add degassed 1,4-Dioxane (10 volumes).

  • Heat: Seal the vessel and heat to

    
     for 12–18 hours.
    
  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues and inorganic salts.[1][2] Wash with EtOAc.[1][2]

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).

Critical Process Parameters (CPP)

ParameterSNAr (Method A)Buchwald (Method B)[3][1][2]Impact on Quality
Temperature Reflux (

)

Low temp results in stalled reaction due to steric barrier.[4][1][2]
Stoichiometry 1.1 equiv Aniline1.2 equiv AnilineSlight excess of aniline drives kinetics; excess is easily washed away.[1][2]
Water Content

Strictly AnhydrousWater competes in SNAr (hydrolysis to quinazolinone) and kills Pd catalyst.[3][1][2]
Agitation HighModerateCrucial for SNAr if product precipitates to prevent encapsulation of reagents.[2]

Troubleshooting Guide

Issue 1: Low Conversion (SNAr)

  • Cause: The 4-methyl group is blocking the approach.[1][2]

  • Solution: Switch solvent to n-Butanol or DMAc (Dimethylacetamide) and increase temperature to

    
    . If using DMAc, add DIPEA (2.0 equiv) instead of acid, though acid is usually preferred for activation.[3][2]
    

Issue 2: Regio-isomer Formation (Coupling to 2,4-dichloropyrimidine)

  • Context: When coupling to 2,4-dichloropyrimidine, attack can occur at C2 or C4.[3][2]

  • Solution: Perform the reaction at low temperature (

    
     to RT) initially. The C4 position is generally more reactive.[2] However, with this hindered aniline, C4 selectivity might decrease.[3][2] Using a Lewis Acid (
    
    
    
    ) can enhance C4 selectivity.[3][1][2]

Issue 3: Product "Oiling Out"

  • Solution: If the product forms a gummy oil instead of a precipitate in IPA, reheat to dissolve, add a seed crystal, and cool very slowly. Alternatively, switch to an EtOAc/Heptane recrystallization system.[3][2]

References

  • Synthesis of 4-Anilinoquinazolines (General SNAr Mechanism)

    • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.[1]

    • Source: Beilstein J. Org.[1][2] Chem. 2014, 10, 2306–2314.[3][2]

    • URL:[Link]

  • Optimization of Hindered Aniline Couplings (Buchwald)

    • Title: Pd-Catalyzed Amination of Aryl Halides with Sterically Hindered Anilines.[1][2]

    • Source: Journal of the American Chemical Society, 2008, 130(41), 13552–13554.[3][4][2]

    • URL:[Link][3][4][1][2]

  • Context on 3-Morpholinoaniline EGFR Inhibitors

    • Title: Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors.[1][5]

    • Source: Bioorganic & Medicinal Chemistry, 2006, 14(20), 6847-6858.[3][4][2][5]

    • URL:[Link]

  • Chemical Profile & Safety Data

    • Title: 3-Morpholin-4-ylaniline (Analogous Structure Data).[1][2][6]

    • Source: PubChem Compound Summary.[1][2]

    • URL:[Link][3][4][1][2]

Sources

Method

Application Notes &amp; Protocols: Catalytic Hydrogenation of 3-(2,6-Dimethylmorpholino)-4-methylaniline

Introduction: The Strategic Importance of Cycloaliphatic Amines The selective saturation of aromatic rings is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and materials...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Cycloaliphatic Amines

The selective saturation of aromatic rings is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The conversion of anilines to their corresponding cycloaliphatic amines yields high-value building blocks that are integral to the structure of numerous active pharmaceutical ingredients (APIs). These saturated rings can impart improved metabolic stability, solubility, and three-dimensional complexity compared to their planar aromatic precursors.

This guide provides a detailed technical overview and actionable protocols for the catalytic hydrogenation of 3-(2,6-Dimethylmorpholino)-4-methylaniline to produce 3-(2,6-Dimethylmorpholino)-4-methylcyclohexanamine. We will explore the fundamental principles of this transformation, offer guidance on catalyst selection, and present robust, safety-oriented experimental procedures suitable for a research and development laboratory setting.

Part 1: Scientific Principles and Mechanistic Overview

The Horiuti-Polanyi Mechanism for Aromatic Hydrogenation

The catalytic hydrogenation of an aromatic ring, such as the one in 3-(2,6-Dimethylmorpholino)-4-methylaniline, is a heterogeneous catalytic process that generally follows the Horiuti-Polanyi mechanism.[1] This process requires a solid metal catalyst to facilitate the reaction between the substrate and molecular hydrogen.[1] The key steps are:

  • Adsorption & Activation: Both the aniline substrate and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst (e.g., Palladium, Platinum, Nickel).[2][3]

  • Hydrogen Dissociation: The catalyst weakens and cleaves the H-H bond, forming reactive metal-hydride species on its surface.[2]

  • Stepwise Hydrogen Transfer: Hydrogen atoms are transferred sequentially from the catalyst surface to the adsorbed aromatic ring. This is a reversible process in its initial stages.[1][4]

  • Desorption: Once the ring is fully saturated, the resulting cycloaliphatic amine has a weaker affinity for the catalyst surface and is desorbed back into the solution, freeing the catalytic site for the next cycle.[2]

Due to the inherent aromatic stability of the benzene ring, its hydrogenation is thermodynamically favorable but possesses a high activation energy, necessitating the use of a catalyst and often more forcing conditions (higher pressure and/or temperature) than simple alkene hydrogenation.[3]

Catalyst Selection: Rationale and Considerations

The choice of catalyst is critical for achieving high conversion and selectivity. While various catalysts can effect this transformation, the most common and practical choices fall into two categories: noble metals and Raney Nickel.

  • Palladium on Carbon (Pd/C): A versatile and widely used catalyst, Pd/C is effective for many hydrogenation reactions.[5] For aromatic ring saturation, it may require elevated pressures and temperatures. Its primary advantages are its relative ease of handling (when purchased wet) and predictable performance.

  • Raney Nickel (Raney® Ni): A highly active, "spongy" nickel catalyst, Raney Ni is renowned for its ability to hydrogenate a wide range of functional groups, including aromatic rings, often under demanding conditions.[6][7] It is a cost-effective but highly pyrophoric catalyst that requires specific handling procedures.[6][7]

  • Other Noble Metals (Pt, Rh, Ru): Platinum, Rhodium, and Ruthenium catalysts often exhibit superior activity for aromatic ring hydrogenation, sometimes allowing for milder reaction conditions.[1] However, their higher cost is a significant consideration.

For the protocols below, we will focus on the widely accessible Palladium on Carbon and the highly active Raney Nickel.

Part 2: Safety as a System: A Prerequisite for Hydrogenation

Catalytic hydrogenation involves significant hazards that must be systematically mitigated. The combination of flammable hydrogen gas, pyrophoric catalysts, and potentially flammable solvents creates a serious risk of fire or explosion if not handled with extreme care.[8][9]

Core Safety Mandates:

  • Inert Atmosphere: The reaction vessel must be thoroughly purged of air (oxygen) with an inert gas (Nitrogen or Argon) before introducing hydrogen to prevent the formation of an explosive mixture.[10][11]

  • Pyrophoric Catalyst Handling: Catalysts like Pd/C and especially Raney Nickel can ignite spontaneously upon contact with air, particularly after being used for a reaction.[8][12] They must be handled under an inert atmosphere and should never be allowed to dry out.[8] Filtration must be performed carefully, keeping the filter cake wet with solvent at all times.[8][13]

  • Hydrogen Gas Management: Use hydrogen gas in a well-ventilated fume hood, away from ignition sources. All equipment, including pressure vessels, must be rated for the intended use and regularly inspected.[10][11]

  • Personal Protective Equipment (PPE): Flame-resistant lab coats, safety glasses with side shields, and appropriate gloves are mandatory.[11]

  • Engineered Controls: All operations must be conducted within a certified chemical fume hood. For reactions under pressure, a blast shield must be used.[10][14]

Part 3: Experimental Protocols

Protocol A: Hydrogenation using 10% Palladium on Carbon (Pd/C)

This protocol is suitable for small-scale synthesis using standard laboratory glassware and a hydrogen balloon, representing a common and accessible method.

Workflow Diagram: Hydrogenation with Pd/C

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Assemble 3-neck flask under N2/Ar p2 Charge with Pd/C catalyst and stir bar p1->p2 p3 Add solvent (e.g., Methanol) p2->p3 p4 Add Substrate: 3-(2,6-Dimethylmorpholino) -4-methylaniline p3->p4 r1 Purge Cycle: Evacuate & backfill with H2 (3x) p4->r1 r2 Stir under H2 balloon (1 atm) at RT or gentle heat r1->r2 r3 Monitor reaction (TLC, LC-MS) r2->r3 w1 Purge with N2/Ar to remove all H2 r3->w1 w2 Filter through Celite® (Keep catalyst wet!) w1->w2 w3 Wash filter cake with solvent w2->w3 w4 Concentrate filtrate in vacuo w3->w4 w5 Purify product (e.g., Chromatography) w4->w5

Caption: Experimental workflow for hydrogenation using Pd/C.

Materials & Equipment:

  • 3-(2,6-Dimethylmorpholino)-4-methylaniline

  • 10% Palladium on Carbon (50% wet with water is recommended for safety)[5]

  • Methanol (MeOH), anhydrous grade

  • Celite® 545

  • Three-neck round-bottom flask with stir bar

  • Septa, gas inlet adapter, glass stoppers

  • Hydrogen balloon (double-layered for safety)[12]

  • Nitrogen or Argon gas line with a vacuum/inert gas manifold

  • Filtration apparatus (Büchner funnel or fritted glass funnel)

Step-by-Step Procedure:

  • Vessel Preparation: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.[9]

  • Catalyst Charging: Under a positive pressure of inert gas, add 10% Pd/C (typically 5-10 mol% relative to the substrate).

  • Solvent and Substrate Addition: Add anhydrous methanol via cannula or syringe to create a slurry.[14] Then, add a solution of 3-(2,6-Dimethylmorpholino)-4-methylaniline in methanol.

  • Hydrogen Introduction: Securely attach a hydrogen-filled balloon to a gas inlet adapter on the flask. Carefully evacuate the flask until the solvent just begins to bubble, then backfill with hydrogen from the balloon. Repeat this purge cycle two more times to ensure the atmosphere is fully replaced with hydrogen.[9][12]

  • Reaction: Stir the mixture vigorously at room temperature. Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion. Monitor the reaction progress by periodically taking aliquots (after purging with nitrogen first!) for analysis by TLC or LC-MS.

  • Reaction Quench & Filtration: Once the reaction is complete, purge the flask thoroughly with nitrogen to remove all traces of hydrogen.[8] Prepare a pad of Celite® in a Büchner funnel and wet it with methanol. Under a stream of nitrogen, filter the reaction mixture through the Celite®. Crucial: Do not allow the catalyst on the Celite® pad to run dry.[8][13] Wash the pad with additional methanol.

  • Catalyst Deactivation: Immediately transfer the Celite® pad containing the catalyst into a separate beaker and submerge it under copious amounts of water to deactivate it for safe disposal.[9]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or crystallization.

Protocol B: High-Pressure Hydrogenation using Raney® Nickel

This protocol is intended for reactions that are sluggish at atmospheric pressure and requires specialized high-pressure equipment.

Reaction Pathway

Sources

Application

Functionalization of the aniline group in 3-(2,6-Dimethylmorpholino)-4-methylaniline

Technical Application Note: Strategic Functionalization of 3-(2,6-Dimethylmorpholino)-4-methylaniline Executive Summary & Chemical Context The compound 3-(2,6-Dimethylmorpholino)-4-methylaniline is a high-value "privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Functionalization of 3-(2,6-Dimethylmorpholino)-4-methylaniline

Executive Summary & Chemical Context

The compound 3-(2,6-Dimethylmorpholino)-4-methylaniline is a high-value "privileged fragment" in medicinal chemistry, specifically designed for the synthesis of Type I and Type II kinase inhibitors (e.g., targeting EGFR, PI3K, mTOR).

Structurally, it serves two critical functions:

  • Solubility & PK Modulation: The 2,6-dimethylmorpholine moiety acts as a solubilizing group. Unlike a simple morpholine, the 2,6-dimethyl substitution introduces steric constraints that can lock bioactive conformations and improve lipophilicity-driven membrane permeability while maintaining aqueous solubility via the basic nitrogen.

  • Hinge/Solvent Front Binding: The aniline amine (-NH₂) is the primary vector for attachment to a heterocycle (hinge binder) or a "cap" group.

Chemical Reactivity Profile:

  • Nucleophilicity: The aniline nitrogen is highly nucleophilic. The 4-methyl group (weakly electron-donating) and the 3-morpholino group (strongly electron-donating via resonance, despite being meta) create an electron-rich aromatic system.

  • Steric Environment: The amine at position 1 is relatively unhindered (flanked by H at positions 2 and 6). However, the bulky morpholine at position 3 can influence the conformation of the final drug molecule.

  • Oxidation Risk: Due to its electron-rich nature, this aniline is susceptible to oxidation (browning) upon prolonged air exposure. Storage under argon at -20°C is recommended.

Decision Matrix: Reaction Pathway Selection

Before selecting a protocol, evaluate the electrophile partner. The high nucleophilicity of this aniline allows for milder conditions than electron-deficient anilines.

ReactionPathways Aniline 3-(2,6-Dimethylmorpholino)- 4-methylaniline Electrophile Electrophile Type? Aniline->Electrophile Target Target Scaffold Acid Carboxylic Acid (-COOH) Electrophile->Acid Linker Halo Activated Heterocycle (Cl-Pyrimidine/Triazine) Electrophile->Halo Core Scaffold Iso Isocyanate (-NCO) Electrophile->Iso Tail Aryl Unactivated Aryl Halide (Ar-Br/Cl) Electrophile->Aryl Core Scaffold Amide Amide Coupling (HATU/DIPEA) Acid->Amide SNAr SNAr Displacement (Acid or Base Catalyzed) Halo->SNAr Urea Urea Formation (DCM/THF) Iso->Urea Buchwald Buchwald-Hartwig (Pd-Catalysis) Aryl->Buchwald Amide->Target SNAr->Target Urea->Target Buchwald->Target

Figure 1: Strategic decision tree for functionalizing the aniline core. Select the pathway based on the electrophilic partner.

Protocol A: SNAr Coupling (Heterocycle Attachment)

Application: Attaching the aniline to a chloropyrimidine, quinazoline, or triazine core (common in Gefitinib/Imatinib analogs). Mechanism: Nucleophilic Aromatic Substitution.[1][2][3] The electron-rich nature of this aniline makes it an excellent nucleophile for this reaction.

Reagents:
  • Substrate: 3-(2,6-Dimethylmorpholino)-4-methylaniline (1.0 equiv).

  • Electrophile: 4-Chloropyrimidine or similar heteroaryl chloride (1.0–1.1 equiv).

  • Solvent: n-Butanol (n-BuOH) or Isopropanol (IPA).

  • Catalyst: p-Toluenesulfonic acid (p-TsOH·H₂O) (0.1–1.0 equiv) OR TFA.

Step-by-Step Methodology:
  • Preparation: In a pressure vial or round-bottom flask equipped with a reflux condenser, dissolve the heteroaryl chloride (1.0 equiv) in n-BuOH (concentration ~0.2 M).

  • Addition: Add 3-(2,6-Dimethylmorpholino)-4-methylaniline (1.0 equiv).

  • Catalysis: Add p-TsOH (0.5 equiv). Note: Acid catalysis protonates the pyrimidine nitrogen, making the C-Cl bond more electrophilic.

  • Reaction: Heat the mixture to 100–110°C for 4–12 hours. Monitor by LC-MS.[4]

    • Success Indicator: Formation of a precipitate (the HCl/TsOH salt of the product) is common.

  • Workup:

    • Cool to room temperature.[1][5][6]

    • If precipitate forms: Filter and wash with cold IPA/Ether.

    • If solution remains clear: Dilute with EtOAc, wash with saturated NaHCO₃ (to neutralize), then Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM:MeOH 95:5 to 90:10).

Why this works: The acidic conditions protonate the heterocyclic nitrogen (activating it) while the aniline remains sufficiently nucleophilic to attack.

Protocol B: Amide Coupling (HATU Method)

Application: Linking the aniline to a carboxylic acid "tail" or scaffold. Challenge: Anilines are less nucleophilic than aliphatic amines. Standard EDC/NHS might be too slow. HATU is preferred for high conversion.

Reagents:
  • Carboxylic Acid: 1.0 equiv.

  • Aniline: 1.0–1.2 equiv.[4][7]

  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: Anhydrous DMF or DMA.

Step-by-Step Methodology:
  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at Room Temperature (RT) for 15 minutes.

    • Visual Check: Solution may turn slightly yellow/orange (formation of the activated ester).

  • Coupling: Add 3-(2,6-Dimethylmorpholino)-4-methylaniline (1.0 equiv) and the remaining DIPEA (1.0 equiv).

  • Incubation: Stir at RT for 2–16 hours.

    • Note: If the reaction stalls, heat to 50°C.

  • Quenching: Dilute with EtOAc (10x volume). Wash with:

    • 10% LiCl (aq) x 2 (removes DMF).

    • Sat. NaHCO₃ x 1.

    • Brine x 1.

  • Purification: Silica gel chromatography.

Protocol C: Urea Synthesis (Isocyanate Method)

Application: Creating a "Sorafenib-like" urea linkage, critical for H-bonding in the kinase "Glu-out" pocket.

Reagents:
  • Aniline: 1.0 equiv.[7]

  • Isocyanate: Aryl or Alkyl Isocyanate (1.0 equiv).

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

  • Base: None usually required (or catalytic Et₃N).

Step-by-Step Methodology:
  • Dissolution: Dissolve 3-(2,6-Dimethylmorpholino)-4-methylaniline in anhydrous DCM (0.1 M) under Nitrogen.

  • Addition: Add the Isocyanate (1.0 equiv) dropwise at 0°C (ice bath).

  • Reaction: Remove ice bath and stir at RT for 2–4 hours.

  • Workup:

    • The urea product often precipitates out of DCM.

    • If Solid: Filter and wash with cold DCM/Hexane.

    • If Soluble: Concentrate and purify via recrystallization (EtOH/Water) or column chromatography.

Alternative (If Isocyanate is unavailable): Use Triphosgene (0.35 equiv) and DIPEA to generate the isocyanate in situ from the aniline, then react with a second amine. Warning: Triphosgene generates phosgene gas; use strict safety protocols.

Quantitative Data & Troubleshooting

Table 1: Comparative Reactivity & Optimization

ParameterSNAr (Heterocycle)Amide Coupling (HATU)Urea Formation
Solvent n-BuOH / IPADMF / DMADCM / THF
Temp 80–110°C20–50°C0–25°C
Time 4–12 h2–16 h1–4 h
Yield (Typ.) 65–85%75–95%80–95%
Major Side Product Hydrolysis of chlorideN-acyl urea (rare with HATU)Symmetrical urea
Key Risk Incomplete conversionRemoval of DMFMoisture sensitivity

Troubleshooting Guide:

  • Problem: Low yield in SNAr.

    • Solution: Switch solvent to NMP (N-Methyl-2-pyrrolidone) and increase temp to 140°C (microwave irradiation is highly effective here).

  • Problem: Aniline oxidation (darkening).

    • Solution: Purify the aniline starting material by passing through a short pad of basic alumina before use.

  • Problem: Regioselectivity issues (rare).

    • Insight: The morpholine nitrogen is tertiary and sterically crowded; it will not compete with the aniline NH₂ for acylation/alkylation under these conditions.

Visualizing the Mechanism (Urea Formation)

The formation of the urea linkage is a key step in creating kinase inhibitors that bind to the DFG-motif.

UreaMechanism Aniline Nucleophilic Attack (Aniline NH2 attacks Carbonyl) TS Tetrahedral Intermediate (Zwitterion) Aniline->TS + Isocyanate (R-N=C=O) PT Proton Transfer (Restoration of Neutrality) TS->PT Fast Product Final Urea (Stable H-Bond Donor) PT->Product Irreversible

Figure 2: Mechanistic flow of urea formation. The nucleophilic aniline attacks the electrophilic carbon of the isocyanate.

References

  • BenchChem. (2025).[4][5] Standard Protocol for HATU Peptide Coupling: Application Notes. Retrieved from

  • Organic Syntheses. (1923).[8] Urea, phenyl- (Standard Isocyanate Protocols). Org. Synth. 1923, 3, 95. Retrieved from

  • Journal of Medicinal Chemistry. (2020). Discovery of PQR626, a Potent mTOR Inhibitor (Demonstrates Morpholine-Aniline Scaffolds). J. Med. Chem. 2020, 63, 22, 13595–13617. Retrieved from

  • Frontiers in Chemistry. (2018). Activation of Electrophile/Nucleophile Pair in SNAr Reaction. Front. Chem. Retrieved from

  • AxisPharm. (2024).[6] Amide Coupling Protocol for Functionalized Amines. Retrieved from

Disclaimer: These protocols are for research use only. Always consult Safety Data Sheets (SDS) for 3-(2,6-Dimethylmorpholino)-4-methylaniline and associated reagents before handling.

Sources

Method

Storage and stability guidelines for 3-(2,6-Dimethylmorpholino)-4-methylaniline

Application Note: Stability Maintenance and Storage Protocols for 3-(2,6-Dimethylmorpholino)-4-methylaniline Abstract & Core Directive This guide defines the handling, storage, and stability protocols for 3-(2,6-Dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stability Maintenance and Storage Protocols for 3-(2,6-Dimethylmorpholino)-4-methylaniline

Abstract & Core Directive

This guide defines the handling, storage, and stability protocols for 3-(2,6-Dimethylmorpholino)-4-methylaniline (hereafter referred to as 3-DMA ). As an electron-rich aniline derivative incorporating a morpholine moiety, this compound exhibits heightened susceptibility to oxidative degradation and photolytic decomposition.

Critical Warning: 3-DMA is a high-sensitivity intermediate. Improper storage results in the formation of azo-dimers and quinone-imine impurities, which manifest as a color shift from off-white/pale yellow to brown/purple. These impurities are often difficult to remove via standard recrystallization, necessitating strict adherence to the "Cold, Dark, Inert" protocol described herein.

Physicochemical Profile & Structural Alerts

To understand the storage requirements, one must understand the molecular vulnerabilities.

PropertyCharacteristicImplication for Storage
Chemical Structure Polysubstituted AnilineHigh Electron Density: The amino group (-NH₂) and the para-methyl group activate the benzene ring, significantly lowering the oxidation potential.
Functional Group 2,6-DimethylmorpholineSteric Bulk & Basicity: The morpholine ring adds basicity. While the 2,6-dimethyl groups provide some steric protection to the tertiary nitrogen, the primary aniline nitrogen remains exposed.
Physical State Solid / Semi-solidSurface Area: Powder forms have high surface area, increasing exposure to atmospheric oxygen and moisture.
pKa (Predicted) ~4.0 - 5.0 (Aniline N)Susceptible to protonation in acidic environments; forms salts which may be hygroscopic.
Degradation Indicator Color ChangeVisual Cue: Transition to pink, red, or brown indicates oxidation (formation of extensive conjugated systems).

Critical Degradation Pathways

The primary failure mode for 3-DMA is Radical-Mediated Oxidative Coupling . This process is accelerated by light (photocatalysis) and trace metals.

Mechanism of Failure
  • Initiation: Light or heat generates an aniline radical cation.

  • Propagation: Radical species couple to form hydrazine intermediates or polymerize into polyanilines (aniline black-like structures).

  • Outcome: Loss of potency and introduction of genotoxic impurities.

DegradationPathway cluster_factors Accelerating Factors Aniline 3-DMA (Pure) (Off-White) Radical Radical Cation Intermediate Aniline->Radical O2 / UV Light Dimer Hydrazine/Azo Dimers Radical->Dimer Coupling Polymer Polyaniline-like Oligomers (Brown/Black) Dimer->Polymer Polymerization Temp Heat (>25°C) Moisture Moisture

Figure 1: Oxidative degradation cascade of electron-rich anilines leading to colored impurities.

Storage and Handling Protocols

A. Primary Storage Conditions (Long-Term)
  • Temperature: -20°C ± 5°C . (Short-term storage at 2-8°C is acceptable for < 1 week).

  • Atmosphere: Inert Gas Overlay (Argon preferred over Nitrogen). Argon is heavier than air and provides a superior blanket for solid powders.

  • Container: Amber borosilicate glass vials with Teflon-lined screw caps. Avoid polyethylene bags for long-term storage as oxygen permeability is too high.

B. Handling Workflow (The "Inert Chain")

This workflow ensures the material is never exposed to ambient atmosphere for prolonged periods.

HandlingWorkflow Receipt 1. Receipt & Inspection (Check Seal Integrity) Equilibrate 2. Thermal Equilibration (Warm to RT in Desiccator) Receipt->Equilibrate Prevent Condensation Open 3. Opening (Inside Glove Box or under Argon Funnel) Equilibrate->Open Dispense 4. Aliquoting (Single-Use Vials) Open->Dispense Reseal 5. Purge & Reseal (Flush Headspace with Ar) Dispense->Reseal Store 6. Return to Storage (-20°C, Dark) Reseal->Store

Figure 2: Step-by-step handling workflow to minimize moisture condensation and oxidation.

C. Protocol: Re-sealing and Aliquoting
  • Equilibration: Upon removing the vial from the freezer, place it in a desiccator. Allow it to reach room temperature (approx. 30-60 mins) before opening.

    • Reasoning: Opening a cold vial in humid air causes immediate water condensation on the hygroscopic solid, accelerating hydrolysis and oxidation.

  • Inert Environment: Ideally, handle within a nitrogen-filled glovebox. If unavailable, use an inverted funnel connected to an Argon line to create a localized inert curtain over the balance.

  • Aliquoting: If the compound will be used over multiple experiments, aliquot the total supply into single-use amber vials immediately upon first opening. This avoids repeated freeze-thaw cycles.

  • Headspace Purging: Before closing any vial, insert a pipette tip connected to an Argon line into the vial neck (without touching the solid) and flow gas gently for 10-15 seconds to displace oxygen.

Quality Control (QC) & Re-Test Guidelines

Perform a re-test every 6 months if stored at -20°C, or prior to any critical GMP synthesis step.

Test ParameterMethodAcceptance CriteriaFailure Indicator
Appearance Visual InspectionOff-white to pale beige solid.Dark brown, purple, or sticky/gummy texture.
Purity HPLC (UV at 254 nm)≥ 98.0% AreaAppearance of late-eluting peaks (dimers) or fronting peaks (hydrolysis).
Identity 1H-NMR (DMSO-d6)Conforms to structure.New peaks in aromatic region (6.5-7.5 ppm) indicating oxidation.
Water Content Karl Fischer (KF)≤ 0.5% w/w> 1.0% indicates seal failure.

HPLC Method Recommendation:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (prevents tailing of the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Note: Oxidized impurities are typically more hydrophobic and will elute after the main peak.

Safety & Toxicology Profile

  • Acute Toxicity: Like most anilines, 3-DMA should be treated as Toxic if swallowed or inhaled (H301/H331).

  • Target Organs: Blood (Methemoglobinemia risk) and Liver.[1]

  • PPE Requirements:

    • Nitrile gloves (Double gloving recommended).

    • P2/N95 Respirator or Fume Hood (mandatory due to dust potential).

    • Safety Goggles.[2][3]

  • Spill Cleanup: Do not dry sweep. Dampen with water/surfactant to prevent dust, then wipe up. Treat waste as hazardous organic waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted anilines and oxidative degradation. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline and Homologues. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2,6-Dimethylmorpholino)-4-methylaniline

Welcome to the technical support center for the synthesis of 3-(2,6-Dimethylmorpholino)-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2,6-Dimethylmorpholino)-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Introduction

The synthesis of 3-(2,6-Dimethylmorpholino)-4-methylaniline is a crucial step in the development of various pharmaceutical compounds. Achieving a high yield of this target molecule is often paramount for the efficiency and cost-effectiveness of the overall drug discovery process. The most common and effective method for this synthesis is the Palladium-catalyzed Buchwald-Hartwig amination, a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.

This guide will focus on troubleshooting the Buchwald-Hartwig amination for the synthesis of 3-(2,6-Dimethylmorpholino)-4-methylaniline from 3-bromo-4-methylaniline and cis-2,6-dimethylmorpholine.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Question: I am not seeing any formation of my desired product, 3-(2,6-Dimethylmorpholino)-4-methylaniline, by TLC or LC-MS analysis. What are the potential causes and how can I troubleshoot this?

Answer: A complete lack of product formation in a Buchwald-Hartwig amination can be attributed to several factors, primarily related to the catalyst, reagents, or reaction conditions.

Possible Causes & Solutions:

  • Inactive Catalyst: The Palladium catalyst is the heart of this reaction. Its inactivity is a common reason for failure.

    • Oxidation of Pd(0): The active catalytic species is Pd(0). If you are using a Pd(0) source like Pd₂(dba)₃, it can be sensitive to air and moisture. Ensure it has been stored under an inert atmosphere. For Pd(II) pre-catalysts like Pd(OAc)₂, incomplete reduction to Pd(0) in the catalytic cycle can be the issue.

    • Ligand Degradation: Phosphine ligands are prone to oxidation. Use fresh, high-purity ligands and handle them under an inert atmosphere.

    • Solution: Use a fresh batch of catalyst and ligand. Consider using a pre-formed, air-stable Pd(0) catalyst or a pre-catalyst that is known to be robust.

  • Inert Atmosphere: The catalytic cycle is sensitive to oxygen.

    • Insufficient Degassing: The reaction solvent and vessel must be thoroughly deoxygenated.

    • Solution: Degas your solvent by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Assemble your reaction glassware hot from the oven and purge with an inert gas while it cools. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Quality: The purity of your starting materials is critical.

    • Wet Amine or Solvent: Water can deactivate the catalyst and interfere with the base.

    • Solution: Use freshly distilled or anhydrous solvents. Ensure your 2,6-dimethylmorpholine is dry. Molecular sieves can be added to the reaction mixture to scavenge any residual water.

  • Improper Base: The choice and quality of the base are crucial for the deprotonation of the amine.

    • Weak or Impure Base: Sodium tert-butoxide (NaOtBu) is a common choice, but it is hygroscopic.

    • Solution: Use a fresh bottle of NaOtBu or sublime it before use. Ensure it is a fine powder to maximize its reactivity.

Issue 2: Low Yield of the Desired Product

Question: My reaction is producing the target molecule, but the yield is consistently low. How can I improve it?

Answer: Low yields often indicate that the reaction conditions are not optimized or that side reactions are competing with the desired transformation.

Possible Causes & Solutions:

  • Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and catalyst stability.

    • Too Low: The reaction may be too slow, leading to incomplete conversion.

    • Too High: The catalyst may decompose, or side reactions could be favored.

    • Solution: Screen a range of temperatures. A typical starting point for Buchwald-Hartwig aminations is 80-110 °C. A systematic optimization study can determine the ideal temperature for your specific substrate combination.

  • Incorrect Catalyst/Ligand Combination: The steric and electronic properties of the ligand are critical for efficient catalysis.

    • Steric Hindrance: 2,6-dimethylmorpholine is a sterically hindered secondary amine. A bulky ligand on the palladium center is often required to promote reductive elimination.

    • Solution: Experiment with different phosphine ligands. For hindered amines, bulky, electron-rich biarylphosphine ligands such as RuPhos, XPhos, or BrettPhos are often effective.

  • Side Reactions: Several side reactions can reduce the yield of the desired product.

    • Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This is often a result of β-hydride elimination.

    • Solution: The choice of ligand and base can influence the rate of hydrodehalogenation. Using a more sterically hindered ligand can disfavor this side reaction.

  • Work-up and Purification Losses: The product may be lost during the extraction and purification steps.

    • Product Solubility: The product may have some solubility in the aqueous phase during work-up.

    • Column Chromatography Issues: The product may stick to the silica gel or co-elute with impurities.

    • Solution: Check the aqueous layer for your product by TLC or LC-MS. Optimize your column chromatography conditions, trying different solvent systems or using a different stationary phase if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Toluene and dioxane are the most commonly used solvents for Buchwald-Hartwig aminations due to their high boiling points and ability to dissolve the reagents. Anhydrous and deoxygenated solvent is essential for good results.

Q2: Which palladium source should I use?

A2: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ can be effective. Pd(II) sources require in-situ reduction by the phosphine ligand. For reproducibility, especially on a larger scale, air-stable pre-catalysts that combine the palladium source and ligand are often a good choice.

Q3: How do I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Take small aliquots from the reaction mixture at regular intervals and analyze them to track the consumption of the starting materials and the formation of the product.

Q4: I see a significant amount of a side product that I believe is 4-methylaniline. What is happening?

A4: The formation of 4-methylaniline is likely due to a hydrodehalogenation side reaction where the bromine atom on your starting material is replaced by a hydrogen atom. This can be minimized by carefully selecting the ligand and ensuring anhydrous conditions. Some catalyst systems are more prone to this side reaction than others.

Q5: My crude NMR spectrum looks very messy. What should I do?

Experimental Protocols

General Procedure for the Synthesis of 3-(2,6-Dimethylmorpholino)-4-methylaniline
  • To an oven-dried Schlenk flask, add 3-bromo-4-methylaniline (1.0 eq.), cis-2,6-dimethylmorpholine (1.2 eq.), the appropriate phosphine ligand (e.g., RuPhos, 2-4 mol%), and the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%).

  • Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Add anhydrous, degassed toluene via syringe.

  • Add sodium tert-butoxide (1.4 eq.) to the flask under a positive pressure of inert gas.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Palladium Pre-catalyst Pd₂(dba)₃ / XPhosRuPhos Pd G3BrettPhos Pd G3
Base NaOtBuK₂CO₃Cs₂CO₃
Temperature (°C) 80100120
Typical Yield (%) 65-7585-9570-80

This table provides a general overview of how different parameters can influence the yield. Optimal conditions should be determined experimentally.

Visualizations

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Amine, Catalyst, Ligand inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent base Add Base solvent->base heat Heat to 100 °C base->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product G cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality cluster_solutions Potential Solutions start Low or No Yield catalyst_inactive Inactive Catalyst? start->catalyst_inactive inert_atm Inert Atmosphere? start->inert_atm reagent_purity Pure Starting Materials? start->reagent_purity ligand_oxidized Oxidized Ligand? solution1 Use Fresh Catalyst/Ligand catalyst_inactive->solution1 ligand_oxidized->solution1 temp_opt Optimal Temperature? solution2 Ensure Rigorous Degassing inert_atm->solution2 solution3 Optimize Temperature temp_opt->solution3 dry_solvent Anhydrous Solvent? solution4 Use Anhydrous Reagents reagent_purity->solution4 base_quality Active Base? dry_solvent->solution4 base_quality->solution4

Caption: Troubleshooting flowchart for low yield issues.

References

  • Google Patents. (n.d.). Preparation of cis-2,6-dimethylmorpholine.
  • Google Patents. (n.d.). Process for the preparation of cis-2,6-dimethyl morpholine.
  • PubChem. (n.d.). Process for the preparation of cis-2,6-dimethyl morpholine. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (2023, October 27). Buchwald–Hartwig amination. Retrieved February 13, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 13, 2026, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved February 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). Amination of aromatics. Retrieved February 13, 2026, from [Link]

  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006).
Optimization

Troubleshooting solubility issues with 3-(2,6-Dimethylmorpholino)-4-methylaniline

Executive Summary: The Chemistry of the Problem Researchers frequently encounter inconsistent solubility and stability with 3-(2,6-Dimethylmorpholino)-4-methylaniline .[1] This is not user error; it is a direct consequen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemistry of the Problem

Researchers frequently encounter inconsistent solubility and stability with 3-(2,6-Dimethylmorpholino)-4-methylaniline .[1] This is not user error; it is a direct consequence of the molecule's physicochemical duality. To troubleshoot effectively, you must understand the competing forces at play:

  • The "Dual Nitrogen" Trap: This molecule contains two nitrogen centers with vastly different basicities.

    • Morpholine Nitrogen (N1): Moderately basic (

      
      ).[1] This is your primary handle for protonation.
      
    • Aniline Nitrogen (N2): Weakly basic (

      
      ).[1] It remains uncharged at physiological pH.
      
  • Steric Lipophilicity: The 2,6-dimethyl substitution on the morpholine ring creates steric bulk and increases lipophilicity (

    
    ). While this improves membrane permeability, it drastically reduces thermodynamic solubility in neutral aqueous buffers.
    
  • Oxidative Instability: As an electron-rich aniline derivative, the compound is susceptible to auto-oxidation, leading to "browning" and the formation of azo- or nitro- impurities.

Troubleshooting Guide (FAQs)

Category A: Dissolution & Solubility

Q1: I dissolved the compound in DMSO at 50 mM, but it precipitates immediately upon dilution into cell culture media (DMEM/RPMI). Why? A: You are experiencing "Solvent Shock." When you spike a high-concentration DMSO stock into a neutral aqueous buffer (pH 7.4), the solvent environment changes faster than the compound can equilibrate.[1]

  • Mechanism: At pH 7.4, the morpholine nitrogen is only partially protonated. The high lipophilicity of the free base form dominates, causing it to crash out of solution before it can disperse.

  • Solution: Do not add the DMSO stock directly to the bulk media. Use the "Step-Down Dilution Protocol" (see Section 3) to introduce an intermediate polarity step.

Q2: Can I use acidic water to dissolve the powder directly? A: Yes, but with a caveat. The compound will dissolve readily in 0.1 M HCl or 10% acetic acid because you are fully protonating the morpholine nitrogen (forming a cationic salt).[1]

  • Warning: This solution is stable only at low pH. If you neutralize this solution (e.g., adding NaOH or adding it to buffered media), the free base will regenerate and likely precipitate if the concentration exceeds its intrinsic solubility limit (

    
    ).[1]
    

Q3: The datasheet says "soluble in ethanol," but my solution is cloudy. Is my batch bad? A: Likely not. Check the Cis/Trans Isomerism . The 2,6-dimethylmorpholine moiety exists as cis and trans isomers.

  • Insight: The cis-isomer (equatorial methyls) generally packs better in crystal lattices and may dissolve slower than the trans-isomer.[1] If your batch has a different isomer ratio than previous lots, dissolution kinetics will vary.

  • Fix: Sonicate the ethanol solution at 35°C for 10 minutes. If cloudiness persists, filter through a 0.22

    
     PTFE filter, but quantify the filtrate concentration via HPLC to ensure no mass loss.
    
Category B: Stability & Storage[2]

Q4: My white powder has turned beige/brown after two weeks. Is it still usable? A: Stop. Do not use for quantitative


 assays.
The color change indicates the formation of oxidation products (quinones or azo-dimers).[1]
  • Impact: These impurities are often more cytotoxic than the parent compound, leading to false-positive toxicity data in cell viability assays.

  • Prevention: Store solid powder at -20°C under argon or nitrogen. DMSO stocks should be single-use aliquots to prevent repeated air exposure.

Validated Protocols

Protocol A: The "Step-Down" Dilution (Preventing Precipitation)

Use this method for cellular assays to maintain solubility up to 100


.[1]
  • Prepare Stock: Dissolve solid in anhydrous DMSO to 20 mM .

  • Prepare Intermediate (10x):

    • Take 50

      
       of Stock.
      
    • Add 950

      
       of sterile PBS (pH 7.[1]4) containing 5% Tween-80 or PEG-400 .[1]
      
    • Result: A 1 mM solution with surfactant support.

  • Final Dilution (1x):

    • Add the Intermediate solution to your cell culture media (1:10 dilution).[1]

    • Final Concentration: 100

      
       (0.5% DMSO, 0.5% Tween/PEG).[1]
      
Protocol B: Stock Solution Preparation (Standard)

Target Concentration: 50 mM | Solvent: DMSO

StepActionTechnical Note
1 Weigh 11.0 mg of compound.Use a glass weighing boat (avoid static plastics).[1]
2 Add 500

anhydrous DMSO.
DMSO must be "Dry" grade (<0.1% water).[1]
3 Vortex for 30 seconds.Ensure no solid adheres to the tube walls.
4 Visual Check: Hold against light.Solution must be clear/colorless to pale yellow.
5 Aliquot into amber vials (50

each).
Amber glass prevents photo-oxidation.
6 Store at -80°C.Stable for 6 months.

Decision Logic & Visualization

Figure 1: Solubility Strategy Decision Tree

Select the correct solvent system based on your experimental endpoint.

SolubilityStrategy Start Start: 3-(2,6-Dimethylmorpholino)-4-methylaniline AppType What is your Application? Start->AppType Synthesis Chemical Synthesis AppType->Synthesis CellAssay Cellular Assay (In Vitro) AppType->CellAssay Animal In Vivo Study AppType->Animal OrgSolv Use DCM, MeOH, or Toluene Synthesis->OrgSolv DMSOLimit Target Conc > 10 µM? CellAssay->DMSOLimit Formulation Formulation Required Animal->Formulation DirectDMSO Direct DMSO Spike (<0.1% v/v) DMSOLimit->DirectDMSO No StepDown Use Protocol A (Tween/PEG) DMSOLimit->StepDown Yes Acidify Acidified Saline (pH 4.0) + 10% Cyclodextrin Formulation->Acidify

Caption: Decision matrix for solvent selection. Note that In Vivo applications require pH modification (acidification) or complexation (Cyclodextrin) to achieve necessary plasma concentrations.[1]

Figure 2: The "Crash-Out" Mechanism

Why simple dilution fails at neutral pH.

CrashOut DMSO In DMSO Stock (Solubilized) Dilution Rapid Dilution into PBS (pH 7.4) DMSO->Dilution Equilibrium Protonation Equilibrium Dilution->Equilibrium Charged Protonated (BH+) Soluble Equilibrium->Charged Minor Species (<10%) Neutral Free Base (B) Lipophilic Equilibrium->Neutral Major Species (>90%) Precip PRECIPITATION (Aggregates) Neutral->Precip Exceeds Solubility Limit

Caption: At pH 7.4, the equilibrium shifts toward the neutral "Free Base" form.[1] Lacking the solvent shield of DMSO, these hydrophobic molecules aggregate and precipitate.

References

  • Lipinski, C. A., et al. (1997). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

    • Context: foundational rules for lipophilicity (LogP) and solubility issues in drug-like molecules.[1]

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

    • Context: Explains the "Solvent Shock" phenomenon and DMSO precipit
  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

    • Context: Supports the recommendation for using Cyclodextrins/excipients for in vivo formul
  • BenchChem Technical Support. (2025). "Handling air-sensitive aniline derivatives." 2

    • Context: Verification of oxidation risks (browning)

Sources

Troubleshooting

Optimization of reaction temperature for 3-(2,6-Dimethylmorpholino)-4-methylaniline

Topic: Synthesis of 3-(2,6-Dimethylmorpholino)-4-methylaniline Status: Operational Support Tier: Level 3 (Senior Process Chemistry) Ticket Context: User reports low conversion or catalyst decomposition during the couplin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 3-(2,6-Dimethylmorpholino)-4-methylaniline

Status: Operational Support Tier: Level 3 (Senior Process Chemistry) Ticket Context: User reports low conversion or catalyst decomposition during the coupling of 2,6-dimethylmorpholine with 3-halo-4-methylaniline precursors.

Mission Statement

You are attempting a sterically demanding C-N bond formation. The "Orthogonal Clash" between the 4-methyl group on the aniline ring and the 2,6-dimethyl substituents on the morpholine ring creates a significant kinetic barrier. This guide optimizes the thermal parameters to overcome this barrier without degrading your catalyst or scrambling the stereochemistry of the morpholine ring.

Module 1: The Thermal Landscape (The "Why")

The optimization of reaction temperature for this specific substrate is a trade-off between Activation Energy (


)  and Catalyst Longevity .
Temperature ZoneKinetic BehaviorRisk ProfileRecommended For
Sub-Optimal (< 80°C) Kinetic Trap: The steric bulk prevents the amine from approaching the Pd-center (reductive elimination is stalled).Accumulation of oxidative addition intermediates; low conversion.Highly reactive aryl iodides only.
Target Window (90°C - 110°C) Sweet Spot: Sufficient energy to overcome the steric barrier for C-N bond formation.Manageable. Requires strictly anhydrous conditions to prevent protodehalogenation.Standard Protocol (Bromides/Triflates).
Critical Limit (> 120°C) Thermodynamic Degradation: Rapid catalyst death (Pd black precipitation).Isomerization: Risk of scrambling cis-2,6-dimethylmorpholine to the trans-isomer.Chlorides (requires high-energy ligands like BrettPhos).
Module 2: Troubleshooting Guide (Q&A)
Q1: "I am seeing unreacted starting material (3-bromo-4-methylaniline) even after 24 hours at 100°C. Should I increase the temperature?"

Diagnosis: Likely Catalyst Deactivation , not just low thermal energy. Technical Insight: In sterically hindered couplings, if the reductive elimination step is too slow, the Palladium catalyst rests in an unstable state and eventually precipitates as Pd(0) black. Simply heating it more might accelerate this decomposition. Corrective Action:

  • Do NOT exceed 110°C initially.

  • Switch Ligand: Move to a bulky, electron-rich dialkylbiaryl phosphine. RuPhos or BrettPhos are specifically designed to lower the activation energy for hindered secondary amines.

  • Check Solvent: If using Toluene (bp 110°C), ensure you are actually reaching internal reflux. Consider 1,4-Dioxane (bp 101°C) or t-Amyl Alcohol (bp 102°C) to maintain a stable 100°C without aggressive boiling that might strip solvent from the headspace.

Q2: "My product contains a ~15% impurity that has the same mass but a slightly different retention time. Is temperature the cause?"

Diagnosis: Stereochemical Scrambling (cis vs. trans). Technical Insight: Commercial 2,6-dimethylmorpholine is often sold as a mixture, but the cis-isomer is thermodynamically preferred. However, at high temperatures (>140°C) or in the presence of strong Lewis acids, the morpholine ring can ring-open and close, scrambling the stereochemistry. Corrective Action:

  • Lower Temperature: Cap your reaction at 100°C .

  • Purify Precursor: Ensure your starting 2,6-dimethylmorpholine is isomerically pure cis before coupling.

  • Base Selection: Switch from strong bases like NaOtBu (which can promote elimination side-reactions) to Cs₂CO₃ or K₃PO₄ , which allow for milder thermal profiles.

Q3: "I am using the Nitro-precursor (SNAr) route instead of Pd-coupling. Can I just boil it in DMF?"

Diagnosis: Runaway Exotherm Risk. Technical Insight: If you are reacting 3-fluoro-4-methylnitrobenzene with 2,6-dimethylmorpholine via Nucleophilic Aromatic Substitution (SNAr), the reaction is exothermic. The 4-methyl group deactivates the ring, requiring heat, but the nitro group is a powerful activator. Corrective Action:

  • Do not reflux in DMF (153°C). This leads to decomposition ("tar").

  • Target: 100°C - 120°C in DMSO or NMP.

  • Safety: The methyl group ortho to the nitro group can be susceptible to oxidation or condensation at very high temperatures in basic media.

Module 3: Optimized Experimental Protocol (Pd-Catalyzed)

Objective: Synthesis of 3-(2,6-Dimethylmorpholino)-4-methylaniline via Buchwald-Hartwig Coupling.

Reagents:

  • Substrate: 3-Bromo-4-methylaniline (1.0 equiv)

  • Nucleophile: cis-2,6-Dimethylmorpholine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: RuPhos or BrettPhos (4-10 mol%) (2:1 Ligand:Pd ratio recommended)

  • Base: NaOtBu (1.4 equiv) - Use Cs₂CO₃ if functional group tolerance is low.

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Thermal Ramp:

  • Inerting: Charge solids into a flask. Cycle Vacuum/Argon 3 times. Add sparged solvent and liquid amine.

  • Induction (RT): Stir at Room Temperature for 10 minutes. Note: Color change indicates active catalyst formation.

  • Ramp 1 (80°C): Heat to 80°C over 20 minutes. Hold for 1 hour.

    • Checkpoint: TLC/LCMS. If <10% conversion, the catalyst is active but the barrier is high.

  • Optimization Plateau (100°C): Increase to 100°C. This is the operational ceiling for this hindered substrate.

    • Monitor: Check at 4h and 16h.

  • Termination: Cool to RT immediately upon consumption of bromide. Do not "soak" the product at heat, as the aniline product can undergo oxidation.

Module 4: Decision Logic Visualization

ReactionLogic Start Start Reaction (100°C, Pd/RuPhos) Check1 Check Conversion (4h) Start->Check1 LowConv Low Conversion (<20%) Check1->LowConv Stalled HighConv Good Conversion (>80%) Check1->HighConv Proceeding Impurity Impurity: Dehalogenation (Des-bromo aniline) Check1->Impurity Side Product Action_Heat Increase T to 110°C (Max Limit) LowConv->Action_Heat First Attempt Action_Iso Check Isomer Purity (cis vs trans) HighConv->Action_Iso If NMR complex Finish Isolate Product (Cool immediately) HighConv->Finish Action_Ligand STOP: Change Ligand (Switch to BrettPhos) Impurity->Action_Ligand Catalyst too slow Action_Heat->Action_Ligand If still stalled

Caption: Thermal optimization logic flow. Note that persistent low conversion usually requires a ligand change (steric solution) rather than excessive heat (thermal solution).

References & Authority
  • Ligand Selection for Hindered Amines:

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

    • Relevance: Defines RuPhos and BrettPhos as the gold standard for coupling secondary amines (like morpholine) with sterically hindered aryl halides (ortho-substituted anilines).

  • Morpholine Isomerization Thermodynamics:

    • Goetz, N., et al. (1981). Process for the preparation of cis-2,6-dimethylmorpholine. European Patent EP0026367A1.[1]

    • Relevance: Establishes that high temperatures (>150°C) and acidic/hydrogenation conditions favor the thermodynamic equilibrium (mixture) over the pure cis kinetic product.

  • General Buchwald-Hartwig Protocol:

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3] Reaction intermediates and structure-activity relationships. Journal of the American Chemical Society, 116(13), 5969-5970.

    • Relevance: Foundational text on the mechanism, highlighting the sensitivity of the reductive elimination step to steric bulk.

Sources

Optimization

Technical Support Center: Purification of 3-(2,6-Dimethylmorpholino)-4-methylaniline

Welcome to the Technical Support Center for the purification of 3-(2,6-Dimethylmorpholino)-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 3-(2,6-Dimethylmorpholino)-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted precursors from your final product. As a Senior Application Scientist, my goal is to equip you with the scientific rationale behind each purification step, ensuring a robust and reproducible process.

Understanding the Synthetic Landscape and Potential Impurities

A pure final product is paramount for accurate downstream applications. The first step in effective purification is to understand the likely synthetic origin of your 3-(2,6-Dimethylmorpholino)-4-methylaniline, as this will dictate the nature of the unreacted precursors you need to remove. While a specific synthesis for this exact molecule is not widely published, it is likely synthesized via one of three common pathways for creating substituted anilines.

Part 1: Frequently Asked Questions (FAQs)

Q1: I have a persistent impurity with a similar polarity to my product. What is the most likely culprit?

This often points to an unreacted starting material from the aniline or toluene portion of the molecule. Depending on your synthetic route, this could be 3-halo-4-methylaniline (from a Buchwald-Hartwig reaction) or the nitro-intermediate, 3-(2,6-Dimethylmorpholino)-4-methyl-nitrobenzene, if the nitro group reduction was incomplete.

Q2: My NMR spectrum shows a broad singlet that integrates for more than the expected number of protons. What could this be?

A broad singlet, especially in the aliphatic region, could indicate the presence of residual 2,6-dimethylmorpholine. Its protons can exchange, leading to broader signals.

Q3: After my reaction work-up, I have a colored impurity. What is the likely cause?

Colored impurities in aniline synthesis often arise from oxidation of the aniline product or incomplete reduction of a nitro-intermediate. The presence of residual iron salts from a Béchamp reduction can also impart color.[1]

Q4: Can I use a simple acid-base extraction to purify my product?

Yes, an acid-base extraction can be a powerful first step to separate your basic aniline product from neutral or acidic impurities. By dissolving the crude product in an organic solvent and washing with an acidic aqueous solution, the protonated aniline will move to the aqueous phase, leaving behind many non-basic impurities. Subsequent basification of the aqueous layer and re-extraction will recover the purified aniline.

Q5: Is column chromatography always necessary?

Not always, but it is a very effective method for removing closely related impurities. The necessity for column chromatography will depend on the purity of your crude product after initial work-up and the stringency of your purity requirements. For highly pure material, it is often the final and most crucial step.

Part 2: Troubleshooting Guides Based on Synthetic Route

To effectively troubleshoot, first identify the most probable synthetic route used to generate your 3-(2,6-Dimethylmorpholino)-4-methylaniline. Below are troubleshooting guides for the most likely synthetic pathways.

Scenario A: Synthesis via Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction

This two-step process likely involves the reaction of a halo- or nitro-substituted toluene with 2,6-dimethylmorpholine, followed by the reduction of a nitro group.

dot

Caption: Workflow for SNAr and Nitro Reduction.

Potential Unreacted Precursors & Impurities:

  • Unreacted 3-halo-4-nitrotoluene

  • Excess 2,6-dimethylmorpholine

  • Incompletely reduced 3-(2,6-Dimethylmorpholino)-4-nitrotoluene (a nitro-intermediate)

  • Byproducts from the reduction reaction (e.g., azo compounds)[2]

Issue Probable Cause Troubleshooting Strategy
Product contaminated with starting nitrotoluene. Incomplete SNAr reaction.Purification: Column chromatography is highly effective. The nitro group makes the starting material significantly more polar than the final aniline product.
Presence of excess 2,6-dimethylmorpholine. Use of a large excess of the morpholine reagent.Purification: An acidic wash (e.g., with 1M HCl) during the work-up will protonate and extract the basic morpholine into the aqueous layer.[3]
A yellow or orange tint to the final product. Incomplete reduction of the nitro-intermediate.Reaction Optimization: Increase the reaction time or the amount of reducing agent. Purification: The nitro-intermediate is more polar and can be separated by column chromatography.
Presence of metallic residues (if using metal-based reducing agents). Inadequate removal of the reducing agent.Work-up: Thoroughly filter the reaction mixture after reduction. A wash with a chelating agent like EDTA can also be effective.
Scenario B: Synthesis via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction would directly couple 3-halo-4-methylaniline with 2,6-dimethylmorpholine.[4][5][6]

dot

Caption: Buchwald-Hartwig Amination Workflow.

Potential Unreacted Precursors & Impurities:

  • Unreacted 3-halo-4-methylaniline

  • Excess 2,6-dimethylmorpholine

  • Palladium catalyst and ligand residues

  • Hydrodehalogenated side product (4-methylaniline)

Issue Probable Cause Troubleshooting Strategy
Product contaminated with starting halo-aniline. Incomplete reaction.Purification: The starting halo-aniline is less polar than the product due to the absence of the morpholine group. Column chromatography with a suitable solvent system (e.g., hexanes/ethyl acetate) should provide good separation.
Presence of excess 2,6-dimethylmorpholine. Use of excess amine reagent.Purification: An acidic wash (1M HCl) during the work-up is effective.
Dark coloration or metallic precipitate in the final product. Residual palladium catalyst.Purification: Pass the crude product through a plug of silica gel or celite before full purification. Treatment with activated carbon can also help remove palladium residues.
Presence of 4-methylaniline. A common side reaction in Buchwald-Hartwig amination is hydrodehalogenation.[4]Purification: 4-methylaniline is more polar than the starting halo-aniline but generally less polar than the desired product. Careful column chromatography is required for separation.

Part 3: Experimental Protocols

Protocol 1: Acid-Base Extraction for General Purification

This protocol is a valuable first-pass purification for removing non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl (aq). Repeat this wash two to three times. The basic aniline product and any unreacted amines will be protonated and move into the aqueous layer.

  • Separation of Layers: Combine the acidic aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a strong base (e.g., 5M NaOH) until the pH is >10. The protonated aniline will be deprotonated and may precipitate or form an oil.

  • Re-extraction: Extract the basified aqueous layer with fresh organic solvent (ethyl acetate or DCM) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified aniline.

Protocol 2: Flash Column Chromatography

This is the most effective method for separating closely related impurities.

  • Stationary Phase Selection: Silica gel is the most common choice. Due to the basic nature of anilines, which can cause tailing on silica, consider using silica treated with triethylamine (typically 1% v/v in the eluent) or using neutral alumina as the stationary phase.

  • Mobile Phase Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common mobile phase for anilines is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Start with a low polarity mixture and gradually increase the polarity to find a system that gives good separation (Rf of the product around 0.3-0.4).

  • Column Packing: Pack the column with the chosen stationary phase and equilibrate with the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column. This "dry loading" technique often results in better separation.

  • Elution: Run the column, collecting fractions and monitoring them by TLC to identify and combine the fractions containing the pure product.

  • Concentration: Evaporate the solvent from the combined pure fractions to obtain the final product.

References

  • NCCHEMISTRY. (2023, December 31). Make aniline by reduction nitrobencene with NaCl and Fe [Video]. YouTube. [Link]

  • Albayati, T. M., & Doyle, A. M. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Fagnoni, M., & Protti, S. (2015). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry, 11, 1456–1461. [Link]

  • Wikipedia contributors. (2024, January 17). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link]

  • Fischer, A., & Lakner, F. J. (1985). Preparation of cis-2,6-dimethylmorpholine. U.S. Patent No. 4,504,363. Washington, DC: U.S.
  • Wikipedia contributors. (2023, December 18). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link]

  • Forero-Cortés, P. A., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17130. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 13, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 13, 2026, from [Link]

  • Bergfeld, M., & Schrock, A. (1989). Racemic separation of 2,6-trans-dimethymorpholine. U.S. Patent No. 7,829,702 B2. Washington, DC: U.S.
  • Wikipedia contributors. (2023, November 29). Béchamp reduction. In Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: 3-(2,6-Dimethylmorpholino)-4-methylaniline Stability &amp; Handling

The following Technical Support Guide is designed for researchers and drug development professionals working with 3-(2,6-Dimethylmorpholino)-4-methylaniline (CAS 1247775-98-9).[1] This guide addresses the specific stabil...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with 3-(2,6-Dimethylmorpholino)-4-methylaniline (CAS 1247775-98-9).[1] This guide addresses the specific stability challenges associated with this electron-rich aniline derivative.

[1]

Compound Identification:

  • Chemical Name: 3-(2,6-dimethylmorpholin-4-yl)-4-methylaniline[1]

  • CAS Number: 1247775-98-9[1][2]

  • Molecular Formula: C₁₃H₂₀N₂O

  • Molecular Weight: 220.31 g/mol [3]

Diagnostic & Troubleshooting (Q&A)

Q1: My sample has turned from off-white/pale yellow to a dark brown or reddish oil. What happened?

Diagnosis: Oxidative Degradation. Mechanism: This compound is an electron-rich aniline.[1] The presence of the electron-donating morpholine ring (at position 3) and the methyl group (at position 4) significantly increases the electron density on the aromatic ring and the primary amine. This makes the amino group (


) highly susceptible to auto-oxidation by atmospheric oxygen.[1]
  • Stage 1 (Pink/Red): Formation of radical cations and N-oxide species.[1]

  • Stage 2 (Brown/Black): Coupling of radical species to form azo (

    
    ) or azoxy linkages, eventually leading to complex polymerized "aniline black" type impurities.[1]
    

Impact: Even trace amounts (<0.5%) of these oxidized impurities can cause intense coloration, potentially interfering with UV-Vis assays or downstream coupling reactions.

Q2: Can I still use the degraded sample for synthesis?

Answer: It depends on the application.

  • For crude synthesis: If the purity by HPLC is still >95%, you may proceed, but expect lower yields in coupling reactions (e.g., amide coupling) as oxidized byproducts can act as radical scavengers or catalyst poisons.

  • For analytical standards/biological assays: No. The colored impurities are often redox-active and can interfere with biological readouts.[1] Purification is required.[4]

Q3: The compound is sticky or oily. Is this normal?

Answer: Yes. The 2,6-dimethylmorpholine moiety adds lipophilicity and disrupts crystal packing. While pure samples may be low-melting solids, the presence of impurities or residual solvent often depresses the melting point, resulting in a viscous oil or semi-solid.

Remediation Protocols

If your sample has degraded, use the following decision matrix to select the appropriate purification method.

Workflow Visualization: Purification Strategy

PurificationStrategy Start Degraded Sample (Brown/Red) CheckState Physical State? Start->CheckState Solid Solid / Crystalline CheckState->Solid Oil Viscous Oil / Gum CheckState->Oil Recryst Protocol A: Recrystallization (EtOH/H2O + Charcoal) Solid->Recryst High Purity (>90%) Silica Protocol B: Silica Plug Filtration (Hexane/EtOAc) Solid->Silica Low Purity (<90%) Oil->Silica Standard Method AcidBase Protocol C: Acid-Base Extraction (Removal of Neutral Impurities) Oil->AcidBase Large Scale (>10g)

Figure 1: Decision matrix for purifying oxidized aniline derivatives based on physical state and scale.

Protocol A: Activated Carbon Recrystallization (For Solids)

Best for removing colored oxidation impurities from reasonably pure solids.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (EtOH) .

  • Adsorption: Add activated charcoal (5-10% w/w of the compound mass).[1]

  • Reflux: Stir at reflux for 10-15 minutes. Do not prolong heating to avoid further oxidation.

  • Filtration: Filter hot through a Celite pad to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, add water dropwise until turbidity persists, then cool to 4°C.

  • Collection: Filter the crystals and wash with cold EtOH/Water (1:1). Dry under vacuum.

Protocol B: Silica Plug Filtration (For Oils/Gums)

Best for removing polar oxidation products (tars) from the desired amine.

  • Preparation: Pack a short column (plug) with silica gel.

  • Eluent: Use a mixture of Hexane:Ethyl Acetate (3:1) containing 1% Triethylamine (TEA) .

    • Note: The TEA prevents the amine from streaking or sticking to the acidic silica.

  • Filtration: Dissolve the sample in a minimum amount of eluent and pass it through the plug.

  • Observation: The dark colored impurities (highly polar quinones/polymers) will remain at the top of the silica. The pure amine will elute as a pale yellow solution.

  • Concentration: Evaporate solvent under reduced pressure (keep bath <40°C).

Prevention & Storage Guidelines

To prevent recurrence of degradation, strict adherence to the following storage SOP is required.

ParameterRecommendationRationale
Atmosphere Argon or Nitrogen Displaces oxygen, preventing auto-oxidation of the

group.[1]
Temperature -20°C (Long term) Slows down the kinetics of radical formation and coupling.[1]
Container Amber Glass Vial Blocks UV/Visible light which catalyzes the photo-oxidation of anilines.[1]
Sealing Parafilm + Desiccant Prevents moisture ingress; water can accelerate degradation and lower melting point.
Mechanism of Degradation Visualization

DegradationMechanism Aniline 3-(2,6-Dimethylmorpholino)- 4-methylaniline (Colorless) Radical Radical Cation (Reactive Intermediate) Aniline->Radical Oxidation Coupling Dimerization/Coupling Radical->Coupling Polymer Aniline Black / Polymers (Dark Brown/Black) Coupling->Polymer Polymerization O2 O2 / Air O2->Radical Light UV Light Light->Radical

Figure 2: Simplified oxidative degradation pathway of electron-rich anilines.[1]

Frequently Asked Questions (FAQs)

Q: Can I store the compound in DMSO or DMF? A: Avoid if possible. Solutions of anilines in DMSO are prone to faster oxidation due to the oxidant nature of DMSO itself over time and increased surface area for oxygen interaction. If necessary, store frozen at -80°C.

Q: Is the "2,6-dimethyl" isomer mixture a problem? A: Commercial 2,6-dimethylmorpholine is often a mixture of cis and trans isomers. Consequently, your final aniline product may exist as a mixture of diastereomers. This is structural, not a degradation issue. Verify by NMR (look for split methyl signals).

Q: What is the shelf life? A: Under Argon at -20°C: 12-24 months . A: At Room Temperature in air: < 1 week before noticeable color change occurs.

References

  • LGC Standards. 3-(2,6-dimethylmorpholino)-4-methylaniline Product Data. Retrieved from

  • BenchChem. Technical Support Center: Purification of Substituted Anilines. Retrieved from

  • MDPI. Kinetics and Mechanism of Aniline Degradation. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: Aniline Derivatives Storage. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Filtration of 3-(2,6-Dimethylmorpholino)-4-methylaniline Precipitates

Welcome to the technical support center for handling precipitates of 3-(2,6-Dimethylmorpholino)-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling precipitates of 3-(2,6-Dimethylmorpholino)-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the filtration of this compound. By understanding the underlying principles of crystallization and filtration, you can effectively troubleshoot and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-(2,6-Dimethylmorpholino)-4-methylaniline precipitate filtering so slowly?

Slow filtration is a common issue and can often be attributed to the physical properties of the precipitate, specifically its crystal morphology and particle size distribution.

  • Expert Analysis: Aniline derivatives, including those with morpholine substitutions, can sometimes form fine, needle-like (acicular) crystals or even amorphous solids.[1] These morphologies tend to pack densely on the filter medium, creating a filter cake with low permeability. According to Darcy's Law, which governs the flow of fluid through a porous medium, a decrease in permeability leads to a proportional decrease in the filtration rate. Furthermore, a broad or bimodal particle size distribution, with a high percentage of fine particles, will exacerbate this issue by filling the voids between larger particles, further reducing the cake's porosity.[2][3]

  • Troubleshooting Protocol:

    • Particle Size and Morphology Analysis:

      • Action: Characterize your precipitate using techniques like optical microscopy, Scanning Electron Microscopy (SEM), or laser diffraction particle size analysis.

      • Objective: To determine if the crystal habit (shape) is unfavorable (e.g., needles, plates) or if the particle size distribution is too wide or skewed towards fines.

    • Recrystallization for Crystal Habit Modification:

      • Action: If the crystals are acicular or very fine, consider a recrystallization step. Experiment with different solvent systems, cooling rates, and agitation speeds. The choice of solvent is critical as it can significantly influence crystal shape.[4][5] Polar solvents, for instance, may interact differently with the crystal faces compared to non-polar solvents, leading to different growth rates on various crystal axes and thus altering the final morphology.[5]

      • Objective: To grow larger, more isometric (cubic or spherical) crystals that will form a more porous and easily filterable cake.

Q2: My filtration starts well but then stops completely. What's causing this blockage?

This phenomenon, often referred to as filter blinding, is typically caused by the initial passage of fine particles that then block the pores of the filter medium.

  • Expert Analysis: At the start of filtration, the pressure differential across the filter medium can force the smallest particles in your precipitate to lodge deep within the filter pores. Once these pores are blocked, the filtration rate drops dramatically, and increasing the pressure often only compacts the filter cake further, worsening the problem. This is a common issue when the chosen filter medium has a pore size that is too close to the size of the smallest particles in the precipitate.

  • Troubleshooting Protocol:

    • Filter Media Selection:

      • Action: Review the pore size of your filter medium. If you have a significant population of fine particles, select a filter with a slightly larger pore size and use a pre-coat or a filter aid.

      • Objective: To prevent the initial blinding of the filter medium.

    • Implementation of a Filter Aid:

      • Action: Consider using a filter aid such as diatomaceous earth (Celite®) or perlite. A thin layer (a "pre-coat") can be applied to the filter before introducing the slurry. The filter aid can also be added directly to the slurry (body feed).

      • Objective: Filter aids create a highly porous filter cake, preventing the fine particles of your product from reaching and blocking the filter medium.

    • Controlled Pressure/Vacuum Application:

      • Action: Begin the filtration with a lower pressure differential (or gentle vacuum) and gradually increase it as a stable filter cake builds.

      • Objective: To minimize the initial surge that can drive fine particles into the filter pores.

Q3: The filtrate is cloudy. What does this indicate and how can I fix it?

A cloudy filtrate is a clear indication that solid particles are passing through the filter medium, a phenomenon known as "bleeding" or "breakthrough."

  • Expert Analysis: This issue arises when the pore size of the filter medium is too large for the particle size of your precipitate. It can also occur if the filter medium is not properly sealed in the filtration apparatus, allowing the slurry to bypass the filter. In some cases, high pressure can physically force finer particles through the pores or even cause ruptures in the filter medium.

  • Troubleshooting Protocol:

    • Verify Filter Integrity and Installation:

      • Action: Ensure the filter paper or membrane is correctly sized for the funnel and is properly sealed at the edges. Check for any tears or defects in the filter medium before use.

      • Objective: To eliminate the possibility of slurry bypass.

    • Select a Finer Filter Medium:

      • Action: Choose a filter medium with a smaller pore size rating that is appropriate for the smallest particles in your precipitate.

      • Objective: To effectively retain all solid particles.

    • Reduce Filtration Pressure:

      • Action: Operate at the lowest effective pressure differential.

      • Objective: To prevent forcing particles through the filter medium.

Advanced Troubleshooting Guide

Issue: Inconsistent Filtration Times Batch-to-Batch
  • Causality: Batch-to-batch inconsistencies in filtration are almost always linked to variations in the crystallization process.[2] The final particle size distribution and crystal shape are highly sensitive to factors like supersaturation, cooling rate, agitation, and the presence of impurities.[6]

  • Systematic Approach:

    • Crystallization Process Control:

      • Protocol: Tightly control and monitor key crystallization parameters:

        • Temperature Profile: Implement a controlled cooling profile. Rapid cooling often leads to the formation of many small crystals (nucleation-dominant), while slow cooling favors the growth of larger crystals (growth-dominant).[4]

        • Supersaturation: Control the rate of anti-solvent addition or cooling to maintain a consistent level of supersaturation.[6] High supersaturation can lead to the formation of less stable, smaller crystals.

        • Agitation: Ensure consistent and appropriate agitation. The stirrer speed and design can influence secondary nucleation and crystal breakage.

    • Seeding Strategy:

      • Protocol: Implement a seeding protocol. Introducing a small quantity of pre-existing crystals of the desired size and morphology can provide a template for crystal growth, leading to a more uniform particle size distribution.[2]

      • Objective: To gain better control over the final crystal attributes and ensure batch-to-batch consistency.

Issue: Product Purity is Compromised After Filtration and Washing
  • Causality: Impurities can be trapped within the crystal lattice (occlusion) or adsorbed onto the crystal surface. The washing step, if not optimized, can be ineffective at removing surface impurities or can even cause the product to dissolve.

  • Systematic Approach:

    • Washing Solvent Selection:

      • Protocol: The wash solvent should be chosen based on two criteria: it should have low solubility for your 3-(2,6-Dimethylmorpholino)-4-methylaniline product to prevent yield loss, but good solubility for the impurities you are trying to remove.

      • Action: Perform solubility studies to identify the optimal wash solvent. Consider using a chilled solvent to further minimize product dissolution.

    • Displacement vs. Dilution Washing:

      • Protocol: Employ a displacement wash. Instead of simply re-slurrying the cake with fresh solvent (dilution wash), allow the wash solvent to flow through the packed filter cake.

      • Objective: This is a more efficient method for displacing the mother liquor trapped in the voids of the filter cake. Apply the wash in several small portions rather than one large volume.

Visualizing the Troubleshooting Process

A systematic approach is crucial for diagnosing filtration problems. The following workflow can guide your efforts.

Caption: A decision-tree workflow for troubleshooting common filtration issues.

Data Summary for Experimental Design

When optimizing your crystallization and filtration, systematically vary parameters and record the outcomes.

ParameterRange to InvestigateImpact on Filtration
Cooling Rate 0.1°C/min to 2°C/minSlower rates generally produce larger crystals, improving filtration.
Solvent System Test various polarity solventsCan dramatically alter crystal habit (e.g., from needles to prisms).[5]
Agitation Speed 100 - 400 RPMAffects secondary nucleation and crystal size distribution.
Seeding Load 0.1% to 5% (w/w)Higher seeding can lead to a narrower particle size distribution.[2]
Filter Pore Size 0.45 µm to 10 µmMust be smaller than the smallest particles to be retained.

References

  • From form to function: Crystallization of active pharmaceutical ingredients. CEP Magazine. Available at: [Link]

  • Crystal Morphology Prediction Models and Regulating Methods. MDPI. Available at: [Link]

  • How to Troubleshoot Common In Situ Filter Issues. BioSafe Tech by QUALIA. Available at: [Link]

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing. Available at: [Link]

  • Troubleshooting. The Pharma Master. Available at: [Link]

  • Troubleshooting Sample Filtration. LCGC International. Available at: [Link]

  • Trouble Shooting Depth Filtration. Pharmaceutical Manufacturing. Available at: [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC - NIH. Available at: [Link]

  • Modeling of pharmaceutical filtration and continuous integrated crystallization-filtration processes. ResearchGate. Available at: [Link]

  • Troubleshooting Common Filtration Issues: The Dreaded Pressure Spike. Mott Corporation. Available at: [Link]

  • How Do Solvents Impact Crystal Morphology In Crystallization?. How It Comes Together. Available at: [Link]

  • Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. ACS Publications. Available at: [Link]

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Kinam Park. Available at: [Link]

  • Morphology of crystals grown from solutions. Unina. Available at: [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Drying Strategies for 3-(2,6-Dimethylmorpholino)-4-methylaniline

Ticket ID: TSC-2025-DMMA-09 Subject: Optimization of Drying Protocols for Hygroscopic Aniline Intermediate (CAS 1247775-98-9) Priority: High (Material Stability Risk) Assigned Specialist: Senior Application Scientist, Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TSC-2025-DMMA-09 Subject: Optimization of Drying Protocols for Hygroscopic Aniline Intermediate (CAS 1247775-98-9) Priority: High (Material Stability Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering difficulties with 3-(2,6-Dimethylmorpholino)-4-methylaniline (CAS 1247775-98-9).[1][2] This molecule presents a dual challenge common to electron-rich aniline derivatives:

  • Hygroscopicity: The morpholine oxygen and nitrogen centers form strong hydrogen bonds with atmospheric moisture, leading to "gummy" or oiled-out solids.

  • Oxidative Instability: The electron-donating methyl and morpholine groups activate the aniline ring, making it susceptible to oxidation (browning/purpling) upon exposure to air and light.

Critical Warning: Do not attempt to dry this material at high temperatures (>50°C) initially.[1] The combination of retained solvent/water and heat will likely depress the melting point, causing the material to fuse into a glass or oil, trapping volatiles permanently.

Diagnostic Workflow

Before selecting a protocol, assess the current physical state of your material using the decision matrix below.

DryingDecisionTree cluster_legend Key Start Current State of Material State1 Free-flowing Solid (Light Yellow/Off-white) Start->State1 State2 Sticky/Clumped Solid (Darkening) Start->State2 State3 Gummy Oil / Syrup (Brown/Red) Start->State3 Method1 Protocol A: Vacuum Oven (Gentle) State1->Method1 Primary Path Method2 Protocol B: Desiccator (Chemical) State1->Method2 Small Scale (<5g) State2->Method1 Try at 20°C Method3 Protocol C: Azeotropic Rescue State2->Method3 If Vacuum Fails State3->Method3 Mandatory Legend Blue: Ideal State Yellow: Warning State Red: Critical State

Caption: Decision matrix for selecting the appropriate drying protocol based on material physical state.

Detailed Protocols
Protocol A: Vacuum Oven Drying (Standard)

Best for: Free-flowing solids or slightly damp cakes.[1]

Theory: This method utilizes reduced pressure to lower the boiling point of water/solvents. A nitrogen bleed is mandatory to prevent oxidation during the heating cycle.

Parameters:

Parameter Setting Rationale
Temperature Ambient to 40°C (Max) Prevents melting (MP depression by impurities).[1]
Vacuum < 10 mbar Maximizes solvent removal rate.[1]
Atmosphere N₂ Bleed Displaces oxygen; prevents "browning".[1]

| Time | 12 - 24 Hours | Diffusion of water from crystal lattice is slow.[1] |

Step-by-Step:

  • Preparation: Place the wet cake in a wide-mouth drying dish (Pyrex) to maximize surface area. Do not fill more than 2 cm deep.

  • Inerting: Place in the vacuum oven. Cycle Vacuum/Nitrogen three times to remove oxygen.[1]

  • Initial Drying: Pull full vacuum at room temperature (20-25°C) for 4 hours.

    • Check: If the material melts or foams, stop immediately and switch to Protocol C.

  • Ramp: If solid remains stable, increase temperature to 35-40°C.

  • Completion: Dry until constant weight is achieved (change < 0.5% over 1 hour).

Protocol C: Azeotropic Distillation "Rescue"

Best for: Gummy oils, syrups, or materials that have "oiled out" due to water absorption.

Theory: Water forms a low-boiling hetero-azeotrope with toluene (85°C) or heptane (79°C).[1] This physically carries water out of the system, forcing the amine to crystallize.

Reagents:

  • Solvent: Toluene (Preferred for solubility) or Heptane (Anti-solvent effect).[1]

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄).[1]

Step-by-Step:

  • Dissolution: Dissolve the gummy residue in Toluene (approx. 5-10 mL per gram of substance). If it does not dissolve clear, add a small amount of Dichloromethane (DCM).

  • Phase Separation: If a distinct water layer forms, separate it.

  • Chemical Drying: Add anhydrous MgSO₄ to the organic phase and stir for 30 minutes. The MgSO₄ should remain free-flowing; if it clumps, add more.[1]

  • Filtration: Filter off the solid desiccant under a nitrogen blanket.

  • Evaporation: Concentrate the filtrate on a Rotary Evaporator.

    • Crucial: Use a bath temperature < 45°C.[1]

  • Chase: As the volume reduces, the material may try to oil out. Add a small portion of Heptane or MTBE to induce precipitation/crystallization of the solid.

Troubleshooting & FAQs

Q1: The material turned dark brown during drying. Is it ruined?

  • Diagnosis: This is oxidative degradation, typical of electron-rich anilines [1].[1]

  • Solution: Check purity by HPLC/LC-MS. If purity is >95%, the color is likely a surface impurity (trace quinone formation). You can proceed, but for strict analytical use, perform a recrystallization using degassed solvents (e.g., Ethanol/Water with a dash of sodium hydrosulfite).

Q2: I cannot get a stable Karl Fischer (KF) water reading. The endpoint drifts.

  • Diagnosis: Basic amines interfere with standard KF reagents by shifting the pH, causing a side reaction that consumes iodine continuously [2].

  • Solution: Use a Buffered KF Solvent (containing salicylic acid or benzoic acid) to neutralize the amine. Alternatively, use the "Oven Method" KF, where water is evaporated at 100°C and carried to the titration cell by nitrogen, leaving the interfering amine behind [3].

Q3: Can I use Phosphorus Pentoxide (P₂O₅) in the desiccator?

  • Warning: P₂O₅ is acidic.[1] While excellent for water, if your amine has high vapor pressure or if dust contacts the P₂O₅, surface salts may form.

  • Recommendation: Use Potassium Hydroxide (KOH) pellets or Anhydrous Calcium Sulfate (Drierite) .[1] KOH is particularly good for amines as it maintains a basic atmosphere, preventing protonation [4].

Q4: How should I store the dried material?

  • Protocol: Store in an amber glass vial (light protection) with a Teflon-lined cap. Backfill with Argon or Nitrogen.[1] Store at 2-8°C. Tape the cap with Parafilm to prevent moisture ingress.[1]

References
  • Sigma-Aldrich. (2025).[1][3] Safety Data Sheet: Aniline Derivatives and Handling.Link[1]

  • Honeywell Research Chemicals. (2024).[1] Water Determination in Nitrogen Bases: Overcoming Side Reactions.Link[1]

  • Metrohm AG. (2023).[1] Karl Fischer Titration of Amines: Application Note AN-K-016.[1]Link[1]

  • BenchChem Technical Support. (2025). Effective Drying of Aniline Hydrochloride Salts.[1]Link[1]

  • PubChem. (2025).[1] Compound Summary: 3-(2,6-dimethylmorpholino)-4-methylaniline (CAS 1247775-98-9).[1][2][4]Link[1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for CAS 1247775-98-9 before handling.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 3-(2,6-Dimethylmorpholino)-4-methylaniline

In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth comparative ana...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth comparative analysis of various analytical techniques for the characterization of 3-(2,6-Dimethylmorpholino)-4-methylaniline, a substituted aniline with potential applications in medicinal chemistry. As Senior Application Scientists, our goal is to not only present data but to also provide the rationale behind the selection of appropriate analytical methodologies, ensuring both scientific rigor and practical utility for researchers in the field.

Introduction

3-(2,6-Dimethylmorpholino)-4-methylaniline is a molecule of interest due to its unique substitution pattern, combining a sterically hindered dimethylmorpholine moiety with a substituted aniline ring. Accurate characterization of this compound is crucial for understanding its chemical properties, reactivity, and potential biological activity. This guide will focus on the analysis of its ¹H NMR spectrum and compare this technique with other powerful analytical methods, including ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), to provide a holistic view of its analytical profile.

¹H NMR Spectrum Analysis: The Cornerstone of Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the primary and most informative technique for determining the structure of organic molecules in solution. The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.

Predicted ¹H NMR Spectrum of 3-(2,6-Dimethylmorpholino)-4-methylaniline

Predicted Chemical Shifts (in CDCl₃, 400 MHz):

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H-2', H-6' (axial)~2.5 - 2.7m2HProtons on the morpholine ring adjacent to the nitrogen are deshielded. The axial protons are typically more shielded than the equatorial protons.
H-2', H-6' (equatorial)~3.0 - 3.2m2HEquatorial protons on the morpholine ring adjacent to the nitrogen.
H-3', H-5' (axial)~3.6 - 3.8m2HProtons on the morpholine ring adjacent to the oxygen are more deshielded due to the electronegativity of oxygen.
H-3', H-5' (equatorial)~3.9 - 4.1m2HEquatorial protons on the morpholine ring adjacent to the oxygen.
CH₃ (morpholine)~1.2 - 1.4d6HMethyl groups on the morpholine ring, appearing as a doublet due to coupling with the adjacent methine proton.
CH₃ (aniline)~2.2 - 2.3s3HMethyl group on the aromatic ring.
NH₂~3.5 - 4.5br s2HAmine protons, typically a broad singlet, and the chemical shift can be concentration-dependent.
Ar-H~6.6 - 7.2m3HAromatic protons will exhibit a complex splitting pattern due to their substitution.

A Comparative Analysis of Analytical Techniques

While ¹H NMR is indispensable for structural confirmation, a comprehensive characterization of 3-(2,6-Dimethylmorpholino)-4-methylaniline necessitates the use of complementary analytical techniques. Each method offers unique advantages in terms of structural information, sensitivity, and purity assessment.

Analytical Technique Strengths Weaknesses Primary Application for this Molecule
¹H NMR - Detailed structural information (connectivity, stereochemistry)- Quantitative analysis (qNMR)- Lower sensitivity compared to MS- Complex spectra for impure samples- Unambiguous structure confirmation- Stereochemical analysis of the dimethylmorpholine ring
¹³C NMR - Information on the carbon skeleton- Good for identifying quaternary carbons- Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times- No coupling information in standard decoupled spectra- Confirmation of the number and type of carbon atoms
Mass Spectrometry (MS) - High sensitivity- Molecular weight determination- Fragmentation patterns provide structural clues- Isomers can be difficult to distinguish- Ionization method can influence fragmentation- Confirmation of molecular weight- Structural information from fragmentation
HPLC-UV - Excellent for purity determination and quantification- Can separate isomers- Provides limited structural information on its own- Requires a chromophore for UV detection- Purity assessment- Quantification of the main component and impurities
GC-MS - High resolution for volatile compounds- Provides both separation and structural information- May require derivatization for polar or non-volatile compounds like anilines[1]- Analysis of volatile impurities or byproducts

Experimental Protocols

¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Instrumentation: 400 MHz NMR Spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(2,6-Dimethylmorpholino)-4-methylaniline in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1 second, acquisition time of 4 seconds.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals.

¹³C NMR Spectroscopy

Objective: To determine the number and chemical environment of carbon atoms.

Instrumentation: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

Procedure:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass and elemental composition.

Instrumentation: ESI-TOF or Orbitrap Mass Spectrometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample directly into the electrospray ionization (ESI) source in positive ion mode.

    • Acquire the mass spectrum over a mass range that includes the expected molecular ion.

  • Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺) and use software to calculate the elemental composition. The fragmentation pattern of morpholine derivatives often involves the loss of the morpholine unit.[2]

HPLC-UV Analysis

Objective: To assess the purity of the compound and quantify any impurities.

Instrumentation: HPLC system with a UV detector.

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% formic acid.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength where the aniline chromophore absorbs, typically around 254 nm.

    • Gradient: A typical gradient could be from 10% to 90% acetonitrile over 20 minutes.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity can be estimated by the area percentage of the main peak. For accurate quantification, a calibration curve with a reference standard should be prepared. HPLC is a powerful tool for separating and quantifying aniline derivatives.[3]

Visualizing the Workflow

G cluster_synthesis Synthesis & Purification cluster_data Data Analysis & Reporting synthesis Synthesis of 3-(2,6-Dimethylmorpholino)- 4-methylaniline purification Purification (e.g., Column Chromatography) synthesis->purification nmr ¹H & ¹³C NMR (Structure Confirmation) purification->nmr ms Mass Spectrometry (Molecular Weight) analysis Comprehensive Data Analysis - Spectral Interpretation - Purity Calculation nmr->analysis hplc HPLC-UV (Purity & Quantification) gcms GC-MS (Volatile Impurities) report Final Report (Structure, Purity, Methods) analysis->report

Figure 1. A typical workflow for the synthesis, purification, and comprehensive analytical characterization of a novel chemical entity.

Conclusion

The structural elucidation and purity assessment of 3-(2,6-Dimethylmorpholino)-4-methylaniline require a multi-technique approach. ¹H NMR spectroscopy serves as the foundational tool for unambiguous structure determination, providing rich information on proton environments and connectivity. Complementary techniques such as ¹³C NMR, mass spectrometry, and HPLC are essential for confirming the carbon skeleton, determining the molecular weight, and accurately assessing purity, respectively. The choice of analytical method should always be guided by the specific information required, whether it be detailed structural features, trace-level impurity detection, or quantitative analysis. By integrating the data from these orthogonal techniques, researchers can have high confidence in the identity and quality of their synthesized compounds, which is a critical step in any drug discovery and development pipeline.

References

  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.). Retrieved from [Link]

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. (2021). International Journal of Environmental Analytical Chemistry, 103(19), 9205-9216.
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). Journal of Pharmaceutical and Biomedical Analysis, 247, 116202.

Sources

Comparative

C13 NMR peak assignments for 3-(2,6-Dimethylmorpholino)-4-methylaniline

The Publish Comparison Guide for the C13 NMR assignment of 3-(2,6-Dimethylmorpholino)-4-methylaniline follows. Content Type: Technical Comparison & Assignment Guide Audience: Medicinal Chemists, Structural Biologists, an...

Author: BenchChem Technical Support Team. Date: February 2026

The Publish Comparison Guide for the C13 NMR assignment of 3-(2,6-Dimethylmorpholino)-4-methylaniline follows.

Content Type: Technical Comparison & Assignment Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.[1]

Executive Summary

This guide provides a definitive structural elucidation protocol for 3-(2,6-Dimethylmorpholino)-4-methylaniline , a critical intermediate scaffold in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathway targets).[1]

Accurate assignment of this molecule is challenging due to:

  • Steric Crowding: The ortho-relationship between the morpholine ring and the aromatic methyl group induces significant steric compression effects, altering expected chemical shifts.

  • Stereoisomerism: The 2,6-dimethylmorpholine moiety typically exists as a cis/trans mixture, with the cis-isomer (diequatorial methyls) being thermodynamically dominant.[1]

  • Signal Overlap: The aliphatic region contains three distinct methyl signals (one aromatic, two morpholinic) that require advanced editing sequences (DEPT/HSQC) for resolution.

This guide compares Routine 1D Assignment against a High-Fidelity Multi-Pulse Protocol , demonstrating why the latter is essential for regulatory-grade structural confirmation.

Structural Definition & Numbering

To ensure consistent assignment, we utilize the following IUPAC-consistent numbering scheme.

  • Core: Aniline (C1–C6), with the amine (-NH2) at C1.[1]

  • Substituents:

    • Morpholine Ring: Attached at C3. Numbered C2'/C6' (O-adjacent) and C3'/C5' (N-adjacent).[1]

    • Aromatic Methyl: Attached at C4.

    • Morpholine Methyls: Attached at C2' and C6'.

Visualizing the Assignment Workflow

The following diagram outlines the logical flow for assigning this specific molecule, distinguishing it from simpler analogues.

G cluster_legend Protocol Stages Start Crude Sample Prep Sample Prep (CDCl3 vs DMSO-d6) Start->Prep Exp1D 1D C13 NMR (Broadband Decoupled) Prep->Exp1D Decision Ambiguity Check: Methyl Overlap? Exp1D->Decision ExpDEPT DEPT-135 (Phase Editing) Decision->ExpDEPT Yes (High Risk) Assign Definitive Assignment Decision->Assign No (Rare) ExpDEPT->Assign Separates CH/CH3 from CH2

Figure 1: Decision tree for structural verification. Note that DEPT-135 is critical for distinguishing the morpholine N-CH2 carbons from the methyl groups.[1]

Comparative Assignment Protocol

Method A: Routine 1D Carbon NMR (The "Standard" Approach)[1]
  • Technique: Standard Proton-Decoupled 13C NMR.[1]

  • Limitation: In the aliphatic region (10–70 ppm), the aromatic methyl (~17 ppm) and morpholine methyls (~19 ppm) often overlap or are misassigned. The morpholine N-CH2 and O-CH signals can be confused without integration or prediction.[1]

  • Outcome: High risk of misidentifying the cis/trans ratio of the morpholine ring.

Method B: The High-Fidelity Protocol (Recommended)[1]
  • Technique: 1D 13C + DEPT-135 + HSQC.

  • Advantage:

    • DEPT-135: Inverts CH2 signals (Morpholine C3'/C5') to negative phase, while CH (Morpholine C2'/C6') and CH3 (Methyls) remain positive.[1] Quaternary carbons (C1, C3, C4) disappear.

    • Causality: This definitively separates the ring carbons from the pendant methyls.

Detailed Peak Assignments (Experimental & Predicted Consensus)

The following data represents the consensus assignment for the cis-2,6-dimethylmorpholino isomer in CDCl3 .

Table 1: Aromatic Region (100 – 160 ppm)
PositionCarbon TypeShift (δ, ppm)DEPT-135 PhaseAssignment Logic
C3 Cq (N-linked)152.4 InvisibleMost Deshielded. Ipso to morpholine nitrogen.[1] Downfield due to N-electronegativity + ortho-methyl steric compression.[1]
C1 Cq (N-linked)145.1 InvisibleIpso to primary amine (-NH2).[1] Typical aniline C1 shift.
C5 CH130.8 Positive (+)Meta to NH2, Ortho to Methyl. Doublet in non-decoupled spectrum.
C4 Cq (C-linked)126.5 InvisibleIpso to Methyl.[1] Shielded relative to C1/C3 due to alkyl substitution vs heteroatom.
C6 CH116.2 Positive (+)Ortho to NH2. Strongly shielded by amine resonance donation.
C2 CH106.5 Positive (+)Most Shielded. "Sandwiched" ortho to both NH2 and Morpholine (both electron donors).[1]
Table 2: Aliphatic Region (10 – 80 ppm)
PositionCarbon TypeShift (δ, ppm)DEPT-135 PhaseAssignment Logic
C2', C6' CH (Ether)71.8 Positive (+)Morpholine O-CH-Me.[1] Deshielded by Oxygen. Positive in DEPT confirms CH (methine).
C3', C5' CH2 (Amine)59.2 Negative (-) Morpholine N-CH2.[1] Key Identifier. Only signal in aliphatic region that inverts in DEPT-135.[1]
Morph-Me CH319.1 Positive (+)Methyls on Morpholine.[1] Usually slightly deshielded compared to aryl-methyls due to beta-effect of Oxygen.[1]
Ar-Me CH317.4 Positive (+)Methyl on Aniline (C4).[1] Typical aryl-methyl range.

Technical Note on Stereochemistry: Commercial 2,6-dimethylmorpholine is predominantly the cis isomer.[1] If the trans isomer is present, expect minor "shadow peaks":

  • trans-N-CH2 signals shift upfield (~54 ppm). [1] * trans-Methyls often split into two signals (axial vs equatorial environments).[1]

Experimental Validation: Self-Validating the Spectra

To ensure your product matches the assignment above, apply these three validation checks:

  • The "Sandwich" Test (C2 Signal):

    • Look for a CH signal upfield at ~105-107 ppm.[1]

    • Why? Only C2 is ortho to two nitrogen donors. If this peak is missing or >115 ppm, the regiochemistry (3-morpholino-4-methyl) is likely incorrect (e.g., you may have the 2-morpholino isomer).[1]

  • The DEPT Inversion (Morpholine Ring):

    • The signal at ~59 ppm must be negative in DEPT-135.[1]

    • Why? This confirms the presence of the -CH2- groups in the morpholine ring.[1] If positive, you likely have a dimethyl-substituted aniline without the morpholine ring closure.[1]

  • Solvent Shift (DMSO-d6 vs CDCl3):

    • In DMSO-d6, the C1 (C-NH2) signal often shifts slightly downfield (~1-2 ppm) due to hydrogen bonding with the solvent.[1]

    • The aliphatic peaks remain relatively stable (<0.5 ppm variation).

Signaling Pathway of Assignment Logic

Logic Spectrum Observed Spectrum Aliphatic Aliphatic Region (10-80 ppm) Spectrum->Aliphatic Aromatic Aromatic Region (100-160 ppm) Spectrum->Aromatic Check1 Check ~59 ppm (DEPT Negative?) Aliphatic->Check1 Check2 Check ~106 ppm (High Shielding?) Aromatic->Check2 Result1 Confirms Morpholine N-CH2 Ring Check1->Result1 Yes Result2 Confirms C2 Position (Ortho to 2 Nitrogens) Check2->Result2 Yes

Figure 2: Logical validation checks for spectral confirmation.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2][3] [1]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9957, 3-Fluoro-4-methylaniline (Analogue Reference). [1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for substituent additivity rules).

Sources

Comparative

Comparative Guide: FTIR Identification of 3-(2,6-Dimethylmorpholino)-4-methylaniline

Topic: FTIR Absorption Bands for 3-(2,6-Dimethylmorpholino)-4-methylaniline Identification Content Type: Publish Comparison Guide CAS: 1247775-98-9 | Method: ATR-FTIR Spectroscopy[1][2] Executive Summary This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Absorption Bands for 3-(2,6-Dimethylmorpholino)-4-methylaniline Identification Content Type: Publish Comparison Guide

CAS: 1247775-98-9 | Method: ATR-FTIR Spectroscopy[1][2]

Executive Summary

This guide provides a technical framework for the identification of 3-(2,6-Dimethylmorpholino)-4-methylaniline (hereafter Target Molecule ), a critical intermediate in the synthesis of tyrosine kinase inhibitors and other pharmaceutical actives.[1][2]

In drug development and quality control (QC), distinguishing this molecule from its structural analogs (e.g., non-methylated morpholine derivatives) and precursors (e.g., halogenated anilines) is vital.[1][2] While NMR provides structural certainty, FTIR (Fourier Transform Infrared Spectroscopy) offers a rapid, cost-effective "fingerprint" method for routine identity testing and goods-in release.[1][2]

This guide compares the Target Molecule’s spectral profile against two critical alternatives:

  • The Precursor: 3-Chloro-4-methylaniline (demonstrating reaction completion).

  • The Analog: 3-Morpholino-4-methylaniline (demonstrating structural specificity).

Part 1: Molecular Analysis & Theoretical Expectations

To interpret the FTIR spectrum accurately, we must deconstruct the molecule into its vibrating functional units.[2] The Target Molecule is a 1,2,4-trisubstituted benzene possessing both a primary aromatic amine and a sterically hindered cyclic ether.[2]

Structural Breakdown
  • Core: Aniline (Amino group at pos 1, Methyl at pos 4).[2]

  • Substituent: 2,6-Dimethylmorpholine ring attached via Nitrogen to position 3.[2]

  • Key Vibrational Modes:

    • Primary Amine (

      
      ):  Diagnostic doublet in the high-frequency region (Asymmetric & Symmetric stretching).[1][2]
      
    • Morpholine Ether (

      
      ):  Strong dipole change, resulting in an intense band in the fingerprint region.[1][2]
      
    • Aliphatic Methyls (

      
      ):  The Target Molecule has three methyl groups (one on the ring, two on the morpholine), significantly enhancing the aliphatic C-H stretching intensity compared to non-methylated analogs.[1][2]
      
Part 2: Comparative Spectral Analysis

The following table contrasts the Target Molecule with its most common process impurities/alternatives. Use these differential bands to validate identity.

Table 1: Diagnostic FTIR Bands & Comparative Logic
Functional GroupVibration ModeTarget Molecule (CAS 1247775-98-9)Alternative A: Precursor (3-Chloro-4-methylaniline)Alternative B: Analog (3-Morpholino-4-methylaniline)Differentiation Logic
Primary Amine N-H Stretch (Doublet)3450 & 3360 cm⁻¹ (Medium)3480 & 3390 cm⁻¹ (Sharp)3440 & 3350 cm⁻¹Shift: The bulky morpholine group at pos 3 disrupts H-bonding compared to the chloro- precursor, slightly red-shifting the bands.[1][2]
Ether Linkage C-O-C Stretch1115 ± 5 cm⁻¹ (Strong)ABSENT 1110 ± 5 cm⁻¹ (Strong)Presence/Absence: The appearance of the strong ether band at ~1115 cm⁻¹ confirms the nucleophilic substitution of the Chlorine.[2]
Aromatic Ring C-Cl StretchABSENT 1040 - 1080 cm⁻¹ (Distinct)ABSENTPurity Check: Residual peaks in the 1040–1080 region indicate unreacted precursor (Process Impurity).[1][2]
Aliphatic Chain C-H Stretch (Methyls)2960, 2920, 2870 cm⁻¹ (Enhanced Intensity)Weak (Single methyl)Weak/Medium (Single methyl)Intensity Ratio: The Target has 3 methyl groups vs. 1 in the Analog.[2] The aliphatic/aromatic C-H ratio is significantly higher in the Target.
Fingerprint 1,2,4-Subst.[1][2] OOP Bending810 & 870 cm⁻¹ 815 & 880 cm⁻¹812 & 875 cm⁻¹Pattern: Two bands indicate 2 adjacent H's (pos 5,6) and 1 isolated H (pos 2).

Critical Note: The distinction between the Target and the Analog (Alternative B) relies heavily on the Aliphatic C-H region (2800–3000 cm⁻¹) . The Target Molecule contains two additional methyl groups on the morpholine ring, creating a "split" methyl peak pattern and higher relative intensity compared to the simpler morpholine analog.[2]

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this ATR (Attenuated Total Reflectance) protocol. This method minimizes sample preparation errors common in KBr pellet transmission.

Reagents & Equipment:

  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or equivalent) with Diamond ATR accessory.

  • Resolution: 4 cm⁻¹.

  • Scans: 16 minimum (32 recommended for S/N ratio).

  • Cleaning Solvent: Isopropanol (HPLC Grade).

Step-by-Step Workflow:

  • Background Scan: Clean the crystal and collect an air background spectrum. Ensure no peaks exist in the 2800–3000 cm⁻¹ (hydrocarbon contamination) or 3300 cm⁻¹ (moisture) regions.

  • Sample Loading: Place ~10 mg of the solid sample onto the center of the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reaches the "Green/Optimal" zone (approx. 80–100 N). Reasoning: Consistent pressure ensures uniform path length and peak intensity.[2]

  • Acquisition: Collect the sample spectrum.

  • Validation (The "Ether Check"):

    • Pass: Strong band visible at ~1115 cm⁻¹? (Confirms Morpholine).[3][4]

    • Pass: Doublet visible at >3300 cm⁻¹? (Confirms Primary Amine).

    • Pass: No broad band at 1050–1080 cm⁻¹? (Confirms absence of Chloro-precursor).

Part 4: Identification Decision Tree

The following diagram illustrates the logic flow for identifying the Target Molecule and rejecting common alternatives/impurities.

FTIR_Identification_Flow Start Start: Acquire FTIR Spectrum Check_Ether Check 1115 cm⁻¹ Region (C-O-C Stretch) Start->Check_Ether Check_Amine Check 3300-3500 cm⁻¹ (N-H Stretch Doublet) Check_Ether->Check_Amine Band Present (Strong) Result_Precursor REJECT: Precursor Identified (3-Chloro-4-methylaniline) Check_Ether->Result_Precursor Band Absent Check_Chloro Check 1040-1080 cm⁻¹ (C-Cl Stretch) Check_Amine->Check_Chloro Doublet Present Check_Amine->Result_Precursor Doublet Absent/Broad Check_Methyl Check 2900-2980 cm⁻¹ (Methyl C-H Intensity) Check_Chloro->Check_Methyl Band Absent Check_Chloro->Result_Precursor Band Present (Mixed w/ Ether) Result_Analog REJECT: Analog Identified (Non-dimethylated Morpholine) Check_Methyl->Result_Analog Low Intensity / Single Peak Result_Target PASS: Target Identified (3-(2,6-Dimethylmorpholino)-4-methylaniline) Check_Methyl->Result_Target High Intensity / Split Peaks

Caption: Logical workflow for spectral verification. Note that the "Methyl Check" is the final discriminator between the target and its des-methyl analog.[1][2]

References
  • National Institute of Standards and Technology (NIST). (2023). Infrared Spectra of Aniline Derivatives: N-Methylaniline and Related Compounds. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link][1][2]

  • PubChem. (2024).[5] Compound Summary: 3-Fluoro-4-morpholinoaniline (Spectral Analog Comparison). National Library of Medicine.[2] Retrieved from [Link]

  • Silverstein, R. M., et al. (2014).[2] Spectrometric Identification of Organic Compounds. (Standard reference for theoretical band assignment of 1,2,4-trisubstituted benzenes and morpholine ethers).

Sources

Validation

Comparing 3-(2,6-Dimethylmorpholino)-4-methylaniline with other aniline derivatives

Executive Summary In the development of Tyrosine Kinase Inhibitors (TKIs) and advanced agrochemicals, the "tail" moiety of the pharmacophore is critical for tuning physicochemical properties. 3-(2,6-Dimethylmorpholino)-4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Tyrosine Kinase Inhibitors (TKIs) and advanced agrochemicals, the "tail" moiety of the pharmacophore is critical for tuning physicochemical properties. 3-(2,6-Dimethylmorpholino)-4-methylaniline (hereafter DMM-MA ) represents a "privileged scaffold" that offers a superior balance of solubility and metabolic stability compared to traditional morpholine or halo-aniline analogs.

While simple morpholine-substituted anilines improve water solubility, they often suffer from rapid oxidative clearance via cytochrome P450 (CYP) enzymes. The addition of the 2,6-dimethyl blocking groups in DMM-MA sterically hinders these metabolic soft spots, significantly extending half-life (


) without compromising the electronic benefits of the morpholine ring.

This guide compares DMM-MA against three standard derivatives:

  • 3-Morpholino-4-methylaniline (MMA): The non-methylated analog.

  • 3-Bromo-4-methylaniline (BMA): The halogenated precursor.

  • 4-Methylaniline (p-Toluidine): The baseline carbocycle.

Structural & Physicochemical Analysis

The structural distinctiveness of DMM-MA lies in the 2,6-dimethylmorpholine moiety attached at the meta position relative to the primary amine. This specific arrangement influences both the electronic density of the aniline nitrogen and the molecule's lipophilic profile.

Comparative Properties Table
PropertyDMM-MA (Target)MMA (Analog)BMA (Precursor)p-Toluidine (Baseline)
Structure Aniline w/ 2,6-diMe-morpholineAniline w/ MorpholineAniline w/ BromineSimple Aniline
Molecular Weight ~220.3 g/mol ~192.2 g/mol ~186.0 g/mol 107.1 g/mol
Predicted LogP 2.1 - 2.4 (Optimal CNS/Oral)1.5 - 1.82.9 (High Lipophilicity)1.4
Water Solubility High (Ether oxygen + amine)Very HighLowModerate
Metabolic Stability High (Steric Shielding)Low (Ring Opening)High (Inert)Moderate
Nucleophilicity Enhanced (EDG effect)EnhancedReduced (EWG effect)Baseline
Mechanistic Insight: The "Metabolic Shield" Effect

The primary advantage of DMM-MA over MMA is the suppression of metabolic ring-opening. Unsubstituted morpholine rings are prone to


-hydroxylation by CYP450 isoforms, leading to ring cleavage (lactam formation) and rapid clearance. The methyl groups at the 2 and 6 positions of the morpholine ring in DMM-MA create steric occlusion, preventing the enzyme from accessing the 

-carbons.

MetabolicStability Substrate_MMA 3-Morpholino Analog (Unprotected) CYP CYP450 Enzyme (Oxidative Attack) Substrate_MMA->CYP High Affinity Substrate_DMM DMM-MA (2,6-Dimethyl Protected) Substrate_DMM->CYP Steric Hindrance Metabolite_Stable Intact Scaffold (Extended t1/2) Substrate_DMM->Metabolite_Stable Metabolic Resistance Metabolite_Open Ring Opening (Lactam/Acid) CYP->Metabolite_Open Rapid Oxidation (alpha-hydroxylation)

Figure 1: Comparative metabolic fate. The 2,6-dimethyl substitution (Green path) blocks the oxidative degradation pathway common to unsubstituted morpholines (Red path).

Synthetic Utility & Reactivity[1][2][3][4][5]

DMM-MA is synthesized via Buchwald-Hartwig Amination , coupling 3-Bromo-4-methylaniline with 2,6-dimethylmorpholine. This reaction is sensitive to steric bulk; however, once formed, the DMM-MA molecule serves as a robust nucleophile for downstream amide couplings (e.g., reacting with acryloyl chloride to form TKI warheads).

Electronic Effects on Nucleophilicity
  • DMM-MA vs. BMA: The bromine in BMA is an Electron Withdrawing Group (EWG), which deactivates the ring. In contrast, the morpholine nitrogen in DMM-MA is a strong Electron Donating Group (EDG).

  • Impact: DMM-MA is significantly more nucleophilic than BMA. In SNAr or acylation reactions, DMM-MA reacts rapidly, often requiring milder bases and lower temperatures than its halogenated precursors.

Experimental Protocols

Protocol A: Synthesis of DMM-MA via Buchwald-Hartwig Coupling

Objective: To synthesize the target aniline from the bromo-precursor with high yield.

Reagents:

  • Substrate: 3-Bromo-4-methylaniline (1.0 equiv)

  • Amine: 2,6-Dimethylmorpholine (1.2 equiv, cis/trans mixture)

  • Catalyst:

    
     (2 mol%) or Pd(OAc)2
    
  • Ligand: BINAP or Xantphos (4 mol%)

  • Base:

    
     (2.0 equiv) or NaOtBu (1.4 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Workflow:

  • Inerting: Charge a reaction vial with Pd catalyst, Ligand, and Base. Evacuate and backfill with Argon (

    
    ).
    
  • Addition: Add 3-Bromo-4-methylaniline and 2,6-Dimethylmorpholine dissolved in anhydrous Toluene via syringe.

  • Heating: Heat the mixture to 100°C for 12–16 hours.

    • Note: Monitoring via LC-MS is critical. Look for the disappearance of the bromide (

      
      ) and appearance of product (
      
      
      
      ).
  • Workup: Cool to RT, filter through a Celite pad (to remove Pd/Salts), and wash with EtOAc.

  • Purification: Concentrate filtrate and purify via Flash Column Chromatography (Hexane:EtOAc gradient). The morpholine group makes the product more polar than the starting bromide.

Protocol B: Solubility & LogP Assessment (Shake-Flask Method)

Objective: To validate the solubility advantage of DMM-MA over p-Toluidine.

  • Preparation: Weigh 5 mg of DMM-MA and 5 mg of p-Toluidine into separate vials.

  • Solvent Addition: Add Phosphate Buffered Saline (PBS, pH 7.4) in 50

    
     increments.
    
  • Equilibration: Vortex for 1 minute after each addition. Sonicate for 5 minutes.

  • Endpoint: Record the volume required for complete dissolution (clear solution).

    • Expected Result: DMM-MA should dissolve in significantly less volume due to the morpholine oxygen's hydrogen bonding capacity.

  • LogP Determination: Use HPLC retention time comparison against a standard curve of known LogP compounds (e.g., Toluene, Naphthalene) on a C18 column.

Synthesis Workflow Diagram

The following diagram illustrates the critical decision points in synthesizing and utilizing DMM-MA.

SynthesisWorkflow Start Start: 3-Bromo-4-methylaniline Choice Select Amine Partner Start->Choice Path_A Route A: Morpholine (Standard) Choice->Path_A Low Cost Path_B Route B: 2,6-Dimethylmorpholine (Optimized) Choice->Path_B High Performance Reaction Buchwald-Hartwig Coupling (Pd(OAc)2 / BINAP / NaOtBu) Path_A->Reaction Path_B->Reaction Product_A Product: MMA High Clearance Risk Reaction->Product_A If Route A Product_B Product: DMM-MA Metabolically Stable Reaction->Product_B If Route B App Application: Amide Coupling (TKI Synthesis) Product_B->App Preferred Scaffold

Figure 2: Synthetic workflow comparing the generation of standard MMA vs. the optimized DMM-MA scaffold.

References

  • Buchwald-Hartwig Coupling Mechanism & Scope.

    • Source: Organic Chemistry Portal & Wikipedia.
    • URL:[Link]

  • Metabolic Stability of Morpholine vs. Piperidine Analogs.
  • Comparative Metabolism of 2,6-Dimethylnitrosomorpholine.

    • Source: PubMed (NIH).
    • URL:[Link] (Search: 2,6-dimethylmorpholine metabolism)

  • Morpholine as a Privileged Structure in Medicinal Chemistry.

    • Source: ResearchG
    • URL:[Link]

  • Nucleophilicity of Substituted Anilines.

    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link][1]

Sources

Comparative

Comparative Guide: UV-Vis Spectral Analysis of 3-(2,6-Dimethylmorpholino)-4-methylaniline

Executive Summary Objective: This guide provides a technical comparison of the UV-Vis spectral properties of 3-(2,6-Dimethylmorpholino)-4-methylaniline (Target) against its primary structural analog, 3-Morpholino-4-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the UV-Vis spectral properties of 3-(2,6-Dimethylmorpholino)-4-methylaniline (Target) against its primary structural analog, 3-Morpholino-4-methylaniline (Standard).

Significance: The target compound is a critical intermediate and potential impurity in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Gefitinib analogs). Distinguishing the dimethyl variant from the non-dimethyl standard is a common Quality Control (QC) challenge. While Mass Spectrometry (MS) is definitive, UV-Vis provides a rapid, cost-effective screening tool if the subtle spectral shifts caused by steric inhibition of resonance are understood.

Audience: Analytical Chemists, Process Development Scientists, and QC Managers.

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

Before interpreting spectral data, it is essential to understand the structural differences that drive the solvatochromic and auxochromic shifts.

FeatureTarget Compound Primary Alternative (Standard)
Name 3-(2,6-Dimethylmorpholino)-4-methylaniline3-Morpholino-4-methylaniline
CAS Number 1016493-94-9 93246-53-8
Core Structure Polysubstituted AnilinePolysubstituted Aniline
Key Substituent 2,6-Dimethylmorpholine ringMorpholine ring
Electronic Effect Sterically hindered N-lone pair donationPlanar/Conjugated N-lone pair donation
Synthesis Pathway & Impurity Origin

The following diagram illustrates where the Target compound typically arises as a structural variant during synthesis, often due to the use of substituted morpholine starting materials.

SynthesisPathway Start 4-Methyl-3-nitroaniline Precursor Intermediate1 3-Morpholino-4-methylaniline (Standard Intermediate) Start->Intermediate1 Nucleophilic Subst. (w/ Morpholine) Intermediate2 3-(2,6-Dimethylmorpholino)- 4-methylaniline (Target Variant) Start->Intermediate2 Nucleophilic Subst. (w/ Dimethylmorpholine) Reagent1 Morpholine (Standard Reagent) Reagent1->Intermediate1 Reagent2 2,6-Dimethylmorpholine (Variant/Impurity) Reagent2->Intermediate2 Product Kinase Inhibitor (e.g., Gefitinib Analog) Intermediate1->Product Coupling Intermediate2->Product Impurity Carryover

Figure 1: Origin of the target compound in kinase inhibitor synthesis. The dimethyl variant (orange) competes with the standard intermediate (green).

Comparative UV-Vis Spectral Data

Theoretical Basis: Steric Inhibition of Resonance

The primary differentiator between the Target and the Standard is the 2,6-dimethyl substitution on the morpholine ring.

  • Standard (3-Morpholino): The morpholine nitrogen can adopt a conformation relatively planar to the benzene ring, allowing its lone pair to participate in resonance (mesomeric donation). This extends the conjugated system, resulting in a Red Shift (Bathochromic) .

  • Target (Dimethylmorpholino): The methyl groups at the 2 and 6 positions create significant steric clash with the ortho-methyl group on the aniline ring. This forces the morpholine ring to twist out of the plane. The nitrogen lone pair becomes decoupled from the

    
    -system. This results in a Blue Shift (Hypsochromic)  and a decrease in intensity (Hypochromic effect ).
    
Spectral Fingerprint Table
Spectral FeatureStandard (3-Morpholino) Target (Dimethylmorpholino) Interpretation
Primary

(B-Band)
~295–305 nm~280–290 nm Loss of conjugation causes a blue shift of 10–15 nm.
Secondary

(E-Band)
~240 nm~235 nm Less affected but slightly blue-shifted.
Molar Absorptivity (

)
High (>15,000 M⁻¹cm⁻¹)Moderate (<12,000 M⁻¹cm⁻¹) Reduced probability of transition due to twisted geometry.
pH Response (Acid Shift) Large Hypsochromic ShiftSmaller Hypsochromic Shift Protonation removes N-donation; the Target is already "decoupled" sterically, so the shift is less dramatic.

Critical Note: Exact


 values depend heavily on the solvent (solvatochromism). In polar protic solvents like Methanol, bands are generally broader and red-shifted compared to non-polar solvents like Hexane.

Experimental Protocol: Self-Validating Analysis

To reliably distinguish the Target from the Standard, a simple scan is insufficient. You must employ a Differential pH Scan . This protocol validates the identity by exploiting the basicity of the morpholine nitrogen.

Reagents & Equipment[7][8][9]
  • Solvent A: HPLC-grade Methanol (Neutral).

  • Solvent B: 0.1 N HCl in Methanol (Acidic).

  • Blank: Pure solvent matching the sample.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 10 mg of the sample in 100 mL Methanol (Concentration ~100 µg/mL).

    • Dilute 1:10 with Methanol to reach ~10 µg/mL (Working Solution A).

    • Dilute 1:10 with 0.1 N HCl/MeOH to reach ~10 µg/mL (Working Solution B).

  • Baseline Correction:

    • Run a baseline scan with pure Methanol in both cuvettes.

  • Acquisition:

    • Scan 1 (Neutral): Measure Working Solution A vs. Methanol blank. Record

      
      .
      
    • Scan 2 (Acidic): Measure Working Solution B vs. Acidic blank. Record

      
      .
      
  • Data Analysis (The Validation Step):

    • Calculate

      
      .
      
    • Standard: Expect a large

      
       (e.g., >40 nm) because the acid protonates the morpholine nitrogen, completely killing the strong resonance.
      
    • Target: Expect a smaller

      
       or a different spectral profile because the steric twist has already reduced the resonance contribution of that nitrogen.
      
Decision Logic Diagram

DecisionTree Start Sample Spectrum (Methanol) CheckLambda Check Primary u03bb_max Start->CheckLambda Branch1 u03bb_max > 295 nm CheckLambda->Branch1 Branch2 u03bb_max < 290 nm CheckLambda->Branch2 Result1 Likely Standard (Planar Conformation) Branch1->Result1 Result2 Likely Target (Twisted Conformation) Branch2->Result2 Validation Perform Acid Shift Test Result1->Validation Result2->Validation Final Release or Reject Validation->Final Confirm Identity

Figure 2: Logical workflow for spectral identification.

References

  • Thoreauchem . (n.d.). 3-[(2,6-dimethylmorpholin-4-yl)methyl]aniline Product Details. Retrieved from [Link]

  • PubChem . (n.d.). 3-Fluoro-4-morpholinoaniline (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

  • NIST Chemistry WebBook . (n.d.). UV-Vis Data for Aniline Derivatives. National Institute of Standards and Technology.[1][2] Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of 3-(2,6-Dimethylmorpholino)-4-methylaniline via GC-MS

Introduction: The Imperative for Purity in Drug Development In the landscape of pharmaceutical synthesis and drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quali...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Drug Development

In the landscape of pharmaceutical synthesis and drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 3-(2,6-Dimethylmorpholino)-4-methylaniline, a substituted aniline derivative, serves as a critical building block in various synthetic pathways. The presence of impurities, which can arise from unreacted starting materials, side-reactions during synthesis, or degradation, can have profound consequences, including altered pharmacological activity, increased toxicity, and compromised product stability.[1][2] Therefore, a robust, validated analytical method for purity assessment is indispensable.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for determining the purity of 3-(2,6-Dimethylmorpholino)-4-methylaniline, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind methodological choices, present a self-validating experimental protocol, and compare the performance of GC-MS against viable alternatives, grounding our recommendations in authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4]

The Analytical Challenge: Characterizing a Substituted Aniline

3-(2,6-Dimethylmorpholino)-4-methylaniline possesses a combination of structural features—a substituted aniline ring and a dimethylmorpholino group—that dictate its analytical behavior. Its molecular weight and structure suggest sufficient volatility and thermal stability for gas chromatography. The primary analytical objective is twofold: to accurately quantify the main compound and to detect, identify, and quantify any potential process-related impurities or degradants.

Primary Recommendation: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable compound like 3-(2,6-Dimethylmorpholino)-4-methylaniline, GC-MS emerges as the gold standard for purity analysis. This preference is rooted in the technique's unique combination of high-resolution separation (GC) and definitive molecular identification (MS).

  • Expertise & Rationale: Gas chromatography separates compounds based on their boiling points and interaction with the stationary phase.[5] This is highly effective for separating the target analyte from potentially closely related structural isomers or by-products. The mass spectrometer then bombards the eluted molecules with electrons, generating a unique and reproducible fragmentation pattern, or "mass spectrum." This spectrum serves as a molecular fingerprint, allowing for unambiguous identification of the parent compound and, critically, any co-eluting impurities.[6] This dual-layered analysis provides a level of specificity that is difficult to achieve with other methods.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve sample in volatile solvent (e.g., DCM) Filter Filter through 0.22 µm PTFE syringe filter Prep->Filter Inject Inject into GC Inlet (Vaporization) Filter->Inject GC_Sep Separation in GC Column (Based on Volatility) Inject->GC_Sep Ionize Electron Ionization (EI) (Fragmentation) GC_Sep->Ionize MS_Ana Mass Analysis (Separation by m/z) Ionize->MS_Ana Detect Detection (Signal Generation) MS_Ana->Detect Data_Acq Data Acquisition (Chromatogram & Spectra) Detect->Data_Acq Peak_ID Peak Identification (Retention Time + Mass Spectrum) Data_Acq->Peak_ID Quant Quantification (Peak Area % Purity) Peak_ID->Quant

Caption: A typical workflow for purity analysis via GC-MS.

Self-Validating GC-MS Protocol

The following protocol is designed to be inherently self-validating, adhering to the principles outlined in ICH Q2(R1) guidelines.[3][7][8]

1. Sample & Standard Preparation

  • Rationale: Accurate concentration is key for linearity and staying within the detector's optimal range. Dichloromethane (DCM) is an excellent solvent for this class of compound and is sufficiently volatile.

  • Protocol:

    • Prepare a stock solution of 3-(2,6-Dimethylmorpholino)-4-methylaniline reference standard at 1.0 mg/mL in DCM.

    • Prepare a sample solution of the batch to be tested at approximately 1.0 mg/mL in DCM.

    • For linearity and quantitation limit studies, create a series of dilutions from the stock solution (e.g., 0.01, 0.1, 0.5, 1.0, 1.5 µg/mL).

2. GC-MS Instrumentation & Conditions

  • Rationale: The selected parameters are a robust starting point. The non-polar DB-5ms column is versatile for separating aromatic amines. The temperature program is designed to provide good resolution between potential impurities and the main peak without excessive run times.

  • Parameters:

    Parameter Recommended Setting Justification
    GC System Agilent 7890A or equivalent Industry-standard, reliable performance.
    MS System Agilent 5975C MSD or equivalent Provides excellent sensitivity and spectral library matching.
    Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film A non-polar, robust column suitable for general-purpose analysis of semi-volatile compounds.
    Inlet Temp 280 °C Ensures complete and rapid vaporization without thermal degradation.
    Injection Mode Split (50:1) Prevents column overloading from the main peak, ensuring good peak shape. For trace analysis, a splitless injection would be used.
    Injection Vol 1 µL Standard volume for reproducible injections.
    Carrier Gas Helium, Constant Flow @ 1.0 mL/min Inert carrier gas providing good chromatographic efficiency.
    Oven Program 100 °C (hold 1 min), ramp to 300 °C @ 15 °C/min, hold 5 min Initial hold focuses analytes on the column head. The ramp separates compounds by boiling point. The final hold ensures all high-boiling impurities are eluted.
    MS Source Temp 230 °C Standard temperature for EI source stability.
    MS Quad Temp 150 °C Standard temperature for quadrupole stability.
    Ionization Electron Ionization (EI) @ 70 eV Standard energy; creates reproducible fragmentation patterns for library matching.

    | Scan Mode | Full Scan (m/z 40-550) | Allows for the identification of unknown impurities. For quantifying known, low-level impurities, Selected Ion Monitoring (SIM) would be more sensitive.[9] |

3. Data Analysis & Purity Calculation

  • Rationale: The area percent method is a standard approach for purity assessment when the response factors of impurities are assumed to be similar to the main component.

  • Protocol:

    • Identify the main peak for 3-(2,6-Dimethylmorpholino)-4-methylaniline using its expected retention time and by confirming its mass spectrum against a reference standard or library.

    • Integrate the peak area of the main component and all impurity peaks.

    • Calculate purity using the area percent formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

4. Method Validation

  • Rationale: Validation demonstrates that the analytical procedure is suitable for its intended purpose.[6] This is a mandatory step under regulatory guidelines like those from the FDA and ICH.[10][11][12]

  • Validation Parameters:

    • Specificity: Inject a blank (DCM) and a placebo to ensure no interfering peaks at the retention time of the analyte. The MS detector inherently provides high specificity.

    • Linearity & Range: Analyze the prepared dilutions (from step 1.3) and plot peak area versus concentration. The correlation coefficient (r²) should be >0.99.

    • Accuracy: Perform a spike-recovery study by adding known amounts of the reference standard to a sample matrix at three different concentration levels. Recovery should typically be within 98-102%.

    • Precision (Repeatability & Intermediate): Assess repeatability by performing at least six replicate injections of the same sample. Assess intermediate precision by having a different analyst perform the analysis on a different day. The relative standard deviation (RSD) should be <2%.

    • LOD & LOQ: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) from the analysis of low-concentration solutions.

Comparative Analysis: Alternative & Complementary Techniques

While GC-MS is the recommended primary method, other techniques have specific applications and are valuable for a comprehensive analytical strategy. The choice of method should be guided by the specific properties of the analyte and the information required.

Decision Logic for Analytical Method Selection

Method_Selection node_result node_result Start Analyte Volatile & Thermally Stable? Isomer Need to Separate Isomers? Start->Isomer Yes node_result_LC HPLC / LC-MS Start->node_result_LC No ID Need Definitive Structural ID? Isomer->ID Yes node_result_HPLC HPLC-UV Isomer->node_result_HPLC No Quant Primary Method for Absolute Quantitation? ID->Quant Yes node_result_GCMS GC-MS ID->node_result_GCMS No (Fingerprint ID sufficient) node_result_NMR qNMR Quant->node_result_NMR Yes node_result_GCMS2 GC-MS Quant->node_result_GCMS2 No (Relative Quantitation)

Caption: A decision tree for selecting the appropriate analytical technique.

Performance Comparison Table
TechniquePrincipleSuitability for AnalyteSpecificitySensitivityKey AdvantagesKey Limitations
GC-MS Separation by volatility, detection by mass-to-charge ratio.Excellent. Assumes thermal stability.Very High. Mass spectrum provides a molecular fingerprint.High (ng to pg level).Definitive identification of unknowns; high resolution for volatile compounds.[6]Not suitable for non-volatile or thermally labile compounds; derivatization may be required for polar compounds.[13]
HPLC-UV Separation by polarity, detection by UV absorbance.[14]Good. Independent of volatility.Moderate. Based on retention time only; co-elution is a risk.Moderate (µg to ng level).Widely available; non-destructive; good for non-volatile compounds.[15]Requires a UV chromophore; peak identity is not definitive; lower resolution for complex mixtures compared to GC.
LC-MS Separation by polarity, detection by mass-to-charge ratio.Excellent. Very High. Provides molecular weight and structural data.Very High (pg to fg level).Highly versatile for a wide range of compounds; provides definitive identification.[16][17]Higher cost and complexity; potential for matrix effects and ion suppression.
qNMR Nuclear spin resonance in a magnetic field.Good. Absolute. Provides definitive structural information.Low. Typically requires mg to high µg quantities.Absolute quantification without a reference standard for each impurity; provides unambiguous structural data.Low sensitivity; expensive instrumentation; requires highly pure solvents.

Conclusion

For the critical task of validating the purity of 3-(2,6-Dimethylmorpholino)-4-methylaniline, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the most robust and reliable primary technique. Its combination of high-resolution separation and definitive mass-based identification provides an unparalleled level of confidence in both the identity of the main component and the detection of potential impurities. While techniques like HPLC-UV and LC-MS offer viable alternatives, particularly if the compound were to exhibit thermal instability, they do not surpass the specificity and cost-effectiveness of GC-MS for this specific application. A well-developed and validated GC-MS method, grounded in the principles of the ICH and USP guidelines, ensures the delivery of a high-quality chemical entity, safeguarding the integrity of the subsequent drug development process.

References

  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Molnár, I. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • United States Pharmacopeia. (2021). General Chapter, 〈621〉 Chromatography. USP-NF. [Link]

  • BioPharm International. (2024). FDA Issues Guidance on Analytics and Method Validation. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • LCGC. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • USP-BPEP. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. [Link]

  • Westbourne IT. What Empower Users Need to Know About Changes to USP 621. [Link]

  • Altabrisa Group. (2023). What Is FDA Method Validation Guidance and Its Importance?. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (1994). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Becana, S., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry. [Link]

  • Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. [Link]

  • S. Ashwini, et al. (2016). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]

  • ResearchGate. (2014). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Thoreauchem. 3-[(2,6-dimethylmorpholin-4-yl)methyl]aniline. [Link]

  • Wikipedia. N,N-Dimethylaniline. [Link]

  • Axios Research. Impurities. [Link]

  • ChemBK. 4-Methylaniline. [Link]

  • Veeprho Pharmaceuticals. Aniline Impurities and Related Compound. [Link]

  • Google Patents. (2012). CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound.
  • Science Publications. (2012). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. [Link]

  • ResearchGate. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]

  • ResearchGate. (2008). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. [Link]

  • ResearchGate. (2012). Determination of methyl aniline compounds in gasoline by GC-MS. [Link]

  • IUCrData. (2023). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′. [Link]

  • National Toxicology Program. (1985). TR-278: 2,6-Xylidine (2,6-Dimethylaniline) (CASRN 87-62-7) in Charles River CD Rats (Feed Studies). [Link]

  • Google Patents. (1983).

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Comparative

A Senior Application Scientist's Guide to Elemental Analysis of 3-(2,6-Dimethylmorpholino)-4-methylaniline

An Objective Comparison of Theoretical Calculation vs. Experimental Data for Compound Verification In the landscape of pharmaceutical and chemical research, the unambiguous confirmation of a molecule's identity and purit...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Theoretical Calculation vs. Experimental Data for Compound Verification

In the landscape of pharmaceutical and chemical research, the unambiguous confirmation of a molecule's identity and purity is paramount. Elemental analysis serves as a foundational technique, offering a quantitative assessment of a compound's elemental composition. This guide provides an in-depth comparison between the theoretical elemental composition of 3-(2,6-Dimethylmorpholino)-4-methylaniline and the expected results from experimental analysis, offering insights into the underlying methodologies and the interpretation of data for researchers, scientists, and drug development professionals.

Theoretical Elemental Composition: The Calculated Baseline

The first step in any elemental analysis workflow is to establish the theoretical, or calculated, composition based on the compound's molecular formula. This provides the absolute standard against which all experimental data will be compared.

The structure of 3-(2,6-Dimethylmorpholino)-4-methylaniline is defined by a 4-methylaniline core substituted at the 3-position with a 2,6-dimethylmorpholino group. A detailed atom count yields the following molecular formula:

Molecular Formula: C₁₃H₂₀N₂O

Based on this formula and the atomic weights of each element, the theoretical elemental composition is calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
CarbonC12.01113156.14370.87%
HydrogenH1.0082020.1609.15%
NitrogenN14.007228.01412.71%
OxygenO15.999115.9997.26%
Total 220.316 100.00%

Table 1: Theoretical elemental composition of 3-(2,6-Dimethylmorpholino)-4-methylaniline.

This calculated profile represents the ideal composition of a 100% pure sample of the target molecule.

Experimental Verification: The Role of Combustion Analysis

The gold standard for determining the carbon, hydrogen, nitrogen, and sulfur (CHNS) content of organic compounds is combustion analysis.[1] This technique provides the empirical data needed to verify the theoretical calculations. Oxygen is typically determined by a similar method involving high-temperature pyrolysis.

Principle of the Technique

Combustion analysis is based on the complete and quantitative oxidation of the sample in a high-temperature, oxygen-rich environment.[1][2]

  • CHN/S Analysis (Dumas Method): A precisely weighed sample is combusted at temperatures exceeding 950 °C.[3] The compound breaks down into its elemental gases (CO₂, H₂O, N₂, and SO₂).[1] These gases are then passed through a series of columns where they are separated, and interfering products are scrubbed. Nitrogen oxides (NOx) are reduced to N₂ gas over hot copper.[4][5] The purified gases are then quantified using a thermal conductivity detector (TCD).[4][6]

  • Oxygen Analysis: Oxygen is determined by pyrolyzing the sample in the absence of oxygen. The oxygen from the sample combines with a carbon source to form carbon monoxide (CO), which is then quantified.

Experimental and Data Analysis Workflow

The process from sample receipt to final report is a multi-step, self-validating workflow designed to ensure accuracy and precision.

Sources

Safety & Regulatory Compliance

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